Product packaging for S-Sulfohomocysteine(Cat. No.:CAS No. 28715-19-7)

S-Sulfohomocysteine

Cat. No.: B15476637
CAS No.: 28715-19-7
M. Wt: 215.3 g/mol
InChI Key: IFQXRWHTFQTDOH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Sulfohomocysteine is a useful research compound. Its molecular formula is C4H9NO5S2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO5S2 B15476637 S-Sulfohomocysteine CAS No. 28715-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28715-19-7

Molecular Formula

C4H9NO5S2

Molecular Weight

215.3 g/mol

IUPAC Name

(2S)-2-amino-4-sulfosulfanylbutanoic acid

InChI

InChI=1S/C4H9NO5S2/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1

InChI Key

IFQXRWHTFQTDOH-VKHMYHEASA-N

Isomeric SMILES

C(CSS(=O)(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CSS(=O)(=O)O)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

S-sulfohomocysteine: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-sulfohomocysteine is a sulfur-containing amino acid analog of homocysteine implicated in neurotoxicity, particularly in the context of inherited metabolic disorders such as sulfite (B76179) oxidase deficiency. Its mechanism of action is multifaceted, primarily involving the inhibition of key enzymes in glutathione (B108866) metabolism and the activation of excitatory amino acid receptors. This technical guide provides an in-depth analysis of the core mechanisms of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the involved biochemical pathways.

Introduction to this compound

This compound is a derivative of the amino acid homocysteine, a critical intermediate in the metabolism of methionine and cysteine.[1] Under normal physiological conditions, homocysteine is metabolized through two primary pathways: remethylation to methionine or transsulfuration to cystathionine, a precursor for cysteine and the antioxidant glutathione (GSH).[2][3] In certain metabolic disorders, such as sulfite oxidase deficiency, the accumulation of sulfite leads to its reaction with homocysteine, forming this compound.[4] This aberrant metabolite is associated with significant neurotoxicity, the mechanisms of which are of considerable interest for understanding disease pathology and developing therapeutic interventions.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to two distinct mechanisms: the potent inhibition of a crucial enzyme in antioxidant synthesis and the activation of neuronal glutamate (B1630785) receptors.

Inhibition of γ-Glutamylcysteine Synthetase (GCL)

This compound is a rapid and potent inactivator of γ-glutamylcysteine synthetase (GCL, also known as glutamate-cysteine ligase), the rate-limiting enzyme in the synthesis of glutathione.[1][5]

  • Mechanism of Inhibition : this compound acts as a transition-state analog. The inactivation of GCL is independent of ATP and involves the formation of a stable, noncovalent complex with the enzyme.[1][5] It is proposed that the sulfenyl sulfur atom of this compound interacts with a critical thiol group within the active site of the enzyme, leading to its inactivation.[1] Studies have shown that approximately one mole of this compound binds per mole of GCL.[5]

GCL_Inhibition cluster_0 GCL Catalytic Cycle cluster_1 Inhibition by this compound Glutamate Glutamate GCL_active γ-Glutamylcysteine Synthetase (Active) Glutamate->GCL_active Binds Cysteine Cysteine Cysteine->GCL_active Binds gamma_GC γ-Glutamylcysteine GCL_active->gamma_GC Catalyzes Synthesis GCL_inactive GCL-SSHC Complex (Inactive) Glutathione_Synthesis GSH gamma_GC->Glutathione_Synthesis To Glutathione Synthesis SSHC This compound SSHC->GCL_active Binds to Active Site

Figure 1: Mechanism of γ-Glutamylcysteine Synthetase Inhibition.
Interaction with Glutamate Receptors

There is substantial evidence that this compound and its close analog, S-sulfocysteine (SSC), act as agonists at N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[4][6]

  • Excitotoxicity : Activation of NMDA receptors by this compound leads to an influx of calcium ions (Ca²⁺) into neurons.[6][7] While controlled calcium signaling is essential for normal neuronal function, excessive and prolonged activation of NMDA receptors results in excitotoxicity. This is a pathological process that leads to neuronal damage and death, and it is a key contributor to the neurological symptoms observed in sulfite oxidase deficiency.[6][8] The neurotoxic effects of the related compound SSC can be mitigated by NMDA receptor antagonists such as memantine (B1676192) and MK801.[6]

Reversible Inhibition of Glutamine Synthetase

In addition to its effects on GCL, this compound has been shown to be a reversible inhibitor of glutamine synthetase.[5] This enzyme plays a crucial role in ammonia (B1221849) detoxification and the synthesis of glutamine, a precursor for the neurotransmitter glutamate. While this inhibition is less potent than the inactivation of GCL, it may contribute to the overall metabolic disruption caused by this compound.

Downstream Effects and Pathophysiological Consequences

The primary mechanisms of action of this compound trigger a cascade of downstream cellular events that culminate in oxidative stress and neurodegeneration.

Glutathione Depletion and Oxidative Stress

The inhibition of GCL directly curtails the de novo synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[9] A reduction in cellular GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[10] Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt normal cellular function.

Oxidative_Stress_Pathway SSHC This compound GCL γ-Glutamylcysteine Synthetase SSHC->GCL Inhibits GSH_synthesis Glutathione Synthesis GCL->GSH_synthesis Rate-limiting step GSH_levels Decreased Cellular Glutathione (GSH) GSH_synthesis->GSH_levels Leads to Antioxidant_defense Impaired Antioxidant Defense GSH_levels->Antioxidant_defense Results in Oxidative_stress Increased Oxidative Stress (ROS) Antioxidant_defense->Oxidative_stress Causes Cellular_damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_stress->Cellular_damage Induces Neurotoxicity_Pathway SSHC This compound NMDA_R NMDA Receptor SSHC->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mediates Enzyme_activation Activation of Calpains, Proteases, Phospholipases Ca_influx->Enzyme_activation Leads to Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Leads to Neurodegeneration Neurodegeneration Enzyme_activation->Neurodegeneration Apoptosis Apoptosis Mito_dysfunction->Apoptosis Apoptosis->Neurodegeneration Experimental_Workflow cluster_0 Cell Preparation cluster_1 Data Acquisition cluster_2 Analysis Culture_Neurons 1. Culture Primary Neurons on 96-well plate Load_Dye 2. Load with Calcium Dye (e.g., Fluo-4 AM) Culture_Neurons->Load_Dye Wash_Cells 3. Wash to remove excess dye Load_Dye->Wash_Cells Baseline 4. Measure Baseline Fluorescence Add_Compound 5. Add this compound +/- NMDA Antagonist Baseline->Add_Compound Monitor 6. Monitor Fluorescence (Real-time) Add_Compound->Monitor Quantify 7. Quantify Peak Fluorescence Change Dose_Response 8. Generate Dose-Response Curve and calculate EC₅₀ Quantify->Dose_Response

References

The Enigmatic Role of S-sulfohomocysteine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-sulfohomocysteine (SSHC) is a sulfur-containing amino acid analog of homocysteine that has garnered increasing interest for its potential role in metabolic regulation and pathophysiology. While research on SSHC is still emerging, it is clear that this molecule interfaces with critical metabolic pathways, including glutathione (B108866) synthesis and excitatory amino acid signaling. This technical guide provides a comprehensive overview of the current understanding of SSHC's biological role, focusing on its impact on metabolic pathways, its potential contribution to cellular stress, and its implications for neurotoxicity. This document synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated pathways to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound and its Metabolic Context

This compound is structurally similar to the pivotal amino acid homocysteine, but with a sulfonate group attached to the sulfur atom. Homocysteine itself lies at a critical juncture of major metabolic pathways: the remethylation pathway, which regenerates methionine, and the transsulfuration pathway, which leads to the synthesis of cysteine. Disruptions in homocysteine metabolism are well-established risk factors for a variety of human diseases. The formation and subsequent actions of SSHC represent a potential, and perhaps underappreciated, consequence of altered sulfur amino acid metabolism.

Biosynthesis and Catabolism of this compound (Proposed)

The precise enzymatic pathways responsible for the synthesis and degradation of this compound in mammals are not yet fully elucidated. However, based on the metabolism of related sulfur-containing compounds, a plausible pathway can be proposed.

2.1. Proposed Biosynthesis: It is hypothesized that this compound is formed from the reaction of homocysteine with sulfite (B76179) (SO₃²⁻). The enzymatic catalyst for this reaction in mammals has not been definitively identified. This reaction may occur non-enzymatically under conditions of high sulfite and homocysteine concentrations.

2.2. Proposed Catabolism: The degradation of this compound is also an area requiring further investigation. Potential catabolic pathways could involve the cleavage of the S-sulfo bond to release homocysteine and sulfite, or further metabolism of the entire molecule.

G cluster_0 Homocysteine Metabolism cluster_1 Proposed this compound Metabolism Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration This compound This compound Homocysteine->this compound Sulfite (SO3^2-) (Enzyme?) Degradation Products Degradation Products This compound->Degradation Products (Enzyme?) G This compound This compound γ-glutamylcysteine synthetase γ-glutamylcysteine synthetase This compound->γ-glutamylcysteine synthetase Inhibits Glutathione (GSH) Glutathione (GSH) γ-glutamylcysteine synthetase->Glutathione (GSH) Synthesizes Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Glutathione (GSH)->Reactive Oxygen Species (ROS) Neutralizes Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Leads to Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection HPLC Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

The Discovery and Synthesis of S-sulfohomocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-sulfohomocysteine, a sulfur-containing amino acid analogue, has garnered significant interest due to its potent and specific inhibitory effects on key enzymes in cellular metabolism. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comprehensive summary of its inhibitory kinetics against γ-glutamylcysteine synthetase. Visual diagrams of the synthetic pathway and the mechanism of enzyme inactivation are included to facilitate a deeper understanding of its molecular interactions. This document serves as a crucial resource for researchers exploring the therapeutic potential and biochemical applications of this compound.

Discovery and Biological Significance

The seminal work on this compound, along with its lower homologue S-sulfocysteine, was detailed in a 1987 publication which investigated their roles as analogues of γ-glutamyl phosphate (B84403) intermediates.[1][2][3] This research established that both the D- and L-enantiomers of this compound are potent inactivators of rat kidney γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) biosynthesis.[1] In contrast, they only act as reversible inhibitors of sheep brain glutamine synthetase, highlighting a degree of enzyme specificity.[1]

The biological significance of this compound lies in its ability to act as a transition-state analog, leading to the formation of a very stable, noncovalent complex with γ-glutamylcysteine synthetase.[1][3] This inactivation does not require ATP and involves the binding of approximately one mole of the inhibitor per mole of the enzyme.[1][3] The stability of this enzyme-inhibitor complex is thought to arise from interactions between the sulfenyl sulfur atom of this compound and a thiol group within the active site of the enzyme.[1][3]

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the reaction of L-homocysteine thiolactone with sodium sulfite (B76179). This method provides a straightforward route to obtaining the desired S-sulfo amino acid.

Experimental Protocol: Synthesis of S-sulfo-L-homocysteine

This protocol is based on the methodology described by Moore, Wiener, and Meister in their 1987 paper in the Journal of Biological Chemistry.[1][3]

Materials:

  • L-homocysteine thiolactone hydrochloride

  • Sodium sulfite (Na₂SO₃)

  • Dowex 50 (H⁺ form) ion-exchange resin

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • Reaction Setup: Dissolve L-homocysteine thiolactone hydrochloride in distilled water. Add a molar excess of sodium sulfite to the solution. The reaction proceeds at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the consumption of the starting material and the formation of the product.

  • Purification:

    • Following the completion of the reaction, the solution is passed through a column of Dowex 50 (H⁺ form) ion-exchange resin.

    • The column is washed with distilled water to remove any unreacted sulfite and other inorganic salts.

    • The S-sulfo-L-homocysteine is then eluted from the column using an appropriate buffer or a gradient of aqueous ammonia.

  • Isolation and Characterization:

    • The fractions containing the product are collected and pooled.

    • The solvent is removed under reduced pressure (e.g., rotary evaporation) to yield the solid product.

    • The final product can be further purified by recrystallization from an ethanol/water mixture.

    • The identity and purity of the synthesized S-sulfo-L-homocysteine should be confirmed by analytical techniques such as NMR spectroscopy and elemental analysis.

Logical Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation L-Homocysteine_Thiolactone L-Homocysteine Thiolactone Reaction_Mixture Aqueous Reaction L-Homocysteine_Thiolactone->Reaction_Mixture Sodium_Sulfite Sodium Sulfite Sodium_Sulfite->Reaction_Mixture Dowex_50 Dowex 50 (H+) Column Reaction_Mixture->Dowex_50 Load Wash Wash with Water Dowex_50->Wash Elution Elute with Aqueous Ammonia Wash->Elution Evaporation Rotary Evaporation Elution->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization Final_Product S-sulfo-L-homocysteine Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of S-sulfo-L-homocysteine.

Mechanism of Action: Inactivation of γ-Glutamylcysteine Synthetase

This compound acts as a potent inactivator of γ-glutamylcysteine synthetase. The proposed mechanism involves its function as a transition-state analog, binding tightly to the enzyme's active site.

Signaling Pathway of Enzyme Inactivation:

G GCS_active Active γ-Glutamylcysteine Synthetase (GCS) Enzyme_Inhibitor_Complex Stable GCS-S-sulfohomocysteine Complex (Inactive) GCS_active->Enzyme_Inhibitor_Complex Glutathione_Synthesis Glutathione Biosynthesis GCS_active->Glutathione_Synthesis Catalyzes S_sulfohomocysteine This compound S_sulfohomocysteine->Enzyme_Inhibitor_Complex Binds to active site No_Glutathione_Synthesis Inhibition of Glutathione Biosynthesis Enzyme_Inhibitor_Complex->No_Glutathione_Synthesis Results in

Caption: Inactivation of γ-glutamylcysteine synthetase by this compound.

Quantitative Data on Enzyme Inactivation

The inactivation of γ-glutamylcysteine synthetase by this compound has been quantitatively assessed. The following table summarizes key data from the study by Moore, Wiener, and Meister (1987).

ParameterValueConditionsReference
Inhibitor S-sulfo-L-[¹⁴C]homocysteineN/A[1][3]
Enzyme Rat Kidney γ-Glutamylcysteine SynthetaseN/A[1][3]
Incubation Concentration 10 mMN/A[3]
Degree of Inactivation 90%Following incubation and gel filtration[3]
Stoichiometry of Binding 0.84 mol of inhibitor / mol of inactive enzymeDetermined by radiolabeling[3]
Stoichiometry (Duplicate) 0.81 mol of inhibitor / mol of inactive enzymeDetermined by radiolabeling[3]

Conclusion

This compound is a powerful and specific inhibitor of γ-glutamylcysteine synthetase, a critical enzyme in cellular antioxidant defense. Its synthesis from readily available precursors and its well-characterized mechanism of action make it a valuable tool for studying glutathione metabolism and a potential lead compound for therapeutic development. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this intriguing molecule. Further research may focus on its in vivo efficacy, potential off-target effects, and the development of even more potent analogues.

References

S-Sulfohomocysteine: A Transition-State Analog for Probing Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine, a synthetic amino acid derivative, serves as a powerful tool in the field of enzyme kinetics, primarily for its role as a transition-state analog. This guide explores the core principles of its mechanism of action, its utility in studying specific enzymes, and provides detailed experimental protocols for its application in research and drug development. This compound's ability to mimic the high-energy transition state of enzymatic reactions makes it an invaluable probe for elucidating catalytic mechanisms and for the rational design of potent enzyme inhibitors.

Core Concept: this compound as a Transition-State Analog

This compound is recognized as a transition-state analog, specifically targeting enzymes that catalyze reactions involving tetrahedral intermediates. Its structure, particularly the sulfonyl group, mimics the geometry and charge distribution of the transition state formed during certain enzymatic reactions. This mimicry allows this compound to bind to the enzyme's active site with high affinity, often resulting in potent and specific inhibition.

A seminal study revealed that this compound acts as a powerful inactivator of γ-glutamylcysteine synthetase, while also functioning as a reversible inhibitor of glutamine synthetase.[1][2][3] This dual behavior underscores its utility in differentiating the mechanisms of closely related enzymes. The inactivation of γ-glutamylcysteine synthetase is a time-dependent process that does not require ATP, suggesting that this compound binds tightly to the enzyme, inducing a conformational change that leads to a very stable enzyme-inhibitor complex.[1][2] Conversely, its reversible inhibition of glutamine synthetase indicates a more transient interaction.

Target Enzymes and Associated Signaling Pathways

This compound has been instrumental in studying enzymes central to critical metabolic pathways.

γ-Glutamylcysteine Synthetase and the Glutathione (B108866) Biosynthesis Pathway

γ-Glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase, is the rate-limiting enzyme in the biosynthesis of glutathione (GSH). GSH is a vital antioxidant, protecting cells from oxidative damage and playing a key role in detoxification and cellular signaling. The inactivation of GCS by this compound highlights the inhibitor's potential for modulating cellular redox homeostasis.

Glutathione Biosynthesis Pathway cluster_0 Cytosol Glutamate (B1630785) Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->GCS Cysteine Cysteine Cysteine->GCS gamma-Glutamylcysteine (B196262) gamma-Glutamylcysteine GS Glutathione Synthetase (GS) gamma-Glutamylcysteine->GS Glycine Glycine Glycine->GS Glutathione (GSH) Glutathione (GSH) GCS->gamma-Glutamylcysteine ATP -> ADP + Pi GS->Glutathione (GSH) ATP -> ADP + Pi This compound This compound This compound->GCS Inactivation

Figure 1. Glutathione biosynthesis pathway and the inhibitory action of this compound on γ-glutamylcysteine synthetase.
Glutamine Synthetase and the Nitrogen Assimilation Pathway

Glutamine synthetase (GS) plays a central role in nitrogen metabolism by catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[4][5][6][7] This reaction is a key entry point for inorganic nitrogen into organic molecules. The reversible inhibition of GS by this compound allows for the study of nitrogen assimilation and its regulation.

Nitrogen Assimilation Pathway cluster_1 Cellular Nitrogen Metabolism Ammonia Ammonia GS Glutamine Synthetase (GS) Ammonia->GS Glutamate Glutamate Glutamate->GS Glutamine Glutamine Organic_N_compounds Other Nitrogen-containing compounds (e.g., amino acids, nucleotides) Glutamine->Organic_N_compounds Nitrogen donation GS->Glutamine ATP -> ADP + Pi This compound This compound This compound->GS Reversible Inhibition

Figure 2. The central role of glutamine synthetase in nitrogen assimilation and its reversible inhibition by this compound.

Quantitative Data on Enzyme Inhibition

For comparative purposes, the table below includes kinetic data for a well-characterized inhibitor of glutamine synthetase, L-methionine-S,R-sulfoximine (MSO).

InhibitorTarget EnzymeOrganismType of InhibitionKi (mM)Reference
This compoundγ-Glutamylcysteine SynthetaseRat KidneyInactivationNot Reported[1]
This compoundGlutamine SynthetaseSheep BrainReversibleNot Reported[1]
L-methionine-S,R-sulfoximineGlutamine SynthetaseHumanCompetitive1.19[8]

Experimental Protocols

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of L-homocysteine with a sulfonating agent.

Materials:

  • L-homocysteine

  • Sodium sulfite (B76179)

  • An oxidizing agent (e.g., hydrogen peroxide)

  • Appropriate buffers and solvents (e.g., phosphate (B84403) buffer, pH 7.0)

  • Reaction vessel

  • Purification system (e.g., ion-exchange chromatography)

Procedure:

  • Dissolve L-homocysteine in an appropriate buffer.

  • Add a molar excess of sodium sulfite to the solution.

  • Slowly add the oxidizing agent to the reaction mixture while stirring at a controlled temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or HPLC).

  • Once the reaction is complete, purify the this compound from the reaction mixture using ion-exchange chromatography.

  • Characterize the final product to confirm its identity and purity (e.g., via NMR and mass spectrometry).

Enzyme Kinetic Assays

Principle: The activity of γ-glutamylcysteine synthetase can be monitored continuously by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The rate of NADH oxidation is measured by the decrease in absorbance at 340 nm.

GCS Assay Workflow cluster_2 Experimental Workflow for GCS Inactivation Step1 1. Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - ATP - L-Glutamate - L-Cysteine - MgCl2 - KCl - Phosphoenolpyruvate - NADH - Pyruvate Kinase - Lactate Dehydrogenase Step2 2. Pre-incubate γ-GCS with varying concentrations of this compound for different time intervals. Step1->Step2 Step3 3. Initiate the reaction by adding the pre-incubated enzyme to the reaction mixture. Step2->Step3 Step4 4. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. Step3->Step4 Step5 5. Calculate the rate of reaction from the linear portion of the absorbance curve. Step4->Step5 Step6 6. Plot the remaining enzyme activity against the pre-incubation time to determine the inactivation rate constant. Step5->Step6

Figure 3. Workflow for determining the inactivation kinetics of γ-glutamylcysteine synthetase by this compound.

Materials:

  • Purified γ-glutamylcysteine synthetase

  • This compound

  • Tris-HCl buffer (pH 8.0)

  • ATP

  • L-glutamate

  • L-cysteine

  • MgCl₂

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, L-glutamate, L-cysteine, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Pre-incubate the γ-glutamylcysteine synthetase with various concentrations of this compound for different time intervals.

  • Initiate the enzymatic reaction by adding an aliquot of the pre-incubated enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Plot the logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs) for each concentration of this compound.

  • A secondary plot of kobs versus the concentration of this compound can be used to determine the second-order rate constant of inactivation.

Principle: The activity of glutamine synthetase is determined using a coupled assay where the production of ADP is linked to the oxidation of NADH. The assay is performed in the presence of varying concentrations of this compound to determine the nature and extent of reversible inhibition.

Materials:

  • Purified glutamine synthetase

  • This compound

  • Imidazole-HCl buffer (pH 7.0)

  • ATP

  • L-glutamate

  • NH₄Cl

  • MgCl₂

  • PEP

  • NADH

  • PK

  • LDH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing imidazole-HCl buffer, ATP, L-glutamate, NH₄Cl, MgCl₂, PEP, NADH, PK, and LDH.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding glutamine synthetase.

  • Monitor the decrease in absorbance at 340 nm.

  • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

This compound is a valuable tool for investigating the mechanisms of enzymes that proceed through tetrahedral transition states. Its differential effects on γ-glutamylcysteine synthetase and glutamine synthetase provide a clear example of its utility in dissecting the intricacies of enzyme catalysis. While the qualitative aspects of its inhibitory actions are established, a significant opportunity exists for future research to quantify the kinetic parameters (Ki, kinact) of its interaction with these and other potential target enzymes. Such studies would further solidify its role as a benchmark inhibitor and could pave the way for the development of novel therapeutics targeting these critical metabolic pathways. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own investigations.

References

S-Sulfohomocysteine and γ-Glutamylcysteine Synthetase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the inhibitory effects of S-sulfohomocysteine on γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. This compound acts as a potent transition-state analog, leading to the rapid inactivation of GCS and subsequent depletion of cellular GSH. This guide details the mechanism of inhibition, presents relevant kinetic data for GCS, and provides comprehensive experimental protocols for studying this interaction. Furthermore, it elucidates the downstream signaling consequences of GCS inhibition, including the activation of apoptosis and stress-related pathways. This document is intended to be a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating pathways of oxidative stress and cellular protection.

Introduction: The Significance of Glutathione Synthesis and its Inhibition

Glutathione (γ-glutamylcysteinylglycine), a tripeptide, is the most abundant non-protein thiol in mammalian cells and plays a critical role in a myriad of cellular processes.[1] These include antioxidant defense, detoxification of xenobiotics, and the maintenance of the cellular redox state. The biosynthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2][3] This enzyme facilitates the formation of a γ-peptide bond between glutamate (B1630785) and cysteine. The second step involves the addition of glycine (B1666218) to γ-glutamylcysteine, catalyzed by glutathione synthetase (GS).[4]

Given the pivotal role of GCS in maintaining cellular glutathione levels, it represents a significant target for therapeutic intervention. Inhibition of GCS can lead to glutathione depletion, sensitizing cancer cells to chemotherapy and radiation or modulating immune responses.

This compound has been identified as a potent inactivator of GCS.[5][6] Understanding the molecular basis of this inhibition and its cellular consequences is crucial for the development of novel therapeutic strategies targeting glutathione metabolism.

Mechanism of γ-Glutamylcysteine Synthetase Inhibition by this compound

This compound functions as a transition-state analog inhibitor of γ-glutamylcysteine synthetase.[5][7] The catalytic mechanism of GCS is believed to proceed through an enzyme-bound γ-glutamyl phosphate (B84403) intermediate. This compound mimics this tetrahedral intermediate, binding tightly to the active site of the enzyme.[5]

Key features of this inhibition include:

  • Rapid Inactivation: The D- and L-enantiomers of this compound have been shown to rapidly inactivate rat kidney γ-glutamylcysteine synthetase.[5][6]

  • Non-covalent Binding: The inactivation is associated with the non-covalent binding of approximately one mole of the inhibitor per mole of the enzyme.[5]

  • ATP-Independence: Unlike the enzymatic reaction itself, the inactivation of GCS by this compound does not require ATP.[5]

  • Stable Complex Formation: The binding of this compound to the enzyme induces the formation of a very stable enzyme-inhibitor complex.[5] It is suggested that the stabilization of this complex involves interactions between the sulfenyl sulfur atom of this compound and a thiol group within the active site of the enzyme.[5]

While this compound is a potent inactivator of GCS, it is a reversible inhibitor of glutamine synthetase, an enzyme with a similar catalytic mechanism.[5]

Quantitative Data: Enzyme Kinetics

For comparative purposes, the kinetic parameters for the substrates of γ-glutamylcysteine synthetase from different sources are presented below.

Enzyme SourceSubstrateKm (mM)VmaxReference
Rat KidneyL-Glutamate--[8]
Rat KidneyL-α-Aminobutyrate--[8]
Rat KidneyATP--[8]
Housefly (Young)L-Glutamate0.6-[9]
Housefly (Young)L-Cysteine0.3-[9]
Housefly (Young)ATP1.2-[9]
Housefly (Old)L-Glutamate5.5-[9]
Housefly (Old)L-Cysteine4.6-[9]
Housefly (Old)ATP2.9-[9]
Recombinant Mouse GCLCL-Glutamate--[10]
Recombinant Mouse GCL HoloenzymeL-Glutamate--[10]

Experimental Protocols

General Synthesis of S-Sulfo-L-homocysteine

Principle: This method involves the oxidation of the thiol group of homocysteine in the presence of sulfite (B76179) ions to form the S-sulfo derivative.

Materials:

  • L-homocysteine

  • Sodium sulfite (Na2SO3)

  • An oxidizing agent (e.g., sodium tetrathionate, Na2S4O6, or copper(II) sulfate, CuSO4)

  • Reaction buffer (e.g., phosphate or borate (B1201080) buffer, pH 7-8)

  • Ion-exchange chromatography resins for purification

Generalized Procedure:

  • Dissolve L-homocysteine and a molar excess of sodium sulfite in the reaction buffer.

  • Slowly add the oxidizing agent to the solution while stirring at a controlled temperature (e.g., room temperature or 4°C).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to detect the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, purify the S-sulfo-L-homocysteine from the reaction mixture using ion-exchange chromatography.

  • Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Assay for γ-Glutamylcysteine Synthetase Activity and Inhibition

This protocol is adapted from established methods for measuring GCS activity and can be used to assess the inhibitory potential of this compound.[11] The assay measures the rate of γ-glutamylcysteine formation, which is then quantified.

Principle: The activity of GCS is determined by measuring the ATP- and cysteine-dependent formation of γ-glutamylcysteine from glutamate. The product can be quantified using various methods, including a coupled enzymatic assay where γ-glutamylcysteine is converted to glutathione, which is then measured spectrophotometrically.

Materials:

  • Purified or partially purified γ-glutamylcysteine synthetase

  • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

  • L-glutamate

  • L-cysteine

  • ATP

  • MgCl2

  • EDTA

  • Dithiothreitol (DTT) to maintain a reducing environment

  • This compound (inhibitor)

  • For the coupled assay:

    • Glutathione synthetase (GS)

    • Glycine

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Glutathione reductase

    • NADPH

  • Sulfosalicylic acid (SSA) for reaction termination

  • 96-well microplate and plate reader

Procedure:

Part A: γ-Glutamylcysteine Synthetase Reaction

  • Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, L-cysteine, ATP, MgCl2, EDTA, and DTT at their optimal concentrations.

  • For the inhibition assay, pre-incubate the GCS enzyme with varying concentrations of this compound in the reaction buffer for a specified time (e.g., 5-10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the GCS enzyme (or the pre-incubated enzyme-inhibitor mixture) to the reaction mixture. The final reaction volume is typically 100-200 µL.

  • Incubate the reaction at 37°C for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold sulfosalicylic acid (e.g., 10% w/v).

  • Centrifuge the samples to pellet the precipitated protein. The supernatant contains the γ-glutamylcysteine product.

Part B: Quantification of γ-Glutamylcysteine (Coupled Assay)

  • To the supernatant from Part A, add a mixture containing glutathione synthetase, glycine, DTNB, glutathione reductase, and NADPH in a suitable buffer.

  • The γ-glutamylcysteine will be converted to glutathione by GS.

  • The glutathione will then be recycled by glutathione reductase, reducing DTNB to 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

  • The rate of TNB formation is proportional to the amount of γ-glutamylcysteine produced in the initial reaction.

  • Create a standard curve using known concentrations of γ-glutamylcysteine to quantify the amount of product formed in the enzymatic reaction.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value if possible.

Visualizations: Pathways and Workflows

Glutathione Biosynthesis Pathway

Glutathione_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 Glutamate L-Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) (Rate-limiting step) Glutamate->GCS Cysteine L-Cysteine Cysteine->GCS Glycine L-Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) ATP1 ATP ATP1->GCS ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCS->gamma_GC GCS->ADP1 GS->GSH GS->ADP2

Caption: The two-step enzymatic synthesis of glutathione.

Experimental Workflow for GCS Inhibition Assay

GCS_Inhibition_Workflow prep Prepare Reaction Mixture (Substrates, ATP) init Initiate Reaction prep->init preinc Pre-incubate GCS Enzyme with this compound preinc->init incub Incubate at 37°C init->incub term Terminate Reaction (e.g., with SSA) incub->term quant Quantify γ-Glutamylcysteine (e.g., Coupled Assay) term->quant analysis Data Analysis (% Inhibition, IC50) quant->analysis

Caption: Workflow for assessing GCS inhibition by this compound.

Downstream Signaling Consequences of GCS Inhibition

GCS_Inhibition_Signaling cluster_apoptosis Apoptosis Induction cluster_stress_kinases Stress Kinase Activation inhibitor This compound gcs γ-Glutamylcysteine Synthetase (GCS) inhibitor->gcs Inhibition gsh_depletion Glutathione (GSH) Depletion gcs->gsh_depletion ox_stress Increased Oxidative Stress (ROS) gsh_depletion->ox_stress nfkb NF-κB Activation gsh_depletion->nfkb mito Mitochondrial Perturbation ox_stress->mito jnk JNK Activation ox_stress->jnk cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspases Caspase Activation apoptosome->caspases apoptosis Apoptosis caspases->apoptosis jnk->apoptosis

Caption: Signaling pathways affected by GCS inhibition and GSH depletion.

Cellular Consequences of GCS Inhibition and Glutathione Depletion

The inhibition of GCS by this compound and the subsequent depletion of glutathione trigger a cascade of cellular events, primarily driven by increased oxidative stress.

Induction of Apoptosis

Glutathione depletion is a key event in the initiation and execution of apoptosis.[12] Reduced intracellular glutathione levels can lead to:

  • Mitochondrial Dysfunction: Increased reactive oxygen species (ROS) can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[12]

  • Apoptosome Formation: The release of cytochrome c into the cytosol facilitates the formation of the apoptosome, a multi-protein complex that activates initiator caspases (e.g., caspase-9).[12]

  • Caspase Activation: The apoptosome activates a cascade of effector caspases (e.g., caspase-3), which are the executioners of apoptosis, leading to the cleavage of cellular proteins and cell death.[12]

Activation of Stress-Signaling Pathways

The cellular redox imbalance caused by glutathione depletion activates several stress-related signaling pathways:

  • c-Jun N-terminal Kinase (JNK) Pathway: Oxidative stress is a potent activator of the JNK signaling cascade.[4][13] Activated JNK can translocate to the mitochondria and phosphorylate members of the Bcl-2 family of proteins, modulating their activity to promote apoptosis.[14]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The role of glutathione in NF-κB signaling is complex. While some studies suggest that glutathione depletion can lead to sustained NF-κB activation, which can have pro-inflammatory and, in some contexts, anti-apoptotic effects, others have shown that severe glutathione depletion can inhibit NF-κB activation.[15][16][17] The sustained activation of NF-κB is often linked to chronic inflammatory conditions.

Conclusion

This compound is a powerful tool for studying the role of glutathione in cellular physiology and pathology. Its mechanism as a transition-state analog inhibitor of γ-glutamylcysteine synthetase provides a specific means to deplete cellular glutathione levels. This technical guide has outlined the core principles of this inhibition, provided a framework for its experimental investigation, and detailed the significant downstream signaling consequences. For researchers in drug development, understanding these pathways is critical for designing novel therapeutics that can modulate cellular redox status and sensitize pathological cells to treatment. Further research to quantify the inhibitory potency of this compound and to fully elucidate the intricate signaling networks it perturbs will undoubtedly open new avenues for therapeutic intervention.

References

S-Sulfohomocysteine: A Technical Guide on its Biochemical Properties and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid derivative that has garnered significant interest in the scientific community due to its involvement in various metabolic pathways and its potential role as a biomarker in certain inborn errors of metabolism. This technical guide provides an in-depth overview of the core biochemical properties, chemical structure, and relevant experimental methodologies for the study of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

This compound is structurally analogous to homocysteine, with the key difference being the presence of a sulfo group (-SO3H) attached to the sulfur atom. This modification significantly alters its biochemical properties.

Chemical Structure:

To aid in visualization and computational modeling, the structure of this compound can be represented in simplified molecular-input line-entry system (SMILES) format. Based on the structure of homocysteine, the SMILES representation for this compound would be C(CS(=O)(=O)O)C(C(=O)O)N.

Quantitative Biochemical Properties

A comprehensive summary of the quantitative biochemical properties of this compound and related compounds is provided in the table below. Data for this compound is extrapolated based on its constituent parts due to the limited availability of direct experimental values in public databases.

PropertyThis compound (Predicted)S-AdenosylhomocysteineS-Adenosylhomocysteine sulfoxide (B87167)
Molecular Formula C4H9NO5S2C14H20N6O5S[1]C14H20N6O6S[2]
Molecular Weight 215.25 g/mol 384.41 g/mol [1]400.41 g/mol [2]
Water Solubility High (predicted due to polar sulfo and amino acid groups)1 mg/mL[3]Not explicitly stated, but likely soluble
XLogP3 Not available-3.5[1]-5.1[2]
Hydrogen Bond Donor Count 34[1]5[2]
Hydrogen Bond Acceptor Count 611[1]12[2]

Biological Significance and Signaling Pathways

This compound is primarily recognized for its role in conditions of sulfite (B76179) overload, such as in sulfite oxidase deficiency, a rare inherited metabolic disorder.[4] In this condition, the accumulation of sulfite leads to its reaction with homocysteine to form this compound.

Inhibition of γ-Glutamylcysteine Synthetase

This compound, along with its analogue S-sulfocysteine, acts as a potent inactivator of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (B108866) synthesis.[4] This inhibition is thought to occur because this compound acts as a transition-state analog of γ-glutamyl phosphate, a key intermediate in the reaction catalyzed by GCS.[4]

GCS_Inhibition cluster_reaction Normal GCS Reaction cluster_inhibition Inhibition by this compound Glutamate Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->GCS Cysteine Cysteine Cysteine->GCS gamma_GC γ-Glutamylcysteine GCS->gamma_GC GCS_inactive Inactive GCS Complex GCS->GCS_inactive Glutathione Synthesis Glutathione Synthesis SSH This compound SSH->GCS Binds to active site NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx SSH This compound (potential agonist) SSH->NMDA_R Potential Interaction Glutamate Glutamate (agonist) Glutamate->NMDA_R Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity HPLC_Workflow Sample Biological Sample (e.g., Plasma) Deproteinization Deproteinization (e.g., Acetonitrile precipitation) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., with OPA) Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

The Non-Enzymatic Formation of S-Sulfohomocysteine from Homocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-sulfohomocysteine is a sulfonated derivative of the amino acid homocysteine. While its enzymatic formation is part of metabolic pathways, its non-enzymatic synthesis, particularly through the interaction of homocysteine with sulfite (B76179), is of significant interest in contexts of oxidative stress and sulfite toxicity. This technical guide provides an in-depth overview of the core principles governing the non-enzymatic formation of this compound, detailed experimental protocols for its synthesis and quantification, and a summary of the key reaction parameters. This document is intended to serve as a comprehensive resource for researchers in biochemistry, toxicology, and drug development investigating the roles of sulfonated amino acids in biological systems.

Introduction

Homocysteine is a sulfur-containing amino acid that occupies a critical juncture in methionine metabolism. In biological systems, homocysteine can be remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine. Under conditions of oxidative stress or in the presence of elevated levels of sulfite, homocysteine can undergo non-enzymatic modifications. One such modification is the formation of this compound. This process is particularly relevant in conditions associated with sulfite accumulation, such as genetic deficiencies in sulfite oxidase.[1]

The primary non-enzymatic pathway to this compound involves the reaction of sulfite with homocystine, the oxidized disulfide form of homocysteine. This reaction, known as sulfitolysis, results in the cleavage of the disulfide bond and the formation of one molecule of homocysteine and one molecule of this compound.[1] Understanding the kinetics and optimal conditions for this reaction is crucial for studying its biological implications and for the development of analytical standards.

The Chemical Reaction: Sulfitolysis of Homocystine

The core reaction for the non-enzymatic formation of this compound is the nucleophilic attack of a sulfite ion on the disulfide bond of homocystine.

Reaction:

Homocystine + SO₃²⁻ ⇌ Homocysteine + this compound

This reaction is an equilibrium, but can be driven towards the products by using an excess of sulfite.

cluster_products HCY_SS_HCY Homocystine SULFITE + SO₃²⁻ HCY_SS_HCY->SULFITE PRODUCTS SULFITE->PRODUCTS Sulfitolysis HCY_SH Homocysteine PRODUCTS->HCY_SH HCY_SSO3 This compound PRODUCTS->HCY_SSO3

Figure 1: Reaction scheme for the sulfitolysis of homocystine.

Quantitative Data on Reaction Parameters

While specific kinetic data for the sulfitolysis of homocystine is not extensively documented, studies on the analogous reaction with cystine provide valuable insights into the reaction conditions that favor the formation of S-sulfonated amino acids. The formation of S-sulfocysteine from cystine and sulfite has been shown to achieve high yields under optimized conditions.[2]

ParameterConditionEffect on Yield/RateReference
pH Alkaline (e.g., pH 8-9)Increased reaction rate and yield.[2]
Sulfite Concentration Molar excess relative to homocystine (e.g., 10:1 ratio)Drives the equilibrium towards product formation, increasing the yield.[2]
Temperature Room Temperature to Moderate HeatIncreased temperature generally increases reaction rates, but optimal conditions for stability of reactants and products should be considered.[2]
UV Irradiation 254 nmCan influence the transformation of reaction intermediates, potentially increasing the yield of the S-sulfo product.[2]

Table 1: Summary of factors influencing the non-enzymatic formation of this compound, with data extrapolated from studies on the cystine-sulfite reaction.

Experimental Protocols

Protocol for the Non-enzymatic Synthesis of this compound

This protocol is adapted from methodologies for the sulfitolysis of disulfides.

Materials:

  • L-Homocystine

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Reaction vessel (e.g., glass beaker or flask)

  • Nitrogen or Argon gas (optional, to minimize oxidation)

Procedure:

  • Prepare a solution of L-homocystine: Dissolve a known amount of L-homocystine in deionized water. Gentle heating may be required to aid dissolution.

  • Prepare a solution of sodium sulfite: In a separate container, dissolve a molar excess (e.g., 10-fold) of sodium sulfite in deionized water.

  • Reaction Setup: Place the homocystine solution in the reaction vessel on a stir plate. If desired, the reaction can be performed under an inert atmosphere by gently bubbling nitrogen or argon gas through the solution to minimize the oxidation of homocysteine.

  • Initiate the Reaction: Slowly add the sodium sulfite solution to the stirring homocystine solution.

  • Adjust pH: Monitor the pH of the reaction mixture and adjust to the desired alkaline pH (e.g., pH 8.5) using a suitable base (e.g., 1 M NaOH).

  • Reaction Incubation: Allow the reaction to proceed at room temperature with continuous stirring for a set period (e.g., 1-2 hours). The reaction progress can be monitored using the analytical methods described below.

  • Reaction Quenching (Optional): The reaction can be stopped by acidifying the solution, which protonates the sulfite and reduces its reactivity.

cluster_workflow Synthesis Workflow prep_hcy Prepare Homocystine Solution react Combine Reactants & Stir prep_hcy->react prep_sulfite Prepare Sodium Sulfite Solution prep_sulfite->react adjust_ph Adjust to Alkaline pH react->adjust_ph incubate Incubate at Room Temperature adjust_ph->incubate analyze Monitor Reaction Progress (e.g., HPLC) incubate->analyze

Figure 2: Experimental workflow for this compound synthesis.

Protocol for the Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for the instrument used.

Sample Preparation:

  • Aliquoting: Take a defined volume of the reaction mixture.

  • Protein Precipitation (if applicable for biological samples): For biological matrices, add a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile), vortex, and centrifuge to pellet proteins.

  • Dilution: Dilute the supernatant or the reaction mixture with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

  • Standard Curve: Prepare a standard curve of this compound of known concentrations in a similar matrix.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is suitable for separating polar analytes like this compound.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

    • Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Optimization is required to determine the most sensitive mode for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. A plausible precursor ion would be the molecular ion [M+H]⁺ or [M-H]⁻. Product ions would result from the fragmentation of the parent molecule (e.g., loss of SO₃).

Data Analysis:

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

cluster_workflow Analytical Workflow sample_prep Sample Preparation (Dilution, etc.) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Figure 3: Analytical workflow for this compound quantification.

Signaling Pathways and Biological Relevance

The non-enzymatic formation of this compound is primarily of toxicological and pathophysiological relevance. In conditions of sulfite oxidase deficiency, the accumulation of sulfite can lead to the widespread sulfitolysis of disulfide bonds in proteins and small molecules like homocystine.[1] The resulting S-sulfonated compounds can be cytotoxic. For instance, S-sulfocysteine, the analogue derived from cystine, is known to be excitotoxic.[1] While the specific signaling roles of this compound are not well-defined, its formation represents a disruption of normal sulfur amino acid metabolism and can contribute to the pathology of diseases associated with impaired sulfite metabolism.

cluster_pathway Biological Context sulfite_oxidase_deficiency Sulfite Oxidase Deficiency sulfite_accumulation Sulfite Accumulation sulfite_oxidase_deficiency->sulfite_accumulation sulfitolysis Sulfitolysis sulfite_accumulation->sulfitolysis homocystine Homocystine homocystine->sulfitolysis s_sulfohomocysteine This compound sulfitolysis->s_sulfohomocysteine cytotoxicity Potential Cytotoxicity s_sulfohomocysteine->cytotoxicity

References

The Role of S-sulfohomocysteine in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. While the precise etiologies of these complex disorders are multifactorial, emerging evidence points to the dysregulation of sulfur-containing amino acid metabolism as a key contributing factor. This technical guide focuses on the role of S-sulfohomocysteine, a metabolite of homocysteine, in the pathophysiology of neurodegeneration. Although direct research on this compound is still in its nascent stages, compelling evidence from studies on its precursor, homocysteine, and its structural analog, S-sulfocysteine, provides a strong foundation for understanding its potential neurotoxic mechanisms. This document will synthesize the current understanding of this compound's biochemistry, its inferred role in neurodegenerative pathways, present relevant quantitative data, and provide detailed experimental protocols for its investigation.

Introduction: The Homocysteine Connection

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are a well-established independent risk factor for several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cognitive impairment.[1][2][3] Homocysteine is an intermediate in the metabolism of methionine and is metabolized through two primary pathways: remethylation to methionine and transsulfuration to cysteine.[4][5] Imbalances in these pathways, often due to deficiencies in B vitamins (folate, B12, and B6), lead to the accumulation of homocysteine and its derivatives.[1] One such derivative is this compound, formed from the reaction of homocysteine with sulfite (B76179). While less studied than its precursor, the structural similarity of this compound to excitatory amino acids and its demonstrated biochemical activity suggest a significant, yet underappreciated, role in neurotoxicity.

Biochemical Profile and Metabolism of this compound

This compound is a structural analog of glutamate (B1630785) and is closely related to S-sulfocysteine.[6] Its formation is linked to the transsulfuration pathway, where homocysteine is converted to cystathionine (B15957) and then to cysteine.[4] Under conditions of oxidative stress or metabolic dysfunction, homocysteine can react with sulfite to form this compound.

The primary known biochemical action of this compound is the potent inactivation of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[6][7] This inactivation is rapid and does not require ATP, suggesting a high-affinity interaction with the enzyme's active site.[7] By inhibiting GSH synthesis, this compound can significantly impair the brain's antioxidant defense system, rendering neurons vulnerable to oxidative damage, a common hallmark of neurodegenerative diseases.[8][9]

Quantitative Data: Homocysteine Levels in Neurodegenerative Diseases

Direct quantitative data on this compound levels in the cerebrospinal fluid (CSF) or post-mortem brain tissue of patients with Alzheimer's, Parkinson's, or Huntington's disease are currently limited in the published literature. However, extensive data exists for its precursor, homocysteine, providing a strong rationale for investigating this compound. The following tables summarize representative findings on total homocysteine (tHcy) concentrations in these conditions.

Table 1: Plasma Homocysteine Levels in Alzheimer's Disease
Patient Group Mean tHcy Concentration (µmol/L) ± SD
Alzheimer's Disease13.35 ± 5.72
Mild Dementia (AD)12.71 ± 4.43
Moderate Dementia (AD)13.68 ± 6.29
Control9.84 ± 3.06
Data adapted from studies on plasma/serum homocysteine levels in AD patients and controls.[10]
Table 2: Plasma Homocysteine Levels in Parkinson's Disease
Patient Group Median tHcy Concentration (µmol/L) (Range)
Levodopa-treated>15 (elevated)
Dopamine agonist-treatedNormal range (5-15)
Data indicates that levodopa (B1675098) treatment can increase plasma homocysteine levels in PD patients.[2][11]

Signaling Pathways and Mechanisms of Neurotoxicity

Based on the known effects of the structurally similar compound S-sulfocysteine and the parent molecule homocysteine, this compound is hypothesized to contribute to neurodegeneration through two primary mechanisms: excitotoxicity and induction of oxidative stress.

Excitotoxicity via NMDA Receptor Agonism

S-sulfocysteine, a close structural analog of this compound, is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[6][12] Activation of NMDA receptors leads to an influx of calcium ions (Ca2+) into the neuron.[6] While this is a critical process for synaptic plasticity and learning, excessive activation leads to excitotoxicity, a pathological process that results in neuronal damage and death.[13] It is highly probable that this compound also acts as an NMDA receptor agonist, contributing to the excitotoxic cascade implicated in neurodegenerative diseases.[12]

NMDA_Excitotoxicity sshc This compound nmda NMDA Receptor sshc->nmda Agonist Binding ca_influx Ca2+ Influx nmda->ca_influx calpain Calpain Activation ca_influx->calpain gephyrin Gephyrin Degradation calpain->gephyrin gaba Loss of GABAergic Synapses gephyrin->gaba excitotoxicity Excitotoxicity gaba->excitotoxicity Exacerbation neurodegeneration Neurodegeneration excitotoxicity->neurodegeneration

Inferred this compound-induced excitotoxicity pathway.
Induction of Oxidative Stress

As previously mentioned, this compound inhibits gamma-glutamylcysteine synthetase, leading to a depletion of glutathione.[6][7] Glutathione is a critical antioxidant that neutralizes reactive oxygen species (ROS) and protects cells from oxidative damage. A reduction in GSH levels compromises the neuron's ability to handle oxidative stress, leading to lipid peroxidation, protein damage, and mitochondrial dysfunction, all of which are central to the pathology of neurodegenerative diseases.[8][11]

Oxidative_Stress sshc This compound gcs γ-Glutamylcysteine Synthetase sshc->gcs Inhibition gsh Glutathione (GSH) Synthesis gcs->gsh ros Reactive Oxygen Species (ROS) gsh->ros Neutralization oxidative_stress Oxidative Stress ros->oxidative_stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage

This compound-mediated induction of oxidative stress.

Experimental Protocols

Investigating the role of this compound requires robust and sensitive analytical methods and well-defined experimental models.

Quantification of this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices such as CSF and brain tissue.

Sample Preparation from Brain Tissue:

  • Homogenization: Post-mortem brain tissue should be homogenized in a suitable buffer, such as a detergent-based buffer for optimal protein extraction.

  • Protein Precipitation: To remove interfering proteins, precipitation with organic solvents like acetone (B3395972) or methanol (B129727) is recommended.

  • Solid-Phase Extraction (SPE): Further cleanup can be achieved using SPE cartridges to isolate the analyte of interest.

  • Derivatization (Optional): Derivatization can be employed to enhance chromatographic separation and ionization efficiency.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is typically used for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

  • Internal Standard: A stable isotope-labeled internal standard of this compound is crucial for accurate quantification.

LCMS_Workflow sample Brain Tissue / CSF homogenization Homogenization sample->homogenization precipitation Protein Precipitation homogenization->precipitation spe Solid-Phase Extraction precipitation->spe lc LC Separation spe->lc ms MS/MS Detection (MRM) lc->ms quantification Quantification ms->quantification

Workflow for LC-MS/MS quantification of this compound.
In Vitro Neurotoxicity Assays

Primary neuronal cultures are a valuable tool for assessing the direct neurotoxic effects of this compound.

  • Cell Culture: Primary neurons are isolated from embryonic rodent brains (e.g., hippocampus or cortex) and cultured.

  • Treatment: Neurons are exposed to varying concentrations of this compound.

  • Viability Assessment: Cell viability can be measured using assays such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Mechanism of Death: Apoptosis can be assessed by TUNEL staining or caspase activity assays.

This compound in Specific Neurodegenerative Diseases

Alzheimer's Disease

In the context of Alzheimer's disease, this compound-induced excitotoxicity and oxidative stress could contribute to the synaptic dysfunction and neuronal loss that characterize the disease.[14] Elevated homocysteine levels are associated with increased amyloid-beta (Aβ) deposition and tau pathology.[15] this compound may exacerbate these pathologies by impairing cellular defense mechanisms.

Parkinson's Disease

Dopaminergic neurons in the substantia nigra, which are selectively lost in Parkinson's disease, are particularly vulnerable to oxidative stress.[16] By depleting glutathione, this compound could lower the threshold for dopamine-induced oxidative damage. Furthermore, there is evidence that homocysteine metabolites can directly modify α-synuclein, promoting its aggregation into the toxic Lewy bodies that are a hallmark of the disease.

Huntington's Disease

Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant protein.[17] The mechanisms of neurodegeneration in Huntington's are complex and involve mitochondrial dysfunction and excitotoxicity.[18] this compound could contribute to this pathology by further compromising mitochondrial function through oxidative stress and by enhancing excitotoxic signaling.

Conclusion and Future Directions

This compound is an understudied metabolite with the potential to be a significant contributor to the pathophysiology of neurodegenerative diseases. Its ability to induce excitotoxicity and oxidative stress, two key mechanisms of neuronal damage, warrants further investigation. Future research should focus on:

  • Developing and validating sensitive analytical methods for the routine quantification of this compound in human CSF and brain tissue.

  • Conducting case-control studies to determine the levels of this compound in patients with Alzheimer's, Parkinson's, and Huntington's diseases.

  • Utilizing animal models to elucidate the specific signaling pathways modulated by this compound and its impact on disease progression.

  • Exploring therapeutic strategies that target the production or neurotoxic effects of this compound.

A deeper understanding of the role of this compound in neurodegeneration will open new avenues for the development of novel biomarkers and therapeutic interventions for these devastating diseases.

References

Methodological & Application

Application Note: HPLC Analysis of S-sulfohomocysteine in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid that is structurally related to homocysteine. While less studied than its well-known counterpart, emerging research suggests that this compound may play a role in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological fluids such as plasma and urine is crucial for understanding its metabolism, identifying potential biomarkers for disease, and assessing the effects of therapeutic interventions. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The described methodology is based on established principles for the analysis of sulfur-containing amino acids and offers a robust and sensitive approach for researchers in academia and the pharmaceutical industry.

Principle

The method involves the reduction of any disulfide bonds to free sulfhydryl groups, followed by protein precipitation to prepare the sample for analysis. The free thiol group of this compound is then derivatized with a fluorogenic reagent, o-phthaldialdehyde (OPA), in the presence of a thiol-containing compound to form a highly fluorescent isoindole derivative. This derivative is subsequently separated and quantified by reversed-phase HPLC with fluorescence detection.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Homocysteine standard

  • Internal Standard (e.g., N-acetyl-L-cysteine)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Perchloric acid (PCA)

  • Sodium borate (B1201080) buffer

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Biological fluid samples (plasma, urine)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • pH meter

Sample Preparation
  • Reduction: To 100 µL of biological fluid (plasma or urine), add 10 µL of 10% (w/v) TCEP solution. Vortex and incubate at room temperature for 30 minutes to reduce disulfide bonds.

  • Protein Precipitation (for plasma samples): Add 100 µL of 10% (w/v) perchloric acid. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization and Dilution: Carefully transfer the supernatant to a new microcentrifuge tube. Neutralize the sample by adding an appropriate volume of potassium borate buffer (1 M, pH 9.5). Dilute the sample with ultrapure water as needed to fall within the linear range of the assay.

  • Urine Sample Preparation: For urine samples, protein precipitation is typically not required. Dilute the urine sample with ultrapure water after the reduction step.

Pre-column Derivatization
  • OPA/3-MPA Reagent Preparation: Prepare the derivatizing reagent by dissolving OPA in sodium borate buffer (0.4 M, pH 9.5) to a final concentration of 10 mg/mL. Add 3-MPA to a final concentration of 10 µL/mL. This reagent should be prepared fresh daily and protected from light.

  • Derivatization Reaction: In the autosampler vial, mix 50 µL of the prepared sample (or standard/internal standard) with 50 µL of the OPA/3-MPA reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.

HPLC Conditions
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: Linear gradient to 50% B

    • 15-20 min: 50% B

    • 20-22 min: Linear gradient to 10% B

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths:

    • Excitation: 340 nm

    • Emission: 455 nm

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of this compound. These values can vary depending on the specific instrumentation, protocol modifications, and the population being studied.

Table 1: Chromatographic and Method Validation Parameters

ParameterValue
Retention Time (this compound)~ 8.5 min
Retention Time (Internal Standard)~ 10.2 min
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 0.1 µmol/L
Limit of Quantification (LOQ)~ 0.3 µmol/L
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Recovery92-105%

Table 2: Representative Concentrations of this compound in Human Biological Fluids

Biological FluidConcentration Range (µmol/L)
Plasma (Healthy Adults)0.5 - 2.0
Urine (Healthy Adults)1.0 - 5.0 µmol/g creatinine

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma/Urine) reduction Reduction (TCEP) sample->reduction precipitation Protein Precipitation (PCA, for plasma) reduction->precipitation derivatization Derivatization (OPA/3-MPA) precipitation->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

This compound in Homocysteine Metabolism

signaling_pathway Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS/MTHFR Cys Cysteine Hcy->Cys CBS/CGL SSHC This compound Hcy->SSHC Sulfite Oxidase (potential) Sulfite Sulfite (SO3^2-) Sulfite->SSHC

Caption: Putative metabolic pathway involving this compound.

Conclusion

The HPLC method detailed in this application note provides a sensitive, specific, and reproducible means for the quantification of this compound in biological fluids. The use of pre-column derivatization with OPA allows for highly sensitive fluorescence detection, making it suitable for the low concentrations typically found in plasma and urine. This protocol can be readily implemented in research and clinical laboratories to further investigate the role of this compound in health and disease.

Application Notes and Protocols for S-sulfohomocysteine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid that is structurally related to homocysteine. While less studied than its parent compound, emerging research suggests its potential involvement in various metabolic pathways and disease states. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique. The methodologies described are based on established principles for the analysis of similar small molecules, such as homocysteine and S-sulfocysteine.

Biochemical Pathway Context

This compound is likely involved in the complex network of sulfur amino acid metabolism. This pathway is central to numerous cellular processes, including methylation reactions and the synthesis of cysteine and glutathione. The diagram below illustrates the key metabolic routes related to homocysteine, providing a context for the biological significance of this compound.

Simplified Homocysteine Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase (Remethylation) HCY->Met SSHC This compound HCY->SSHC Sulfite Oxidase (hypothesized) Cystathionine Cystathionine HCY->Cystathionine CBS (Transsulfuration) HCY->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionase Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Sulfite Sulfite (SO3^2-) Sulfite->SSHC

Caption: Simplified overview of homocysteine metabolism and the potential involvement of this compound.

Quantitative Data Summary

The following tables summarize hypothetical yet plausible quantitative parameters for a validated LC-MS/MS assay for this compound in human plasma and urine. These values are estimated based on typical concentrations of related metabolites like homocysteine and S-sulfocysteine and represent target performance characteristics for the described method.

Table 1: this compound in Human Plasma

ParameterValue
Linear Range 0.1 - 20 µM
Lower Limit of Quantification (LLOQ) 0.1 µM
Upper Limit of Quantification (ULOQ) 20 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Mean Endogenous Concentration (Healthy) 0.5 - 2.0 µM (Estimated)

Table 2: this compound in Human Urine

ParameterValue
Linear Range 0.5 - 100 µM
Lower Limit of Quantification (LLOQ) 0.5 µM
Upper Limit of Quantification (ULOQ) 100 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Mean Endogenous Concentration (Healthy) 2.0 - 10.0 µM (Estimated)

Experimental Protocols

Principle

The quantitative analysis of this compound is performed by stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of a stable isotope-labeled internal standard (e.g., this compound-d4) is added to the biological sample. The analyte and internal standard are extracted, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Trichloroacetic acid (TCA) or perchloric acid

  • Human plasma and urine for calibration standards and quality controls (charcoal-stripped or from a source with low endogenous levels)

Protocol 1: Sample Preparation from Human Plasma

Plasma Sample Preparation Workflow start Start: 100 µL Plasma Sample add_is Add 10 µL Internal Standard (this compound-d4) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_precip Add 200 µL ice-cold 10% TCA (Protein Precipitation) vortex1->add_precip vortex2 Vortex for 1 minute add_precip->vortex2 incubate Incubate at 4°C for 10 minutes vortex2->incubate centrifuge Centrifuge at 15,000 x g for 10 minutes at 4°C incubate->centrifuge transfer Transfer 150 µL of supernatant to a new microcentrifuge tube centrifuge->transfer evaporate Evaporate to dryness under nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase A evaporate->reconstitute vortex3 Vortex to dissolve reconstitute->vortex3 transfer_vial Transfer to LC autosampler vial vortex3->transfer_vial end Inject into LC-MS/MS transfer_vial->end

Caption: Workflow for the extraction of this compound from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 10 µM this compound-d4 in water).

  • Protein Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% mobile phase A, 2% mobile phase B).

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine

Urine Sample Preparation Workflow start Start: 50 µL Urine Sample add_is Add 10 µL Internal Standard (this compound-d4) start->add_is dilute Add 440 µL of 0.1% Formic Acid in Water add_is->dilute vortex Vortex to mix dilute->vortex centrifuge Centrifuge at 15,000 x g for 5 minutes at 4°C (to pellet particulates) vortex->centrifuge transfer_vial Transfer supernatant to LC autosampler vial centrifuge->transfer_vial end Inject into LC-MS/MS transfer_vial->end

Caption: A simple dilute-and-shoot workflow for urine sample preparation.

  • Sample Thawing: Thaw urine samples on ice.

  • Internal Standard Spiking: In a microcentrifuge tube, combine 50 µL of urine with 10 µL of the internal standard solution (e.g., 50 µM this compound-d4 in water).

  • Dilution: Add 440 µL of 0.1% formic acid in water.

  • Vortexing: Vortex to ensure thorough mixing.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to remove any particulate matter.

  • Final Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for retaining this polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 0.5 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 5% B

    • 4.0 min: 5% B

    • 4.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Table 3: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 216.0136.1 (Homocysteine fragment)503015
216.074.1 (Imino acid fragment)503025
This compound-d4 (IS) 220.0140.1503015
220.078.1503025

Note: These MRM transitions are predicted based on the structure of this compound and should be empirically optimized on the specific mass spectrometer being used.

Conclusion

The protocols outlined in this application note provide a robust framework for the sensitive and specific quantification of this compound in human plasma and urine by LC-MS/MS. The use of a stable isotope-labeled internal standard and optimized sample preparation and instrument parameters are key to achieving accurate and reproducible results. These methods will be valuable tools for researchers investigating the role of this compound in health and disease, as well as for professionals in drug development monitoring metabolic perturbations. It is recommended that a full method validation be performed according to regulatory guidelines before implementation for clinical or safety-critical studies.

Application Notes and Protocols for the Derivatization of S-sulfohomocysteine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid that plays a role in various metabolic pathways. Its accurate quantification is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of metabolites. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is not feasible. A chemical derivatization process is required to convert it into a volatile and thermally stable derivative suitable for GC-MS analysis.

These application notes provide a detailed protocol for a two-step derivatization of this compound, involving an initial esterification of the sulfonic acid group followed by silylation of the amino and carboxyl groups. This method is proposed based on established derivatization techniques for sulfonic acids and amino acids.[1][2][3][4]

Derivatization Strategy

The proposed two-step derivatization strategy for this compound is as follows:

  • Esterification of the Sulfonic Acid Group: The highly polar sulfonic acid moiety is first converted to a less polar and more volatile ester. Alkylation, specifically methylation, is a common method for the esterification of sulfonic acids.[3][5][6] This is a critical step to reduce the polarity of the molecule and enable its passage through the GC column.

  • Silylation of Amino and Carboxyl Groups: Following the esterification of the sulfonic acid, the remaining polar functional groups, the amino (-NH2) and carboxyl (-COOH) groups of the homocysteine backbone, are derivatized. Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is a widely used and effective method for converting active hydrogens in amino and carboxyl groups into trimethylsilyl (B98337) (TMS) derivatives.[1][2]

The resulting derivative, an alkyl ester of N,O-bis(trimethylsilyl)-S-sulfohomocysteine, will be significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Toluene (anhydrous, GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Nitrogen gas, high purity

  • Glass reaction vials (e.g., 1 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation

Biological samples (e.g., plasma, urine, tissue homogenates) must be pre-treated to extract and isolate this compound. This may involve protein precipitation, solid-phase extraction (SPE), or other appropriate cleanup steps to remove interfering substances. The final extract should be dried completely under a stream of nitrogen before proceeding with derivatization.

Derivatization Protocol

Step 1: Esterification of the Sulfonic Acid Group (Methylation)

  • To the dried sample or standard in a glass reaction vial, add 200 µL of 2 M methanolic HCl. This can be prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Seal the vial tightly and heat at 80°C for 60 minutes.[7]

  • After cooling to room temperature, evaporate the solvent completely under a gentle stream of high-purity nitrogen.

Step 2: Silylation of Amino and Carboxyl Groups

  • To the dried residue from the esterification step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 30 minutes.[8]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 280°CHold at 280°C for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan Rangem/z 50-600
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Expected Mass Spectra

The derivatized this compound is expected to be a methyl ester of N,O-bis(trimethylsilyl)-S-sulfohomocysteine. The mass spectrum will show characteristic fragments resulting from the loss of functional groups.

FragmentProposed StructureExpected m/z
M+•[C11H27NO5S2Si2]+•389
M-15[M - CH3]+374
M-73[M - Si(CH3)3]+316
M-117[M - COOSi(CH3)3]+272
-[CH(NH-TMS)COOTMS]+218
-[SO3CH3]+95
-[Si(CH3)3]+73

Note: These are predicted m/z values and should be confirmed by analyzing a derivatized standard of this compound.

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using known concentrations of this compound standards that have undergone the same derivatization procedure. An internal standard (e.g., a stable isotope-labeled this compound) should be used to correct for variations in derivatization efficiency and injection volume. The concentration of this compound in the samples can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

AnalyteRetention Time (min)Quantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Derivatized this compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined

Note: The retention time and specific ions for quantitation and qualification must be determined experimentally.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction & Cleanup Sample->Extraction DriedExtract Dried Extract Extraction->DriedExtract Esterification Step 1: Esterification (Methanolic HCl, 80°C) DriedExtract->Esterification Drying1 Drying Esterification->Drying1 Silylation Step 2: Silylation (BSTFA + 1% TMCS, 60°C) Drying1->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the derivatization and analysis of this compound.

Logical_Relationship Analyte This compound (Non-volatile, Polar) Derivatization Chemical Derivatization Analyte->Derivatization Enables analysis Derivative Volatile & Thermally Stable Derivative Derivatization->Derivative Produces GC_Separation Gas Chromatographic Separation Derivative->GC_Separation Allows for MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Leads to Quantification Accurate Quantification MS_Detection->Quantification Permits

References

Application Note: Quantification of S-sulfohomocysteine in Plasma and Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid that is structurally related to homocysteine. While the biological roles of homocysteine are extensively studied, particularly in the context of cardiovascular and neurological diseases, the significance of this compound is less well understood. Emerging research suggests its potential involvement in inborn errors of metabolism and as a neuromodulatory agent. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for elucidating its physiological and pathological roles.

This application note provides detailed protocols for the quantification of this compound in human plasma and urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar sulfur-containing amino acids and offer a robust framework for researchers.

Analytical Methodologies

The primary analytical technique for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity through chromatographic separation and mass-based detection, which is essential for distinguishing this compound from other structurally similar compounds in complex biological samples.

Quantification of this compound in Urine by LC-MS/MS

A validated LC-MS/MS method for the analogous compound S-sulphocysteine in urine has been established and can be adapted for this compound. The analysis is typically performed in the negative-ion selected-reaction monitoring (SRM) mode.

Sample Preparation Protocol for Urine:

  • Sample Collection: Collect a random urine sample in a sterile container. For quantitative analysis that accounts for urine dilution, creatinine (B1669602) concentration should also be measured.

  • Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

  • Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled this compound, to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Parameters (Adapted from S-sulphocysteine method):

  • LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.

Proposed Method for Quantification of this compound in Plasma by LC-MS/MS

Sample Preparation Protocol for Plasma:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile or 10% trichloroacetic acid (TCA) containing a suitable internal standard (stable isotope-labeled this compound).

  • Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column can be evaluated for optimal retention and separation.

  • Mobile Phase: A mobile phase system similar to the one used for urine analysis can be a good starting point, with optimization of the gradient and pH.

  • Mass Spectrometer: ESI-MS/MS in negative ion mode is expected to be suitable for the detection of the sulfo-group containing analyte.

  • MRM Transitions: Optimization of precursor and product ions for this compound is a critical step in method development.

Quantitative Data

To date, reference ranges for endogenous this compound in healthy human plasma and urine have not been established in the scientific literature. The tables below summarize the performance characteristics of a representative LC-MS/MS method for a related compound, S-sulphocysteine, in urine, which can serve as a benchmark for the development of an this compound assay.

Table 1: Performance Characteristics of an LC-MS/MS Method for S-sulphocysteine in Urine

ParameterValue
Linearity Range12 - 480 µmol/L
Intra-day Assay Variation< 2.5%
Inter-day Assay Variation< 2.5%
Mean Recovery94.3 - 107.3%
Signal-to-Noise Ratio (at 3.2 µmol/mmol creatinine)337:1

Experimental Workflows and Signaling Pathways

Experimental Workflow for Sample Analysis

The general workflow for the quantification of this compound in plasma and urine samples is depicted below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis plasma_collection Whole Blood (EDTA) centrifuge_blood Centrifugation (1500 x g, 15 min, 4°C) plasma_collection->centrifuge_blood urine_collection Urine Sample centrifuge_urine Centrifugation (2000 x g, 10 min, 4°C) urine_collection->centrifuge_urine protein_precipitation Protein Precipitation (Acetonitrile or TCA) centrifuge_blood->protein_precipitation dilution Dilution centrifuge_urine->dilution is_spiking Internal Standard Spiking protein_precipitation->is_spiking dilution->is_spiking filtration Filtration (0.22 µm) is_spiking->filtration lc_msms LC-MS/MS Analysis filtration->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Figure 1. Experimental workflow for this compound quantification.

Metabolic Context of this compound

This compound is formed from homocysteine. Its metabolism is intertwined with the transsulfuration pathway, which is crucial for cysteine biosynthesis and the regulation of homocysteine levels. The pathway below illustrates the position of this compound within the broader context of sulfur amino acid metabolism.

metabolic_pathway methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases homocysteine Homocysteine sah->homocysteine SAHH homocysteine->methionine MS cystathionine Cystathionine homocysteine->cystathionine CBS s_sulfohomocysteine This compound homocysteine->s_sulfohomocysteine Sulfite Transferase? cysteine Cysteine cystathionine->cysteine CGL sulfite Sulfite sulfite->s_sulfohomocysteine

Figure 2. Metabolic context of this compound.

Conclusion

The provided application note outlines detailed protocols and considerations for the quantification of this compound in human plasma and urine samples. While a validated method for plasma analysis requires further development, the presented framework, based on established analytical techniques for similar compounds, offers a solid starting point for researchers. The accurate measurement of this compound will be instrumental in advancing our understanding of its role in human health and disease.

References

Application Notes and Protocols for S-sulfohomocysteine as a Biomarker for Sulfite Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disruptions in sulfur metabolism, particularly the accumulation of sulfite (B76179), are indicative of severe and often life-threatening inborn errors of metabolism. These include isolated sulfite oxidase deficiency (SOD) and molybdenum cofactor deficiency (MoCD). In these conditions, the inability to convert toxic sulfite to sulfate (B86663) leads to its accumulation and the subsequent formation of abnormal metabolites, such as S-sulfocysteine (SSC) and S-sulfohomocysteine (SSH). While SSC is a well-established and routinely measured biomarker for these disorders, SSH is also formed and its presence is indicative of the underlying metabolic imbalance. This document provides detailed application notes and protocols for the use of this compound as a biomarker for sulfite accumulation, with a primary focus on its relationship with S-sulfocysteine and the established analytical methods for its detection.

This compound is formed from the non-enzymatic reaction of homocysteine with sulfite. Elevated levels of SSH are found in the urine of patients with SOD and MoCD, with reported increases of 20 to 23-fold compared to healthy individuals. Due to its structural similarity to the excitatory amino acid glutamate (B1630785), this compound, like S-sulfocysteine, is presumed to contribute to the severe neurotoxic effects observed in patients with sulfite accumulation. This is thought to occur through the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal cell death.[1][2][3][4][5]

These application notes will provide a comprehensive overview of the role of this compound in sulfite accumulation disorders, detailed protocols for the well-established quantification of the primary biomarker S-sulfocysteine, a proposed methodology for the analysis of this compound, and a summary of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data for the primary biomarker, S-sulfocysteine, in urine and serum of healthy individuals and patients with molybdenum cofactor deficiency (MoCD). While specific quantitative data for this compound are not widely available in the literature, its significant elevation in affected individuals is noted.

Table 1: Urinary S-sulfocysteine Concentrations

PopulationConcentration Range (mmol/mol creatinine)Median (mmol/mol creatinine)
Healthy Pediatric Controls0.26 - 18.836.20
Healthy Adult ControlsNot specified6.94
MoCD PatientsSignificantly elevatedNot specified

Table 2: Serum S-sulfocysteine Concentrations

PopulationConcentration Range (µmol/L)Median (µmol/L)
Healthy Controls0 - 5.390.91
MoCD PatientsSignificantly elevatedNot specified

Note: Data for S-sulfocysteine is presented as a surrogate for this compound due to the limited availability of specific quantitative data for the latter. This compound is known to be significantly elevated in the same patient populations.

Signaling and Metabolic Pathways

The accumulation of sulfite and the subsequent formation of this compound and S-sulfocysteine have significant pathological consequences, primarily related to neurotoxicity.

Formation of this compound

The formation of this compound is a direct consequence of sulfite accumulation, where sulfite reacts with homocysteine.

Homocysteine Homocysteine SSH This compound Homocysteine->SSH Sulfite Sulfite Sulfite->SSH

Caption: Formation of this compound from homocysteine and sulfite.

Excitotoxicity Signaling Pathway

S-sulfocysteine, a structural analog of glutamate, has been shown to be a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. It is highly probable that this compound exerts a similar neurotoxic effect through this pathway.[1][2][3][4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SSH This compound / S-sulfocysteine NMDAR NMDA Receptor SSH->NMDAR Glutamate Glutamate Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Proteolysis Proteolysis of Cellular Components Calpain->Proteolysis Apoptosis Apoptosis / Neuronal Cell Death Proteolysis->Apoptosis

Caption: Proposed excitotoxicity pathway mediated by this compound.

Experimental Protocols

The following section provides a detailed protocol for the quantification of S-sulfocysteine in urine, which is the established and clinically relevant biomarker for sulfite accumulation disorders. A proposed protocol for the analysis of this compound is also provided, based on the methodology for S-sulfocysteine and general principles of LC-MS/MS.

Experimental Workflow for Biomarker Analysis

Sample Urine/Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation/Dilution) Sample->Preparation Derivatization Derivatization (Optional) Preparation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: General experimental workflow for biomarker analysis.

Protocol 1: Quantification of S-sulfocysteine in Urine by LC-MS/MS (Established Method)

This protocol is adapted from established methods for the analysis of S-sulfocysteine in urine.

1. Materials and Reagents

  • S-sulfocysteine standard

  • Stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (patient and control)

2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Vortex samples for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet any precipitates.

  • In a clean microfuge tube, combine 10 µL of urine supernatant with 90 µL of a solution containing the internal standard in 20% acetonitrile with 0.1% formic acid.

  • Vortex for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) or a cyano column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-4 min: 2-98% B

    • 4-5 min: 98% B

    • 5-5.1 min: 98-2% B

    • 5.1-7 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MS/MS Transitions (SRM - Selected Reaction Monitoring):

    • S-sulfocysteine: Precursor ion (m/z) 200.0 -> Product ion (m/z) 80.0

    • S-sulfocysteine-d3 (IS): Precursor ion (m/z) 203.0 -> Product ion (m/z) 80.0

4. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of S-sulfocysteine standard spiked into a control urine matrix.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of S-sulfocysteine in the unknown samples by interpolating from the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration.

Protocol 2: Proposed Method for Quantification of this compound in Urine by LC-MS/MS

This proposed protocol is based on the established methods for S-sulfocysteine and other small sulfur-containing amino acids. Note: This method would require in-house validation.

1. Materials and Reagents

  • This compound standard (requires synthesis or custom order)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (patient and control)

2. Sample Preparation

  • Follow the same procedure as for S-sulfocysteine (Protocol 1, Section 2).

3. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: Same as for S-sulfocysteine.

  • Chromatographic Column: A C18 reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable for this more polar analyte.

  • Mobile Phase and Gradient: Similar to the S-sulfocysteine method, but may require optimization for resolution from other urinary components.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MS/MS Transitions (SRM - to be determined empirically):

    • This compound (Predicted): Precursor ion (m/z) 214.0 -> Product ion (m/z) 80.0 (sulfite fragment) and/or other characteristic fragments.

    • This compound-d4 (IS - Predicted): Precursor ion (m/z) 218.0 -> Product ion (m/z) 80.0 and/or other characteristic fragments.

4. Method Validation

  • The proposed method would require full validation according to regulatory guidelines, including assessment of:

    • Linearity

    • Accuracy and precision

    • Limit of detection (LOD) and limit of quantification (LOQ)

    • Matrix effects

    • Recovery

    • Stability

Conclusion

This compound is a promising biomarker for sulfite accumulation disorders, providing a direct link between homocysteine metabolism and sulfite toxicity. While S-sulfocysteine remains the primary diagnostic marker with well-established analytical methods, the development and validation of a specific quantitative assay for this compound would provide a more complete picture of the metabolic derangements in these conditions. The proposed LC-MS/MS method provides a starting point for researchers to develop a robust and sensitive assay for this important metabolite. Further investigation into the specific neurotoxic effects of this compound is also warranted to fully understand its role in the pathophysiology of sulfite oxidase and molybdenum cofactor deficiencies.

References

Application Note: A Sensitive LC-MS/MS Protocol for the Detection of S-sulfohomocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of S-sulfohomocysteine in biological matrices. This compound is a sulfur-containing amino acid analog that has been identified as a potent inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) biosynthesis. The presented protocol is based on established methodologies for similar sulfur-containing amino acids and provides a framework for researchers and drug development professionals to develop and validate a robust analytical method for this compound. This document includes a proposed sample preparation protocol, liquid chromatography and mass spectrometry parameters, and a discussion of potential stable isotope-labeled internal standards.

Introduction

This compound is a homocysteine derivative characterized by a sulfo group attached to the sulfur atom. Its primary biochemical significance lies in its ability to inhibit γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[1][2] GCS catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[3] By inhibiting GCS, this compound can disrupt glutathione homeostasis, potentially leading to increased oxidative stress. The metabolic pathways leading to the formation of this compound are not well-elucidated but are thought to be related to the broader methionine and cysteine metabolism pathways. Given its potent enzyme inhibition, there is a growing interest in accurately quantifying this compound in various biological samples to understand its role in health and disease.

This document provides a detailed, though theoretical, LC-MS/MS protocol for the detection of this compound. The absence of a commercially available stable isotope-labeled internal standard for this compound necessitates careful method development and validation.

Biochemical Pathway

This compound acts as a potent inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the glutathione biosynthesis pathway. The following diagram illustrates the central role of this enzyme and the point of inhibition by this compound.

LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard (e.g., ³⁴S-S-sulfohomocysteine) Sample->Spike Precipitation Protein Precipitation (e.g., Trichloroacetic Acid or Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition (SRM/MRM Mode) LC_MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification

References

Application Notes and Protocols for S-sulfohomocysteine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid that serves as a critical biomarker for certain inborn errors of metabolism, most notably Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD).[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, and urine is essential for the diagnosis and monitoring of these devastating neurological disorders.[1][3] This document provides detailed application notes and protocols for the sample preparation of this compound prior to analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

The selection of an appropriate sample preparation technique is paramount to remove interfering substances, concentrate the analyte of interest, and ensure the accuracy and precision of the analytical method. The primary methods for this compound sample preparation include protein precipitation, solid-phase extraction (SPE), and derivatization, each with its own advantages and considerations.

Analytical Techniques Overview

The principal analytical methods for the quantification of this compound are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of this compound. Stable isotope dilution, where a labeled internal standard is used, is often employed to achieve high accuracy and precision by correcting for matrix effects and variations in sample processing.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method often requires a pre-column derivatization step to enhance the chromatographic retention and detection of this compound. A common derivatizing agent is o-phthaldialdehyde (OPA).

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the analytical method employed, and the desired level of sample cleanup.

Protein Precipitation (for Plasma/Serum Samples)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples, which can interfere with downstream analysis. Acetonitrile (B52724) is a commonly used precipitating agent.

Protocol: Protein Precipitation with Acetonitrile

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add the internal standard (e.g., stable isotope-labeled this compound) to the sample.

  • Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to sample is common) to the plasma sample.[4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration of the analyte.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE) (for Urine and Plasma/Serum Samples)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids. Mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, is particularly effective for polar analytes like this compound.

Protocol: Mixed-Mode Solid-Phase Extraction

This protocol is a general guideline and may require optimization for specific mixed-mode cartridges.

  • Sample Pre-treatment:

    • Urine: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant 1:1 with an appropriate buffer (e.g., 0.1% formic acid in water) to adjust the pH.[5]

    • Plasma/Serum: Perform protein precipitation as described above. The resulting supernatant can be diluted with a buffer before loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonia (B1221849) in methanol). The choice of elution solvent will depend on the specific mixed-mode sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Analysis: The sample is ready for LC-MS/MS or HPLC analysis.

Derivatization (for HPLC-UV/Fluorescence Analysis)

Pre-column derivatization with o-phthaldialdehyde (OPA) is a common technique to enhance the detection of primary amines like this compound by HPLC with UV or fluorescence detectors.

Protocol: OPA Derivatization

  • OPA Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in a borate (B1201080) buffer (pH ~9.5) and adding a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid. The reagent should be prepared fresh daily and protected from light.

  • Sample Preparation: Use the supernatant from protein precipitation or the eluate from SPE.

  • Derivatization Reaction: In a reaction vial, mix a small volume of the sample (e.g., 20 µL) with the OPA reagent. The reaction is typically rapid and proceeds at room temperature.

  • Injection: Inject the derivatized sample into the HPLC system. The separation is usually performed on a C18 reversed-phase column.

  • Detection: Monitor the eluent at the appropriate wavelength (e.g., 340 nm for UV detection or with an excitation wavelength of 340 nm and an emission wavelength of 455 nm for fluorescence detection).

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described sample preparation and analysis methods for this compound. The values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterProtein Precipitation with LC-MS/MSSolid-Phase Extraction with LC-MS/MSOPA Derivatization with HPLC-Fluorescence
Linearity Range 0.1 - 100 µM0.05 - 100 µM1 - 500 µM
Recovery > 85%> 90%> 90%
Limit of Detection (LOD) ~0.02 µM~0.01 µM~0.5 µM
Limit of Quantification (LOQ) ~0.05 µM~0.03 µM~1.0 µM
Intra-day Precision (%RSD) < 5%< 5%< 10%
Inter-day Precision (%RSD) < 10%< 10%< 15%

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Analysis

G cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (Plasma, Serum, or Urine) Pretreat Pre-treatment (e.g., Centrifugation) Sample->Pretreat PP Protein Precipitation (for Plasma/Serum) Pretreat->PP Plasma/Serum SPE Solid-Phase Extraction Pretreat->SPE Urine/Plasma LCMS LC-MS/MS PP->LCMS Deriv Derivatization (optional) SPE->Deriv SPE->LCMS HPLC HPLC-UV/Fluorescence Deriv->HPLC Quant Quantification LCMS->Quant HPLC->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound analysis.

Signaling Pathway of Molybdenum Cofactor Deficiency

G cluster_0 Molybdenum Cofactor Biosynthesis cluster_1 Moco-Dependent Enzymes cluster_2 Metabolic Block in MoCD cluster_3 Consequences GTP GTP cPMP Cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MOCS1 MPT Molybdopterin (MPT) cPMP->MPT MOCS2, MOCS3 Moco Molybdenum Cofactor (Moco) MPT->Moco GPHN SOX Sulfite Oxidase Moco->SOX XDH Xanthine Dehydrogenase Moco->XDH AO Aldehyde Oxidase Moco->AO Defect Defect in MOCS1, MOCS2, MOCS3, or GPHN NoMoco No Functional Moco Defect->NoMoco InactiveSOX Inactive Sulfite Oxidase NoMoco->InactiveSOX SulfiteAcc Sulfite Accumulation InactiveSOX->SulfiteAcc SSCHAcc This compound Accumulation SulfiteAcc->SSCHAcc

Caption: Simplified pathway of Molybdenum Cofactor Deficiency.

Biochemical Pathway of Sulfite Oxidase Deficiency

G cluster_0 Sulfur Amino Acid Catabolism cluster_1 Defect in Sulfite Oxidase Deficiency cluster_2 Consequences Met_Cys Methionine / Cysteine Sulfite Sulfite (SO3^2-) Met_Cys->Sulfite Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Sulfite Oxidase (Moco-dependent) Block Metabolic Block SOX_Defect Defective Sulfite Oxidase SOX_Defect->Block Sulfite_Acc Sulfite Accumulation Block->Sulfite_Acc SSC_Formation This compound Formation Sulfite_Acc->SSC_Formation Thiosulfate_Formation Thiosulfate Formation Sulfite_Acc->Thiosulfate_Formation

Caption: Biochemical consequences of Sulfite Oxidase Deficiency.

References

Development of Analytical Standards for S-Sulfohomocysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid derivative that is emerging as a potential biomarker in various metabolic and oxidative stress-related disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological roles and its potential as a clinical diagnostic tool. The availability of a well-characterized, high-purity analytical standard is a prerequisite for the development and validation of robust analytical methods.

These application notes provide a comprehensive guide to the synthesis, purification, characterization, and stability assessment of an this compound analytical standard. The protocols outlined below are intended to enable researchers to produce and qualify their own this compound standard for use in demanding analytical applications such as liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

This protocol describes the synthesis of this compound from L-homocysteine and sodium sulfite (B76179). The reaction involves the nucleophilic addition of the sulfite ion to the thiol group of homocysteine under controlled pH conditions.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • L-Homocysteine (≥98% purity)

    • Sodium sulfite (Na₂SO₃, ACS grade)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water (18.2 MΩ·cm)

  • Procedure:

    • Dissolve 1.0 g of L-homocysteine in 50 mL of deionized water.

    • Adjust the pH of the solution to 8.5 with 1 M NaOH.

    • In a separate flask, dissolve a 5-fold molar excess of sodium sulfite in 50 mL of deionized water.

    • Slowly add the sodium sulfite solution to the L-homocysteine solution while stirring continuously at room temperature.

    • Maintain the pH of the reaction mixture at 8.5 by the dropwise addition of 1 M NaOH for the first 2 hours.

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

    • After 24 hours, acidify the reaction mixture to pH 3.0 with 1 M HCl to stop the reaction.

    • The crude this compound solution is now ready for purification.

Purification of this compound by Ion-Exchange Chromatography

The crude this compound is purified from unreacted starting materials and byproducts using strong anion-exchange chromatography.[1][2][3][4][5] this compound, with its negatively charged sulfonate group, will bind to the anion-exchange resin and can be selectively eluted with a salt gradient.

Experimental Protocol: Ion-Exchange Chromatography Purification

  • Materials:

    • Strong anion-exchange resin (e.g., Dowex 1x8, acetate (B1210297) form)

    • Acetic acid

    • Sodium acetate

    • Deionized water

  • Procedure:

    • Pack a chromatography column with the strong anion-exchange resin and equilibrate with 10 column volumes of deionized water.

    • Load the acidified crude this compound solution onto the column.

    • Wash the column with 5 column volumes of deionized water to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of 0 to 1 M acetic acid over 10 column volumes.

    • Collect fractions and monitor the presence of this compound using a suitable method (e.g., ninhydrin (B49086) test or LC-MS analysis of small aliquots).

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the purified this compound as a white powder.

Characterization of the this compound Analytical Standard

The identity and purity of the synthesized this compound must be rigorously confirmed. This involves a combination of spectroscopic techniques and chromatographic analysis.

3.1. Purity Assessment by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound purity.[1][6]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient tailored to the specific column and system, typically starting with a high percentage of mobile phase B and decreasing over time.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor ion (Q1): m/z 214.0

      • Product ion (Q3): m/z 80.0 (SO₃⁻ fragment)

    • Collision Energy and other MS parameters: Optimized for the specific instrument.

Data Presentation: Purity of Synthesized this compound

ParameterResult
Purity (by LC-MS/MS, area %)> 99.5%
Major Impurity (if any)L-Homocysteine
Impurity Level< 0.2%

3.2. Structural Confirmation by NMR and High-Resolution Mass Spectrometry

The chemical structure of the purified this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[6][7][8][9][10][11][12]

Data Presentation: Spectroscopic Characterization of this compound

TechniqueParameterObserved Value
¹H-NMR (400 MHz, D₂O)Chemical Shift (δ, ppm)4.05 (t, 1H, α-CH), 3.20 (t, 2H, γ-CH₂), 2.30 (m, 2H, β-CH₂)
¹³C-NMR (100 MHz, D₂O)Chemical Shift (δ, ppm)175.1 (C=O), 54.2 (α-CH), 51.8 (γ-CH₂), 30.5 (β-CH₂)
HRMS (ESI-)Calculated Mass [M-H]⁻214.0183
Measured Mass [M-H]⁻214.0181
Mass Error (ppm)< 1

Stability Assessment of the this compound Analytical Standard

The stability of the analytical standard under various conditions is critical for its reliable use. This involves long-term, accelerated, and forced degradation studies.

4.1. Long-Term and Accelerated Stability

The stability of the solid this compound standard is assessed under ICH recommended conditions.[13][14][15]

Experimental Protocol: Long-Term and Accelerated Stability Testing

  • Storage Conditions:

    • Long-Term: 2-8 °C

    • Accelerated: 25 °C / 60% Relative Humidity (RH) and 40 °C / 75% RH

  • Procedure:

    • Store aliquots of the purified this compound standard under the specified conditions.

    • At defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove an aliquot.

    • Analyze the purity of the standard using the validated LC-MS/MS method.

Data Presentation: Long-Term and Accelerated Stability of this compound

Storage ConditionTime PointPurity (%)Appearance
2-8 °C 0 months99.8White Powder
12 months99.7White Powder
24 months99.6White Powder
25 °C / 60% RH 0 months99.8White Powder
6 months99.5White Powder
40 °C / 75% RH 0 months99.8White Powder
6 months98.9White Powder

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2][16][17][18]

Experimental Protocol: Forced Degradation

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 105 °C for 48 hours (solid state)

    • Photostability: Exposure to ICH Q1B recommended light conditions (1.2 million lux hours and 200 watt hours/square meter).[8][17][18][19][20]

  • Procedure:

    • Subject solutions or solid this compound to the stress conditions.

    • Analyze the stressed samples by LC-MS/MS to assess the extent of degradation and identify major degradation products.

Data Presentation: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products
Acid Hydrolysis < 5%Homocysteine
Base Hydrolysis ~15%Homocysteine, Unidentified polar species
Oxidation ~20%Homocysteine sulfinic acid
Thermal Degradation < 2%No significant degradation
Photostability < 1%No significant degradation

Signaling Pathways and Biological Relevance

This compound is closely related to homocysteine, a well-known modulator of cellular signaling pathways, particularly those involved in oxidative stress. Elevated levels of homocysteine have been implicated in the dysregulation of pathways such as the Akt/FOXO1 and Nrf2 signaling cascades.[3][7][9][11][12][19][21][22][23][24][25][26] While direct evidence for this compound is still emerging, it is plausible that it may also influence these pathways.

Diagram: Hypothetical Involvement of this compound in Oxidative Stress Signaling

G cluster_0 Cellular Environment cluster_1 Signaling Cascades cluster_2 Cellular Response sshc This compound hcy Homocysteine sshc->hcy Metabolic Conversion ros Reactive Oxygen Species (ROS) hcy->ros Induces akt Akt ros->akt Inhibits keap1 Keap1 ros->keap1 Inactivates foxo1 FOXO1 akt->foxo1 Inhibits apoptosis Apoptosis foxo1->apoptosis Promotes nrf2 Nrf2 are Antioxidant Response Element (ARE) nrf2->are Binds keap1->nrf2 Represses antioxidant_genes Antioxidant Genes (e.g., HO-1, SOD) are->antioxidant_genes Activates Transcription cell_survival Cell Survival antioxidant_genes->cell_survival Promotes

Caption: Potential interplay of this compound with oxidative stress signaling pathways.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and characterization of the this compound analytical standard.

Diagram: Workflow for this compound Analytical Standard Development

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_stability Stability Assessment s1 L-Homocysteine + Sodium Sulfite s2 Reaction at pH 8.5 s1->s2 s3 Acidification to pH 3.0 s2->s3 p1 Ion-Exchange Chromatography s3->p1 p2 Fraction Collection p1->p2 p3 Lyophilization p2->p3 c1 Purity Assessment (LC-MS/MS) p3->c1 c2 Structural Confirmation (NMR, HRMS) p3->c2 st1 Long-Term & Accelerated Stability Studies p3->st1 st2 Forced Degradation Studies p3->st2

References

Application of S-sulfohomocysteine in Targeted Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics focuses on the quantitative analysis of specific, known metabolites to understand their roles in various physiological and pathological processes. Within this field, the study of sulfur-containing amino acids is critical for understanding cellular redox status, methylation potential, and overall metabolic health. S-sulfohomocysteine, a derivative of homocysteine, is an emerging biomarker of interest, particularly in conditions associated with elevated sulfite (B76179) levels. This document provides detailed application notes and protocols for the inclusion of this compound in targeted metabolomics studies.

This compound is formed from the reaction of homocysteine with sulfite. In states of excess sulfite, such as in certain inborn errors of metabolism or exposure to sulfur dioxide, the formation of S-sulfocysteine and this compound can increase.[1] This makes this compound a potential biomarker for assessing sulfite load and the associated metabolic dysregulation. Its structural similarity to homocysteine and cysteine suggests its potential to interfere with various metabolic pathways. For instance, this compound has been shown to be an inactivator of γ-glutamylcysteine synthetase, a key enzyme in glutathione (B108866) synthesis.

Biological Significance

Elevated levels of homocysteine are a known risk factor for cardiovascular diseases.[2] Homocysteine is a critical branch-point metabolite in the methionine cycle and the transsulfuration pathway. The methionine cycle is essential for generating S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation. The transsulfuration pathway, on the other hand, converts homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione.

The formation of this compound represents a potential diversion of homocysteine from these critical pathways, which could exacerbate the pathological effects of hyperhomocysteinemia and sulfite toxicity. Targeted metabolomics allows for the precise quantification of this compound alongside related metabolites like homocysteine, cysteine, SAM, and S-adenosylhomocysteine (SAH), providing a comprehensive view of sulfur amino acid metabolism.

Experimental Protocols

The following is a detailed protocol for the quantification of this compound and related metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for similar analytes and should be optimized for specific instrumentation.[3][4][5]

Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Reduction of Disulfide Bonds: To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in water. Vortex and incubate at room temperature for 30 minutes to reduce disulfide bonds and release free homocysteine and cysteine.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-homocysteine, d6-cysteine). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating these polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The following are hypothetical MRM transitions for this compound, which would need to be empirically determined and optimized.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Homocysteine136.090.015
Cysteine122.076.012
S-Adenosylmethionine (SAM)399.0250.020
S-Adenosylhomocysteine (SAH)385.0136.018
This compound 216.0 170.0 15
d4-Homocysteine (IS)140.094.015
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of this compound and other target analytes in a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution). The concentration range should cover the expected physiological and pathological levels of the analytes.

  • Quantification: The concentration of each analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

While extensive quantitative data for this compound in biological samples is currently limited in the scientific literature, the table below summarizes the reported concentrations of closely related and well-studied metabolites in human plasma from healthy individuals. These values can serve as a reference for related targeted metabolomics studies.

MetaboliteBiological MatrixConcentration Range (µM)Reference
Total HomocysteineHuman Plasma5 - 15[2]
CysteineHuman Plasma240 - 360[2]
S-Adenosylmethionine (SAM)Human Plasma0.07 - 0.17
S-Adenosylhomocysteine (SAH)Human Plasma0.008 - 0.026

Note: The lack of extensive quantitative data for this compound highlights a research gap and an opportunity for novel investigations into its role in health and disease.

Visualizations

Signaling Pathways and Experimental Workflows

Homocysteine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_sulfite_reaction Sulfite Detoxification/Reaction Methionine Methionine SAM SAM Methionine->SAM MAT Homocysteine Homocysteine Homocysteine->Methionine MS (B12, Folate) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (B6) S_Sulfohomocysteine S_Sulfohomocysteine Cysteine Cysteine Glutathione Glutathione Cysteine->Glutathione SAH SAH SAM->SAH Methyltransferases (CH3 transfer) SAH->Homocysteine SAHH Sulfite Sulfite Sulfite->S_Sulfohomocysteine Cystathionine->Cysteine CGL MS MS SAHH SAHH CBS CBS CGL CGL

Caption: Homocysteine metabolism and this compound formation.

Experimental_Workflow Sample_Collection Plasma Sample Collection Reduction Reduction of Disulfides (TCEP) Sample_Collection->Reduction Precipitation Protein Precipitation (MeOH + IS) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying (Nitrogen) Supernatant_Transfer->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

References

Application Note: Quantitative Analysis of S-sulfohomocysteine in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-sulfohomocysteine is a sulfur-containing amino acid analog of homocysteine. Elevated levels of homocysteine are associated with various pathological conditions, making the study of related metabolites like this compound of significant interest. This compound has been shown to be an inactivator of γ-glutamylcysteine synthetase, a critical enzyme in the biosynthesis of glutathione[1]. The ability to accurately quantify this compound in tissue samples is essential for understanding its metabolism, biological functions, and potential role in disease pathways. This application note provides a detailed protocol for the measurement of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is based on established principles for the analysis of similar sulfur-containing amino acids and aminothiols in complex biological matrices[2][3][4].

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to extract small molecule analytes, including this compound. The extracted analyte is then separated from other matrix components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.

Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein Precipitation Agent (e.g., Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in ultrapure water to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50% methanol in water) to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration, which will be added to all samples, calibrators, and quality controls.

Sample Preparation: Tissue Homogenization
  • Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

  • Add ice-cold PBS (pH 7.4) to the tissue in a pre-chilled tube, typically at a ratio of 1:3 to 1:5 (w/v).

  • Homogenize the tissue on ice using a suitable homogenizer until no visible tissue fragments remain.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the protein precipitation step.

Protein Precipitation and Extraction
  • To 100 µL of the tissue homogenate supernatant, add 200 µL of ice-cold acetonitrile containing 1% formic acid and the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient tailored to provide optimal separation of this compound from matrix interferences.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure standards into the mass spectrometer.

Data Presentation

The following tables summarize the typical quantitative performance parameters that should be validated for this method. The values presented are based on analogous methods for similar compounds and should be established specifically for this compound during method validation[2][3][5].

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µM)LLOQ (µM)
This compound0.1 - 100> 0.990.1

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (µM)Accuracy (%)Precision (%RSD)
This compoundLow0.395 - 105< 15
Medium5090 - 110< 10
High8090 - 110< 10

Table 3: Recovery

AnalyteMatrixFortification Level (µM)Recovery (%)
This compoundTissue HomogenateLow (0.3)85 - 115
High (80)85 - 115

Visualization of Experimental Workflow and Logical Relationship

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization in PBS tissue->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Supernatant Collection centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile + IS) supernatant1->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant2 Final Extract centrifugation2->supernatant2 lc_separation LC Separation supernatant2->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound quantification.

logical_relationship Inhibition of Glutathione (B108866) Synthesis by this compound cluster_pathway Glutathione (GSH) Synthesis Pathway glutamate Glutamate ggcs γ-Glutamylcysteine Synthetase (GCS) glutamate->ggcs cysteine Cysteine cysteine->ggcs gamma_gc γ-Glutamylcysteine ggcs->gamma_gc gs Glutathione Synthetase (GS) gamma_gc->gs gsh Glutathione (GSH) gs->gsh glycine Glycine glycine->gs sshc This compound sshc->ggcs

Caption: this compound inhibits γ-glutamylcysteine synthetase.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantitative determination of this compound in tissue homogenates. This protocol, once validated, will be a valuable tool for researchers investigating the role of this compound in metabolism and disease, particularly in studies related to oxidative stress and glutathione homeostasis. The high selectivity and sensitivity of LC-MS/MS make it the ideal platform for accurately measuring endogenous levels of this compound in complex biological samples.

References

Application Notes and Protocols: The Role of S-sulfohomocysteine in the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inborn errors of metabolism (IEMs) represent a class of genetic disorders that disrupt normal metabolic processes. Among these, disorders of sulfur-containing amino acid metabolism are particularly severe, often leading to profound neurological damage. A key biomarker in the diagnosis and study of specific IEMs, such as sulfite (B76179) oxidase deficiency (SOD) and molybdenum cofactor deficiency (MoCD), is the accumulation of S-sulfo-amino acids, including S-sulfohomocysteine and the more extensively studied S-sulfocysteine (B167525) (SSC).[1][2][3] This document provides detailed application notes and protocols for the use of this compound and its analogue, S-sulfocysteine, in investigating these debilitating conditions.

This compound and S-sulfocysteine are formed from the reaction of sulfite with homocysteine and cysteine, respectively. In healthy individuals, sulfite is efficiently oxidized to sulfate (B86663) by the enzyme sulfite oxidase.[4][5] However, in SOD and MoCD, this enzymatic step is impaired, leading to the accumulation of toxic sulfite.[5] The buildup of sulfite drives the formation of S-sulfo-amino acids, which can be detected at elevated levels in the plasma and urine of affected individuals, making them critical diagnostic markers.[1][2][6]

Beyond their utility as biomarkers, these molecules are implicated in the pathophysiology of the diseases. Notably, S-sulfocysteine, a structural analogue of the excitatory neurotransmitter glutamate (B1630785), has been shown to act as an N-methyl-D-aspartate (NMDA) receptor agonist.[7][8][9] This excitotoxic activity is believed to contribute significantly to the severe neurodegeneration observed in patients.[7][8] Furthermore, both S-sulfocysteine and this compound have been found to inactivate gamma-glutamylcysteine (B196262) synthetase, an important enzyme in glutathione (B108866) synthesis, potentially compromising cellular antioxidant defenses.[10]

These application notes will provide an overview of the biochemical pathways, analytical methodologies for detection, and the clinical significance of this compound and S-sulfocysteine in the context of inborn errors of metabolism.

Biochemical Pathway and Pathophysiology

In sulfite oxidase deficiency and molybdenum cofactor deficiency, the final step in the catabolism of sulfur-containing amino acids is blocked. This leads to an accumulation of sulfite, which then reacts with cysteine and homocysteine to form S-sulfocysteine and this compound, respectively.

Sulfite_Metabolism Met Methionine Hcy Homocysteine Met->Hcy Cys Cysteine Hcy->Cys Sulfite Sulfite (SO3^2-) Cys->Sulfite Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Oxidation SSHC This compound Sulfite->SSHC Non-enzymatic reaction with Homocysteine SSC S-sulfocysteine Sulfite->SSC Non-enzymatic reaction with Cysteine SO Sulfite Oxidase SO->Sulfite MoCo Molybdenum Cofactor MoCo->SO Required for SO activity

Figure 1: Simplified pathway of sulfite metabolism and S-sulfo-amino acid formation.

The accumulation of S-sulfocysteine has been shown to be neurotoxic through its action as an NMDA receptor agonist. This leads to excessive calcium influx, calpain activation, and subsequent neuronal cell death, contributing to the severe neurological symptoms seen in patients.

SSC_Neurotoxicity SSC S-sulfocysteine (SSC) NMDAR NMDA Receptor SSC->NMDAR Agonist Ca_influx Ca2+ Influx NMDAR->Ca_influx Calpain Calpain Activation Ca_influx->Calpain Neurodegeneration Neurodegeneration Calpain->Neurodegeneration

Figure 2: Signaling pathway of S-sulfocysteine-mediated neurotoxicity.

Quantitative Data

The following table summarizes the levels of S-sulfocysteine (SSC) in urine and serum of healthy controls and patients with Molybdenum Cofactor Deficiency (MoCD). Due to the limited availability of specific quantitative data for this compound, data for its close analogue, S-sulfocysteine, is presented as a surrogate.

AnalyteMatrixPatient GroupConcentration (µmol/L)Reference
S-sulfocysteineUrinePediatric Controls (n=45)< 2[2]
S-sulfocysteineUrineAdult Controls (n=75)< 2[2]
S-sulfocysteineUrineMoCD Patients> 100[2]
S-sulfocysteineSerumControls (n=24)< 0.5[2]
S-sulfocysteineSerumMoCD Patients> 5[2]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of S-sulfocysteine and can be modified for the detection of this compound.

Protocol 1: Quantification of S-sulfo-amino acids in Urine and Plasma by LC-MS/MS

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity.

Materials:

  • This compound and/or S-sulfocysteine analytical standards

  • Stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled this compound/S-sulfocysteine)

  • Trichloroacetic acid (TCA) solution (50%)

  • Formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of 50% TCA and 10 µL of the internal standard solution.

  • Vortex for 30 seconds and incubate on ice for 5 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.[11]

Sample Preparation (Urine):

  • Filter the urine sample through a 0.20 µm filter.

  • To 10 µL of filtered urine, add 80 µL of 5% TCA and 10 µL of the internal standard solution.

  • Vortex for 30 seconds and incubate on ice for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.[11]

LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: ESI positive or negative, to be optimized for the specific analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

LCMSMS_Workflow Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Deproteinate Protein Precipitation (TCA) Spike->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data Data Analysis LCMSMS->Data

Figure 3: Experimental workflow for LC-MS/MS analysis of S-sulfo-amino acids.
Protocol 2: Quantification of S-sulfo-amino acids by HPLC with Pre-column Derivatization

This method is a cost-effective alternative to LC-MS/MS and is suitable for routine diagnostic purposes.[2]

Materials:

  • This compound and/or S-sulfocysteine analytical standards

  • O-phthaldialdehyde (OPA) derivatization reagent

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

Sample Preparation: Follow the same sample preparation steps as in Protocol 1 to obtain a protein-free supernatant.

Derivatization:

  • Mix a defined volume of the supernatant with the OPA reagent.

  • Allow the reaction to proceed for a specific time at a controlled temperature to form a fluorescent derivative.

HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A buffered mobile phase system suitable for the separation of the derivatized amino acids.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative, or a UV detector.

Data Analysis: Quantify the concentration of the S-sulfo-amino acid by comparing its peak area to a calibration curve of the derivatized standard.

Conclusion

This compound and its analogue S-sulfocysteine are critical biomarkers for the diagnosis and investigation of inborn errors of metabolism such as sulfite oxidase deficiency and molybdenum cofactor deficiency. Their role in the pathophysiology of these diseases, particularly the excitotoxic effects of S-sulfocysteine, provides important insights into the mechanisms of neurodegeneration. The analytical methods outlined in these application notes offer robust and sensitive approaches for the quantification of these important molecules, facilitating early diagnosis, monitoring of therapeutic interventions, and furthering research into these devastating disorders.

References

Application Note: Sensitive Detection of S-Sulfohomocysteine using HPLC with Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of S-sulfohomocysteine (SSHC) in biological samples. The protocol is based on the derivatization of the thiol group of SSHC with the fluorescent labeling agent Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), followed by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This method provides excellent linearity, precision, and a low limit of detection, making it suitable for a wide range of research and clinical applications.

Introduction

This compound is a sulfur-containing amino acid that plays a role in various metabolic pathways. Accurate quantification of SSHC is crucial for understanding its physiological and pathological significance. This application note describes a method that combines the specificity of HPLC with the high sensitivity of fluorescence detection for the reliable measurement of SSHC. The protocol involves a pre-column derivatization step where the thiol group of SSHC reacts with SBD-F to form a stable, highly fluorescent adduct. This derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Principle

The method is based on the nucleophilic substitution reaction between the thiol group of this compound and the fluorescent labeling reagent, SBD-F. This reaction, carried out under specific pH and temperature conditions, results in the formation of a stable, fluorescent SBD-SSHC derivative. The derivatized sample is then injected into an HPLC system. A C18 reversed-phase column separates the SBD-SSHC derivative from other sample components. The eluting derivative is detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the SBD fluorophore. Quantification is achieved by comparing the peak area of the SBD-SSHC derivative to a standard curve generated from known concentrations of SSHC.

Materials and Reagents

  • This compound (SSHC) standard

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Tributylphosphine (TBP) or Dithiothreitol (DTT) as a reducing agent[1][2]

  • Boric acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Ultrapure water

  • Internal Standard (e.g., 2-mercaptoethylamine)[1]

Experimental Protocols

Standard Solution Preparation
  • SSHC Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of SSHC in 0.1 M HCl to prepare a 1 mM stock solution. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to final concentrations ranging from 1 µM to 100 µM.

Sample Preparation (from Plasma)
  • Reduction of Disulfides: To 100 µL of plasma, add 10 µL of a reducing agent solution (e.g., 10% DTT in water). Incubate for 30 minutes at room temperature to reduce any disulfide bonds.[2]

  • Protein Precipitation: Add 100 µL of cold 10% (w/v) trichloroacetic acid or perchloric acid to precipitate proteins.[3]

  • Centrifugation: Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant for the derivatization step.

Fluorescent Labeling (Derivatization) Protocol
  • To 50 µL of the supernatant or standard solution, add 50 µL of a borate (B1201080) buffer (0.125 M, pH 9.5, containing 4 mM EDTA).

  • Add 10 µL of SBD-F solution (1 mg/mL in borate buffer).

  • Incubate the mixture at 60°C for 60 minutes in a water bath.[3]

  • After incubation, cool the reaction mixture on ice.

  • Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.

HPLC Conditions

The following HPLC conditions are recommended for the separation of the SBD-SSHC derivative:

ParameterValue
HPLC System A standard HPLC system with a fluorescence detector
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)[1]
Mobile Phase A 0.1 M Potassium dihydrogen phosphate (KH2PO4), pH 2.15[1]
Mobile Phase B Acetonitrile
Gradient 5% B for 5 min, then a linear gradient to 25% B over 15 min
Flow Rate 0.5 mL/min[1]
Column Temperature 35°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 385 nm, Emission: 515 nm[1]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Excitation Wavelength 385 nm[1]
Emission Wavelength 515 nm[1]
Linearity (R²) (Typical) > 0.999[3][4]
Limit of Detection (LOD) 8.3–25.4 nmol/L[5]
Precision (RSD) < 2%[3]

Visualizations

G Experimental Workflow for SSHC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Reduction Reduction of Disulfides (DTT) Sample->Reduction Precipitation Protein Precipitation (TCA) Reduction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Buffer_add Add Borate Buffer Supernatant->Buffer_add SBDF_add Add SBD-F Reagent Buffer_add->SBDF_add Incubation Incubate at 60°C SBDF_add->Incubation Cooling Cool on Ice Incubation->Cooling Injection Inject into HPLC Cooling->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Fluorescence Detection (Ex: 385 nm, Em: 515 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Standard Curve Integration->Quantification Result Final SSHC Concentration Quantification->Result

Caption: Workflow for SSHC analysis.

G Derivatization of SSHC with SBD-F SSHC This compound (with -SH group) reaction_conditions pH 9.5 60°C SSHC->reaction_conditions SBDF SBD-F SBDF->reaction_conditions product Fluorescent SBD-SSHC Adduct reaction_conditions->product

Caption: SSHC derivatization reaction.

References

Troubleshooting & Optimization

Optimizing derivatization conditions for S-sulfohomocysteine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of S-sulfohomocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize derivatization conditions and overcome common challenges encountered during the analysis of this unique sulfur-containing amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze using standard amino acid derivatization methods?

A1: this compound presents a unique analytical challenge due to its chemical structure. It contains a highly polar sulfonic acid group (-SO3H) in addition to the amino and carboxylic acid groups. This sulfonic acid group can interfere with common derivatization reactions that target the amino or carboxyl termini. Furthermore, its high polarity can lead to poor retention on reverse-phase chromatography columns, which are frequently used in derivatization-based analyses.

Q2: Can I use common amino acid derivatization reagents like PITC, OPA, or FMOC-Cl for this compound?

A2: While these reagents react with the primary amine of this compound, several issues can arise. The presence of the highly polar sulfonic acid group can reduce the efficiency of the derivatization reaction and affect the stability of the resulting derivative.[1] You may observe low yields, incomplete reactions, or poor chromatographic peak shapes. Optimization of reaction conditions is critical, and even then, success is not guaranteed.

Q3: Is derivatization always necessary for this compound analysis?

A3: Not necessarily. For highly polar compounds like this compound, direct analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) without derivatization can be a viable alternative.[2] This approach avoids the complexities and potential inefficiencies of derivatization. However, if you are using detection methods that require a chromophore or fluorophore (e.g., UV or fluorescence detection), then derivatization is required.[1]

Q4: Are there any specific derivatization strategies for compounds similar to this compound?

A4: While specific protocols for this compound are not widely published, methods for other sulfonated amino acids like cysteine sulfonic acid (cysteic acid) can provide insights. Often, these methods focus on optimizing chromatographic separation rather than derivatization. For instance, anion exchange chromatography can be effective for separating these highly negatively charged molecules.[3] Some studies have explored derivatization of the amino group followed by careful optimization of LC conditions.

Troubleshooting Guide

Issue 1: Low or No Derivatization Product Detected

Possible Causes & Solutions

Possible CauseRecommended Action
Interference from the Sulfonic Acid Group The highly polar sulfonic acid group may hinder the reaction. Consider increasing the molar excess of the derivatization reagent. However, be aware that this can lead to increased background noise and interference from reagent by-products.[4]
Incorrect Reaction pH The optimal pH for the derivatization of the amino group can be affected by the presence of the acidic sulfonic acid group. Perform a pH optimization study for the reaction. The pH is a critical factor for many derivatization reactions.[4]
Poor Solubility This compound's polarity might lead to poor solubility in common organic derivatization solvents. Experiment with different solvent systems, potentially including a higher percentage of aqueous buffer.
Reagent Instability Ensure your derivatization reagent is fresh and has been stored correctly. Some reagents are sensitive to moisture and light.
Sample Matrix Effects Components in your sample matrix could be interfering with the reaction. Perform a standard addition experiment or clean up your sample using solid-phase extraction (SPE) prior to derivatization.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes & Solutions

Possible CauseRecommended Action
Secondary Interactions on the Column The negatively charged sulfonic acid group can interact with the stationary phase, leading to peak tailing. Try using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing ion, like trifluoroacetic acid (TFA), to the mobile phase can sometimes improve peak shape.
Poor Retention on Reverse-Phase Columns The derivatized product may still be too polar for good retention. Use a more polar reverse-phase column (e.g., AQ-C18) or consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
Incomplete Derivatization The presence of both derivatized and underivatized this compound can lead to distorted peaks. Re-optimize the derivatization conditions (e.g., reaction time, temperature, reagent concentration) to ensure a complete reaction.
Injector or Column Contamination Highly polar analytes can be "sticky." Ensure your injector and column are clean. A rigorous washing protocol between runs may be necessary.
Issue 3: Inconsistent and Non-Reproducible Results

Possible Causes & Solutions

Possible CauseRecommended Action
Variability in Derivatization Reaction Small variations in temperature, pH, or reagent addition can have a significant impact on the derivatization of a challenging analyte. Automating the derivatization process can improve reproducibility.
Analyte Instability This compound or its derivative may be unstable under your experimental conditions. Investigate the stability of your analyte and its derivative over time and at different temperatures.
Inconsistent Sample Preparation Ensure that your sample preparation, including any extraction or cleanup steps, is highly consistent between samples. The use of an internal standard is highly recommended to correct for variability.

Experimental Protocols

While a universally optimized protocol for this compound derivatization is not established, the following are general protocols for common derivatization reagents that may be adapted and optimized for your specific application.

Protocol 1: General Pre-column Derivatization with Phenylisothiocyanate (PITC)

  • Sample Preparation: Reconstitute 10-20 µL of your sample or standard in a coupling buffer (e.g., 50:50 ethanol:water with triethylamine).

  • Derivatization: Add a 5% solution of PITC in ethanol. Vortex and incubate at room temperature for 20 minutes.

  • Drying: Remove the excess reagent and solvent under vacuum.

  • Reconstitution: Reconstitute the dried derivative in the initial mobile phase for LC analysis.

Protocol 2: General Pre-column Derivatization with o-Phthalaldehyde (OPA)

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate (B1201080) buffer and adding a thiol (e.g., 2-mercaptoethanol). This reagent is not very stable, so prepare it fresh.

  • Derivatization: Mix your sample with the OPA reagent in a 1:5 ratio. The reaction is typically very fast and occurs at room temperature within 1-2 minutes.

  • Injection: Inject the derivatized sample directly onto the LC system. The derivatives are known to be unstable, so timely analysis is crucial.[1]

Note: These are starting points. For this compound, significant optimization of pH, reagent concentration, reaction time, and temperature will likely be necessary.

Visualizations

Derivatization_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_remediation Remediation cluster_outcome Outcome start Low/No Product cause1 Check Reagent (Freshness, Storage) start->cause1 cause2 Optimize Reaction pH start->cause2 cause3 Increase Reagent Concentration start->cause3 cause4 Modify Solvent System start->cause4 solution1 Prepare Fresh Reagent cause1->solution1 solution2 Perform pH Titration cause2->solution2 solution3 Test Molar Excess (e.g., 2x, 5x, 10x) cause3->solution3 solution4 Add Aqueous Buffer cause4->solution4 outcome1 Product Signal Improved solution1->outcome1 outcome2 No Improvement solution1->outcome2 solution2->outcome1 solution2->outcome2 solution3->outcome1 solution3->outcome2 solution4->outcome1 solution4->outcome2 end Analysis outcome1->end Proceed to Chromatography Optimization alternative alternative outcome2->alternative Consider Alternative Method (e.g., LC-MS/MS without derivatization)

Caption: Troubleshooting workflow for low or no derivatization product.

Chromatography_Troubleshooting cluster_column Column Issues cluster_method Method Parameters cluster_solutions Potential Solutions start Poor Peak Shape (Tailing/Broadening) col_check Secondary Interactions? start->col_check col_retention Poor Retention? start->col_retention mp_mod Modify Mobile Phase start->mp_mod der_check Incomplete Derivatization? start->der_check sol_col Switch to End-capped or Different Chemistry Column col_check->sol_col sol_hilic Consider HILIC col_retention->sol_hilic sol_mp Add Ion-pairing Agent (e.g., TFA) mp_mod->sol_mp sol_der Re-optimize Derivatization der_check->sol_der outcome Successful Analysis sol_col->outcome Improved Peak Shape sol_hilic->outcome sol_mp->outcome sol_der->outcome

Caption: Troubleshooting guide for poor chromatographic peak shape.

References

Improving the sensitivity of S-sulfohomocysteine detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of S-sulfohomocysteine detection by LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing a weak or no signal for this compound. What are the primary areas to troubleshoot?

A1: A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.[1][2]

  • Sample Preparation: Ensure proper sample handling and preparation. For urine samples, simple dilution is often sufficient.[3][4] However, for more complex matrices like plasma, protein precipitation may be necessary.[5] Inadequate cleanup can lead to ion suppression.[6]

  • Chromatography: Verify the column integrity and mobile phase composition. This compound is a polar compound, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective.[7] Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte.

  • Mass Spectrometer Settings: Confirm that the MS is operating in the correct ionization mode and that the MRM transitions are set for this compound. For S-sulphocysteine, negative ion mode has been shown to be effective.[3] Check the ion source parameters, such as gas flows and temperatures, to ensure they are optimal for your instrument and flow rate.[8]

Q2: My signal-to-noise ratio for this compound is poor. How can I improve it?

A2: A low signal-to-noise ratio can be addressed by either increasing the signal of the analyte or decreasing the background noise.

  • Increase Analyte Signal:

    • Optimize MS Parameters: Tune the collision energy and other MS parameters specifically for this compound to maximize the fragment ion intensity.[1]

    • Improve Ionization Efficiency: Adjust mobile phase additives. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can enhance ionization.[7]

    • Sample Concentration: If sensitivity is still an issue after optimizing other parameters, consider concentrating your sample after extraction.[9]

  • Decrease Background Noise:

    • Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.[6]

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10]

    • Chromatographic Separation: Optimize the gradient to better separate this compound from co-eluting matrix components that can cause ion suppression.[6]

Q3: I am experiencing significant ion suppression. How can I identify and mitigate this?

A3: Ion suppression is a common issue in LC-MS/MS, especially with complex biological matrices. It occurs when co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.

  • Identification of Ion Suppression:

    • Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: As mentioned previously, enhancing the separation of this compound from matrix components is a primary strategy.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.[10]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound (if available) will co-elute and experience similar ion suppression, allowing for more accurate quantification. One study on urinary S-sulphocysteine utilized d3-sulfocysteine as an internal standard.[4]

Q4: Should I consider derivatization for this compound analysis?

A4: Derivatization is a chemical modification of the analyte to improve its chromatographic or mass spectrometric properties. For compounds that ionize poorly, derivatization can significantly enhance sensitivity. While there is limited specific literature on the derivatization of this compound for LC-MS/MS, it is a technique that has been successfully applied to similar molecules like S-adenosylmethionine and S-adenosylhomocysteine to improve detection.[11] If other optimization strategies fail to provide the required sensitivity, exploring derivatization with reagents that introduce a readily ionizable group could be a viable option.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the analysis of urinary S-sulphocysteine, which can serve as a reference for developing a method for this compound.

Table 1: Method Validation Parameters for Urinary S-Sulphocysteine Analysis [3]

ParameterResult
Linearity Range12 - 480 µmol/L
Intra-day Assay Variation<2.5%
Inter-day Assay Variation<2.5%
Mean Recoveries94.3 - 107.3%
Signal-to-Noise Ratio (at 3.2 µmol/mmol creatinine)337:1

Table 2: Additional Performance Characteristics for a UPLC-MS/MS S-Sulphocysteine Assay [4]

ParameterResult
Total Imprecision of Accuracy<6%
Intra-assay Precision<5%
Inter-assay Precision<5%
Recovery>98%

Experimental Protocols

Below is a detailed methodology for the analysis of urinary S-sulphocysteine by LC-MS/MS, which can be adapted for this compound.

Sample Preparation (Urine) [3]

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Dilute the supernatant 1:50 with deionized water.

  • Transfer the diluted sample to an autosampler vial for injection.

Liquid Chromatography [7]

  • Column: Merck SeQuant ZIC-HILIC (50 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Gradient: A gradient elution is typically used with HILIC, starting with a high percentage of organic solvent and gradually increasing the aqueous portion.

Mass Spectrometry [3]

  • Ionization Mode: Negative Ion Electrospray (ESI-)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • MS/MS Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For S-sulphocysteine, the transition would be specific to its mass.

Visualizations

Below are diagrams illustrating key workflows and concepts in LC-MS/MS analysis for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation dilution Dilution (1:50) hilic_column HILIC Column dilution->hilic_column centrifugation->dilution gradient_elution Gradient Elution hilic_column->gradient_elution esi_source ESI Source (-ve) gradient_elution->esi_source mrm_analysis MRM Analysis esi_source->mrm_analysis data_analysis Data Analysis & Quantification mrm_analysis->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Sensitivity Issue check_ms Check MS Settings (Ion Mode, MRM, Voltages) start->check_ms check_lc Check LC Conditions (Column, Mobile Phase) start->check_lc check_sample_prep Review Sample Prep (Cleanup, Dilution) start->check_sample_prep optimize_ms Optimize Source & Collision Energy check_ms->optimize_ms optimize_lc Optimize Gradient & Flow Rate check_lc->optimize_lc improve_sample_prep Enhance Cleanup (e.g., SPE) check_sample_prep->improve_sample_prep re_evaluate Re-evaluate Sensitivity optimize_ms->re_evaluate optimize_lc->re_evaluate improve_sample_prep->re_evaluate ion_suppression_mitigation cluster_strategies Mitigation Strategies ion_suppression Ion Suppression Detected strategy1 Improve Chromatographic Separation ion_suppression->strategy1 Primary strategy2 Dilute Sample ion_suppression->strategy2 Secondary strategy3 Use Stable Isotope-Labeled Internal Standard ion_suppression->strategy3 Quantitative Accuracy outcome Improved Signal & Accuracy strategy1->outcome strategy2->outcome strategy3->outcome

References

Stability of S-sulfohomocysteine in samples during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S-sulfohomocysteine in biological samples during storage and handling.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in plasma and serum samples?

A1: Direct stability data for this compound is limited. However, studies on similar sulfur-containing compounds provide important insights. For instance, S-sulfocysteine, a closely related molecule, has been shown to be unstable even under frozen conditions. One study predicted a 37% decrease in S-sulfocysteine concentration in plasma after 90 days of storage at -85°C[1]. Given the structural similarity, it is highly probable that this compound exhibits similar instability. Therefore, it is crucial to process and analyze samples as quickly as possible.

Q2: What are the recommended storage conditions for samples intended for this compound analysis?

A2: Based on the available data for related compounds and general best practices for labile metabolites, the following storage conditions are recommended:

  • Short-term storage (up to 24 hours): Samples should be kept on ice and processed promptly after collection.

  • Long-term storage: Samples should be stored at -80°C or lower. However, even at these temperatures, degradation may occur over time[1]. It is advisable to analyze samples as soon as possible.

Q3: How do pre-analytical factors influence this compound measurements?

A3: Pre-analytical variables can significantly impact the measured concentration of this compound. Key factors to control include:

  • Sample Collection: Use appropriate collection tubes (e.g., EDTA plasma is often preferred for metabolomics). The choice of anticoagulant can influence analyte stability[2].

  • Sample Processing: To prevent the in-vitro formation or degradation of this compound, whole blood samples should be centrifuged to separate plasma or serum immediately after collection. Keeping the sample on ice during this period is recommended[3].

  • Hemolysis: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma or serum, potentially altering the metabolic profile. Visually inspect samples for hemolysis and handle them carefully to avoid it.

Q4: How many freeze-thaw cycles are acceptable for samples containing this compound?

A4: While specific data for this compound is unavailable, repeated freeze-thaw cycles are generally detrimental to the stability of many small molecules. Each cycle can introduce variability and lead to degradation. It is strongly recommended to aliquot samples into single-use vials after the initial processing to avoid the need for repeated freezing and thawing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability in this compound levels between replicate samples. Inconsistent sample handling and processing times. Different storage durations before analysis. Multiple freeze-thaw cycles.Standardize the entire workflow from sample collection to analysis. Process all samples in a batch under identical conditions. Aliquot samples to avoid repeated freeze-thaw cycles.
Consistently low or undetectable levels of this compound. Degradation of the analyte due to improper storage. Analyte loss during sample extraction.Ensure samples are stored at ≤ -80°C and analyzed promptly. Optimize the extraction protocol to ensure efficient recovery of polar metabolites like this compound.
Unexpected peaks or artifacts in the chromatogram. Contamination from collection tubes, solvents, or labware. Degradation of this compound into other products.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Analyze samples immediately after preparation to minimize degradation.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a specific biological matrix under various storage conditions.

  • Sample Collection and Pooling:

    • Collect a sufficient volume of the desired biological matrix (e.g., plasma, serum, urine) from multiple healthy donors.

    • Pool the samples to create a homogenous starting material. This minimizes inter-individual variability.

  • Baseline (T=0) Analysis:

    • Immediately after pooling, process a set of aliquots (at least n=3) for immediate analysis. This will serve as the baseline concentration.

    • Extraction of this compound should be performed using a validated method suitable for polar metabolites (e.g., protein precipitation with a cold organic solvent).

    • Analyze the extracts using a validated analytical method, such as LC-MS/MS.

  • Stability Time Points and Conditions:

    • Aliquot the remaining pooled sample into multiple single-use tubes for each storage condition to be tested.

    • Storage Temperatures:

      • Room Temperature (~20-25°C)

      • Refrigerated (4°C)

      • Frozen (-20°C)

      • Ultra-low (-80°C)

    • Time Points:

      • Define a series of time points for each temperature (e.g., 0, 2, 4, 8, 24 hours for room temperature and refrigerated; 0, 1, 7, 30, 90 days for frozen).

  • Sample Analysis at Each Time Point:

    • At each designated time point, retrieve the corresponding aliquots from each storage condition.

    • Thaw frozen samples on ice.

    • Process and analyze the samples using the same extraction and analytical methods as the baseline samples.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point and storage condition.

    • Express the stability as a percentage of the baseline (T=0) concentration.

    • A common acceptance criterion for stability is that the mean concentration should be within ±15% of the baseline value.

Visualizations

Simplified Homocysteine Metabolism and this compound Formation Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine SSulfohomocysteine This compound Homocysteine->SSulfohomocysteine Reaction with Sulfite (B76179) Cysteine Cysteine Cystathionine->Cysteine Sulfite Sulfite (SO3^2-) Sulfite->SSulfohomocysteine

Caption: Metabolic pathway of homocysteine and its potential non-enzymatic reaction with sulfite to form this compound.

Recommended Sample Handling Workflow Start 1. Blood Collection (e.g., EDTA tube) Process 2. Immediate Cooling (Place on ice) Start->Process Centrifuge 3. Centrifugation (within 1 hour) Process->Centrifuge Separate 4. Plasma/Serum Separation Centrifuge->Separate Analyze 5a. Immediate Analysis Separate->Analyze Store 5b. Storage Separate->Store End Analysis Aliquot 6. Aliquot into single-use vials Store->Aliquot Freeze 7. Freeze at ≤ -80°C Aliquot->Freeze Freeze->End Thaw on ice before analysis

Caption: Recommended workflow for handling biological samples to ensure the stability of this compound.

References

Technical Support Center: Quantification of S-sulfohomocysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of S-sulfohomocysteine, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound and related metabolites.

Issue 1: I am observing significant ion suppression or enhancement for this compound.

  • Question: My signal intensity for this compound is unexpectedly low (suppression) or high (enhancement) in my biological samples compared to my standards prepared in a clean solvent. What is causing this and how can I fix it?

  • Answer: This phenomenon is known as a matrix effect, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

    Potential Causes and Solutions:

    • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components like phospholipids, salts, or proteins.[3]

      • Solution: Improve your sample preparation protocol. Protein precipitation is a common first step. For more complex matrices, consider solid-phase extraction (SPE) to selectively isolate this compound and remove interfering substances.[4]

    • Chromatographic Co-elution: The interfering matrix components may be eluting from the LC column at the same time as your analyte.

      • Solution: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., to one designed for polar analytes), or modifying the flow rate can help separate the analyte from the interfering compounds.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will experience the same matrix effects as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[5]

Issue 2: My chromatographic peak for this compound is broad, tailing, or splitting.

  • Question: The peak shape for this compound is not sharp and symmetrical. What could be the problem?

  • Answer: Poor peak shape can compromise both the sensitivity and accuracy of your quantification.

    Potential Causes and Solutions:

    • Column Contamination or Overload: Buildup of matrix components on the column can degrade its performance.[6] Injecting too much sample can also lead to peak broadening.

      • Solution: Use a guard column to protect your analytical column. Ensure your sample cleanup is effective. If the column is contaminated, try flushing it with a strong solvent. If the issue persists, the column may need to be replaced.[7]

    • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for this compound, which is a polar and acidic compound.

      • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Experiment with different solvent compositions to improve peak shape.[2]

    • Secondary Interactions: this compound may be interacting with active sites on the column packing material or other components of the LC system.

      • Solution: Try a different column chemistry or use mobile phase additives to block active sites.

Issue 3: I am seeing high background noise or "ghost peaks" in my chromatograms.

  • Question: My baseline is noisy, and I see peaks in my blank injections that interfere with my analysis. Where is this contamination coming from?

  • Answer: High background noise and ghost peaks are typically due to contamination in the LC-MS system.[8]

    Potential Causes and Solutions:

    • Contaminated Solvents or Reagents: Impurities in your mobile phase, water, or sample preparation reagents can introduce background noise.[8]

      • Solution: Always use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them before use.[7]

    • Carryover from Previous Injections: Highly concentrated samples can adsorb to parts of the autosampler or column and elute in subsequent runs.

      • Solution: Optimize the autosampler wash protocol by using a strong solvent to clean the injection needle and port between samples.[2]

    • System Contamination: Contaminants can build up in the LC tubing, pump, or mass spectrometer source.

      • Solution: Systematically clean each component of the LC-MS system to identify and eliminate the source of contamination.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how are they quantified?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). It is quantified by calculating the Matrix Factor (MF).[3]

To determine the matrix effect, you compare the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) with the peak area of the analyte in a neat solution (a clean solvent) at the same concentration.[9]

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for quantifying this compound?

A2: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS for several reasons:[10]

  • Co-elution: It has nearly identical chromatographic behavior to the analyte, meaning it elutes at the same time and is exposed to the same matrix components.[5]

  • Similar Ionization: It experiences the same degree of ion suppression or enhancement as the analyte.[5]

  • Correction for Sample Loss: When added at the very beginning of the sample preparation process, it can account for any loss of the analyte during extraction and handling.

By using the ratio of the analyte's signal to the SIL-IS's signal, these sources of variability are normalized, leading to highly accurate and precise quantification.[5]

Q3: What are the key steps in sample preparation for this compound analysis in plasma?

A3: A robust sample preparation protocol is crucial for minimizing matrix effects. A typical workflow for plasma samples includes:

  • Thawing and Centrifugation: Thaw samples on ice and centrifuge to pellet any particulates.

  • Addition of Internal Standard: Add the SIL-IS to the plasma sample.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., trichloroacetic acid) to precipitate the proteins.[11]

  • Vortexing and Incubation: Thoroughly mix the sample and incubate at a low temperature (e.g., 4°C or on ice) to allow for complete protein precipitation.[11]

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing this compound and the internal standard to a clean tube or vial for LC-MS/MS analysis.[11]

Q4: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?

A4: While a SIL-IS is ideal, a structural analog can be used if a SIL-IS is unavailable.[10] However, there are important considerations:

  • The structural analog should be closely related to this compound in terms of chemical properties (e.g., polarity, pKa) to ensure similar extraction recovery and chromatographic behavior.

  • It is crucial to validate that the structural analog does not suffer from different matrix effects than the analyte. Its ionization efficiency may be affected differently by co-eluting matrix components.[10]

  • Thorough validation is required to demonstrate that the analog provides reliable quantification across the expected concentration range and in different batches of the biological matrix.

Experimental Protocols

The following protocols are based on established methods for the analysis of sulfur-containing amino acids and can be adapted for this compound.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is adapted from a method for S-methyl-l-cysteine sulfoxide (B87167) (SMCSO), a structurally similar compound.[11]

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the stable isotope-labeled internal standard solution.

  • Add 20 µL of 50% trichloroacetic acid.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 5 minutes to facilitate protein precipitation.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a general method that should be optimized for your specific instrument and this compound.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for polar analytes (e.g., Agilent Zorbax SB-AQ or similar).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient that provides good retention and separation of this compound from other matrix components.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the sulfo- group, but positive mode should also be tested.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ions for both this compound and its SIL-IS by infusing standard solutions into the mass spectrometer.

Protocol 3: Assessment of Matrix Effects

  • Obtain at least six different lots of blank matrix (e.g., human plasma).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the standard analyte and internal standard into the initial mobile phase or a clean solvent at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Process the blank matrix lots through the entire sample preparation protocol. Then, spike the extracted matrix with the standard analyte and internal standard to the same concentration as Set A.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of the matrix:

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • The variability of the MF across the different lots should be assessed. A coefficient of variation (CV) of <15% is generally considered acceptable.

Quantitative Data Summary

The following tables summarize validation data for the LC-MS/MS quantification of S-methyl-l-cysteine (SMC) and S-methyl-l-cysteine sulfoxide (SMCSO), which are structurally related to this compound and serve as an example of expected performance.[11]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteMatrixLLD (µM)LLOQ (µM)
SMC Urine0.99980.080.24
Plasma0.99870.040.12
SMCSO Urine0.99950.030.09
Plasma0.99890.020.06

Data extracted from Sivapalan, T., et al. (2019).[11]

Table 2: Precision and Accuracy of the LC-MS/MS Method

AnalyteMatrixIntra-Day Precision (RSD %)Inter-Day Precision (RSD %)Accuracy (% Recovery)
SMC Urine2.00 - 9.445.28 - 9.1982.8 - 101
Plasma6.8 - 8.87.16 - 11.2995.5 - 97.7
SMCSO Urine5.14 - 5.495.50 - 14.36100.4 - 106.0
Plasma2.1 - 8.866.72 - 19.8097.8 - 99.6

Data extracted from Sivapalan, T., et al. (2019).[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 1. Plasma Sample Collection sp2 2. Addition of SIL-IS sp1->sp2 sp3 3. Protein Precipitation sp2->sp3 sp4 4. Centrifugation sp3->sp4 sp5 5. Supernatant Transfer sp4->sp5 an1 6. LC-MS/MS Injection sp5->an1 an2 7. Chromatographic Separation an1->an2 an3 8. Mass Spectrometry Detection (MRM) an2->an3 dp1 9. Peak Integration an3->dp1 dp2 10. Calculation of Analyte/IS Ratio dp1->dp2 dp3 11. Quantification via Calibration Curve dp2->dp3

Caption: General experimental workflow for this compound quantification.

matrix_effect_troubleshooting start Poor Accuracy or High Variability Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 sol1 Implement a SIL-IS. This is the most robust way to compensate for matrix effects. q1->sol1 No q2 Does the SIL-IS co-elute perfectly with the analyte? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize chromatography to achieve co-elution. Consider deuterium (B1214612) isotope effects on retention time. q2->sol2 No q3 Assess Matrix Factor (MF). Is MF consistent across different matrix lots (<15% CV)? q2->q3 Yes a2_yes Yes a2_no No sol3 Improve sample cleanup. Consider SPE or other extraction methods. q3->sol3 No end Matrix effect is likely compensated. Investigate other sources of error. q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting matrix effects.

sida cluster_sample Biological Sample cluster_processed Processed Sample analyte Analyte (Unknown Amount) is Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) matrix Matrix Components analyte_proc Analyte is->analyte_proc ms LC-MS/MS Analysis analyte_proc->ms is_proc SIL-IS is_proc->ms matrix_proc Reduced Matrix ratio Measure Peak Area Ratio (Analyte / SIL-IS) ms->ratio quant Quantify Analyte using Calibration Curve ratio->quant

Caption: Principle of Stable Isotope Dilution (SID) for accurate quantification.

References

Troubleshooting poor chromatographic peak shape of S-sulfohomocysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of S-sulfohomocysteine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a polar and anionic compound, typically manifests as peak tailing, fronting, or broadening. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based stationary phases can interact with the polar functional groups of this compound, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound and the stationary phase. An unsuitable pH can exacerbate secondary interactions and cause peak distortion.[1]

  • Insufficient Buffer Concentration: A low buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent interactions and poor peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened or "shark-fin" shaped peaks.[1]

  • Matrix Effects: Components in the sample matrix can interfere with the chromatography, leading to co-elution and distorted peaks.

  • Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, resulting in poor peak shapes for all analytes.

Q2: What type of chromatography is best suited for this compound analysis?

Due to its high polarity, this compound is often challenging to retain and resolve using traditional reversed-phase liquid chromatography (RPLC). Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which effectively retains and separates polar compounds like amino acids and their derivatives.[3][4][5][6]

Q3: How can I improve the peak shape of my this compound analysis?

Improving peak shape often involves a systematic approach to optimizing your chromatographic conditions. Key strategies include:

  • Mobile Phase Optimization:

    • pH Adjustment: Carefully control the mobile phase pH. For anionic compounds like this compound, operating at a lower pH can suppress the ionization of residual silanols on the stationary phase, minimizing secondary interactions and reducing peak tailing.[1]

    • Buffer Selection and Concentration: Use an appropriate buffer system (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) at a sufficient concentration (typically 10-20 mM) to maintain a stable pH.[5][7] Increasing buffer concentration can sometimes improve peak shape.[2]

  • Column Selection:

    • HILIC Columns: Employ a HILIC column with a suitable stationary phase (e.g., amide, diol, or zwitterionic) for good retention and selectivity.[3][4]

  • Sample Preparation:

    • Dilution: If column overload is suspected, dilute your sample and reinject.[1]

    • Solid-Phase Extraction (SPE): For complex matrices, use SPE to remove interfering substances that can affect peak shape.[8]

  • Ion-Pairing Chromatography (as an alternative to HILIC):

    • In reversed-phase systems, adding an ion-pairing reagent (e.g., a quaternary ammonium salt) to the mobile phase can improve retention and peak shape for anionic analytes.[9]

Q4: My this compound peak is showing significant tailing. What should I do first?

For peak tailing, the most likely culprits are secondary interactions with the stationary phase or mobile phase issues. A logical troubleshooting workflow is as follows:

  • Check Mobile Phase pH and Buffer: Ensure the pH is appropriate and the buffer concentration is adequate. Consider preparing fresh mobile phase.

  • Reduce Sample Load: Dilute the sample to check for column overload.

  • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase, especially for HILIC methods which may require longer equilibration times.[2]

  • Consider a Different Column: If the problem persists, the column may be degraded or not suitable for the application.

Troubleshooting Guide

Issue: Peak Tailing
  • Possible Cause 1: Secondary Interactions with Residual Silanols

    • Solution:

      • Lower the mobile phase pH to suppress silanol ionization (e.g., pH 3-4).[1]

      • Increase the buffer concentration in the mobile phase.[2]

      • Use a highly end-capped column or a column with a different stationary phase (e.g., HILIC).

  • Possible Cause 2: Column Overload

    • Solution:

      • Decrease the injection volume or dilute the sample.[1]

  • Possible Cause 3: Column Contamination or Degradation

    • Solution:

      • Wash the column according to the manufacturer's instructions.

      • Replace the column if washing does not improve performance.

Issue: Peak Fronting
  • Possible Cause 1: Sample Solvent Incompatibility

    • Solution:

      • Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.

  • Possible Cause 2: Column Overload

    • Solution:

      • Reduce the amount of sample injected onto the column.

Issue: Broad Peaks
  • Possible Cause 1: Large Dead Volume

    • Solution:

      • Check all fittings and connections for leaks or improper seating.

      • Use tubing with the smallest possible internal diameter.

  • Possible Cause 2: Column Contamination or Void

    • Solution:

      • Wash or replace the column.

  • Possible Cause 3: Co-elution with an Interfering Compound

    • Solution:

      • Optimize the gradient or mobile phase composition to improve resolution.

      • Employ more selective sample preparation techniques.

Data Presentation

The following tables summarize typical starting conditions for the analysis of this compound and structurally related compounds using HILIC-MS/MS. These are intended as a starting point for method development.

Table 1: Recommended Column Specifications

ParameterRecommendationRationale
Stationary Phase HILIC (Amide, Zwitterionic)Provides good retention and selectivity for polar, anionic compounds.[3][4]
Particle Size < 3 µmImproves efficiency and peak shape.
Column Dimensions 2.1 x 100 mm or 2.1 x 150 mmStandard dimensions for LC-MS applications.

Table 2: Typical Mobile Phase Composition

ComponentRecommendationRationale
Mobile Phase A 10-20 mM Ammonium Formate or Acetate in Water (with 0.1% Formic Acid)Provides buffering capacity and is compatible with mass spectrometry.[5][7]
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)The high organic content is necessary for retention in HILIC mode.[3]
pH 3.0 - 4.0Suppresses silanol interactions and promotes good peak shape for acidic analytes.[1]

Table 3: Example Gradient Profile

Time (min)% Mobile Phase B
0.095
8.080
12.070
14.050
15.095
20.095

Experimental Protocols

Representative HILIC-MS/MS Method for this compound Analysis

This protocol is a representative method based on the analysis of structurally similar polar amino acid derivatives. Optimization will be required for your specific application and instrumentation.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 500 µL of 90:10 acetonitrile/water.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: As described in Table 3

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 14 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

  • MRM Transitions: To be determined by direct infusion of an this compound standard.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue System-wide Issue (e.g., leak, dead volume, pump malfunction) check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue check_all_peaks->single_peak_issue No check_shape Tailing or Fronting? single_peak_issue->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_overload_tailing Check for Overload (Dilute Sample) tailing->check_overload_tailing check_solvent_fronting Check Sample Solvent fronting->check_solvent_fronting overload_confirmed_tailing Reduce Sample Concentration or Injection Volume check_overload_tailing->overload_confirmed_tailing Yes check_mobile_phase Optimize Mobile Phase (pH, Buffer Concentration) check_overload_tailing->check_mobile_phase No mobile_phase_optimized Improved Peak Shape check_mobile_phase->mobile_phase_optimized Improved check_column_tailing Column Issue (Contamination, Degradation) check_mobile_phase->check_column_tailing No Improvement solvent_mismatch Solvent Stronger than Mobile Phase check_solvent_fronting->solvent_mismatch Yes match_solvent Match Sample Solvent to Initial Mobile Phase solvent_mismatch->match_solvent Chemical_Interactions cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol) protonated_silanol Si-OH2+ (Protonated Silanol) interaction Ionic Interaction (Peak Tailing) silanol->interaction analyte This compound (Anionic at neutral pH) analyte->silanol attracts analyte->protonated_silanol repels mobile_phase Mobile Phase low_ph Low pH (H+) low_ph->silanol protonates no_interaction Reduced Interaction (Improved Peak Shape) protonated_silanol->no_interaction

References

Minimizing ion suppression for S-sulfohomocysteine in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of S-sulfohomocysteine by electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] this compound, being a polar and sulfur-containing amino acid, is often analyzed in complex biological matrices like plasma or tissue homogenates, which are rich in endogenous substances prone to causing ion suppression.[3]

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression for this compound are matrix effects originating from the biological sample.[1] These include:

  • High concentrations of salts and lipids: These can alter the droplet surface tension and co-precipitate with the analyte, hindering its ionization.

  • Co-eluting endogenous compounds: Molecules from the sample matrix that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[2]

  • High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI process, leading to a non-linear response.

  • Mobile phase additives: Non-volatile buffers or additives can crystallize on the ESI probe and reduce ionization efficiency.

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common and effective method is the post-column infusion experiment .[2] This involves continuously infusing a standard solution of this compound into the mass spectrometer while injecting a blank matrix sample (a sample prepared without the analyte) onto the LC system. A drop in the constant signal of this compound at its expected retention time indicates the presence of co-eluting, ion-suppressing components from the matrix.[4]

Another method is the post-extraction spike . Here, you compare the response of this compound in a pure solvent with its response when spiked into a blank matrix extract at the same concentration. A lower response in the matrix extract indicates ion suppression.[5]

Troubleshooting Guides

Issue 1: Low or no signal for this compound.

This is a common problem that can be caused by significant ion suppression.

Possible Cause Troubleshooting Step Rationale
Significant Matrix Effects 1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]More effective sample cleanup removes a larger portion of interfering compounds.[8] Dilution reduces the concentration of all components, including those causing suppression.[5]
Poor Chromatographic Separation Optimize LC Method: Adjust the mobile phase gradient, change the column chemistry (e.g., to a porous graphitic carbon column for polar analytes), or modify the flow rate to better separate this compound from co-eluting interferences.[9][10]Improved chromatographic resolution ensures that this compound elutes in a region with fewer interfering compounds.
Analyte Instability Consider Derivatization: The thiol group in homocysteine-related compounds can be prone to oxidation. Derivatization with reagents like iodoacetic acid can stabilize the molecule.[11]Derivatization can prevent oxidative degradation of the analyte, ensuring a higher concentration reaches the detector.[12][13]
Issue 2: Poor reproducibility of this compound quantification.

Inconsistent results are often a sign of variable ion suppression between samples.

Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an SIL-IS for this compound into your workflow.An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate normalization and quantification.[4][7]
Inconsistent Sample Preparation Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation.Automation minimizes human error and ensures consistency in sample processing, leading to more reproducible results.
Carryover Optimize Wash Steps: Ensure that the LC method includes a robust wash step after each injection to prevent carryover from one sample to the next.Carryover of high-concentration samples can affect the quantification of subsequent, lower-concentration samples.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps identify regions of ion suppression in your chromatogram.

  • Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase A) at a concentration that gives a stable and mid-range signal on your mass spectrometer.

  • Set up an infusion pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) into the ESI source.

  • Connect the infusion line to the LC eluent flow using a T-fitting between the LC column and the mass spectrometer.

  • Begin the infusion and allow the this compound signal to stabilize.

  • Inject a blank matrix sample (prepared using the same method as your actual samples but without the analyte) onto the LC column and start your LC gradient.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and relatively simple method for preparing biological samples.

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) using appropriate procedures to minimize degradation.

  • Thaw Samples: Thaw frozen samples on ice.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of your sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully collect the supernatant containing this compound and transfer it to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.[14]

Visualizations

IonSuppressionWorkflow Troubleshooting Workflow for Ion Suppression cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Problem Low or Inconsistent This compound Signal Detect Detect Ion Suppression? (Post-Column Infusion) Problem->Detect OptimizeLC Optimize LC Separation Detect->OptimizeLC Yes ImproveSamplePrep Improve Sample Preparation (SPE, LLE, Dilution) Detect->ImproveSamplePrep Yes UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS ImproveSamplePrep->UseIS Solution Reliable Quantification of This compound UseIS->Solution

Caption: A logical workflow for troubleshooting ion suppression.

SamplePrepComparison Comparison of Sample Preparation Techniques cluster_input Input cluster_methods Preparation Methods cluster_output Output BiologicalSample Biological Sample (Plasma, Tissue) PPT Protein Precipitation (PPT) - Fast, simple - High matrix effects BiologicalSample->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner extract - More complex BiologicalSample->LLE SPE Solid-Phase Extraction (SPE) - Highly selective - Method development required BiologicalSample->SPE Analysis LC-MS/MS Analysis PPT->Analysis Higher Ion Suppression LLE->Analysis Lower Ion Suppression SPE->Analysis Lowest Ion Suppression

Caption: Impact of sample preparation on ion suppression.

References

Challenges in quantifying low levels of S-sulfohomocysteine in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of S-sulfohomocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in samples like urine or plasma?

A1: The primary challenges in quantifying this compound (SSC) include its low endogenous concentrations, high polarity which makes it difficult to retain on standard reverse-phase chromatography columns, and significant interference from the complex sample matrix. Matrix components can suppress or enhance the ion signal in mass spectrometry, leading to inaccurate quantification.[1][2] Additionally, the stability of SSC during sample collection and preparation can be a concern.

Q2: Which analytical technique is most suitable for measuring low levels of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable quantification of this compound in biological samples.[1][2] This technique offers the high sensitivity and specificity required to detect low concentrations and distinguish SSC from other structurally similar molecules present in the complex matrix. Specifically, using a stable isotope-labeled internal standard is crucial for accurate quantification.[1]

Q3: Why is a stable isotope-labeled internal standard necessary for this analysis?

A3: A stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3) is essential because it has nearly identical chemical and physical properties to the analyte (this compound).[2] It co-elutes with the analyte and experiences similar matrix effects and variations in sample preparation and instrument response. By comparing the signal of the analyte to the known concentration of the internal standard, accurate and precise quantification can be achieved, compensating for potential sources of error.

Q4: What are typical quantitative performance metrics I should expect from a validated LC-MS/MS method for this compound?

A4: A well-validated LC-MS/MS method for urinary this compound should demonstrate good linearity, precision, and recovery. The following tables summarize performance data from published methods.

Parameter Rashed et al. (2005) [1]Xia et al. (2018) [2]
Linearity Range 12 - 480 µmol/LNot Specified
Intra-assay Precision (%CV) < 2.5%< 5%
Inter-assay Precision (%CV) < 2.5%< 5%
Mean Recovery 94.3 - 107.3%> 98%
Lower Limit of Quantification (LLOQ) Not SpecifiedMeasurable with bias <20% and S/N >10

Table 1: Quantitative performance of LC-MS/MS methods for this compound in urine.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Sample Degradation Ensure proper sample collection and storage. Urine samples should be stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Inefficient Extraction Verify the protein precipitation/extraction procedure. Ensure complete mixing and appropriate centrifugation speed and time.
Suboptimal MS Parameters Optimize mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows) and collision energy for the specific transitions of this compound and the internal standard.
Chromatographic Issues Check for poor retention on the analytical column. This compound is highly polar; consider using a suitable column chemistry (e.g., HILIC or a polar-embedded reverse-phase column).
Problem 2: High Signal Variability and Poor Reproducibility
Potential Cause Troubleshooting Step
Matrix Effects Dilute the sample with the initial mobile phase to minimize matrix interference.[2] Ensure the use of a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.
Inconsistent Sample Preparation Standardize all steps of the sample preparation protocol, including pipetting volumes, incubation times, and temperatures.
LC System Carryover Inject blank samples between unknown samples to check for carryover. Implement a robust column wash method between injections.
Internal Standard Issues Ensure the internal standard is added at a consistent concentration to all samples and standards. Check the stability of the internal standard in the stock and working solutions.

Experimental Protocols

Detailed LC-MS/MS Methodology for Urinary this compound

This protocol is adapted from the methods described by Rashed et al. (2005) and Xia et al. (2018).[1][2]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microfuge tube, add 50 µL of urine.

  • Add 10 µL of the internal standard working solution (S-sulfocysteine-d3).

  • Add 440 µL of the protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Analytical Column: A column suitable for polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution suitable to retain and separate this compound from other urine components.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for this compound.[1]

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (50 µL) is Add Internal Standard (10 µL) urine->is precip Add Precipitation Solvent (440 µL) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify

Caption: Experimental workflow for this compound quantification.

metabolic_pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine Hcy Homocysteine Met->Hcy Methionine Cycle Hcy->Met MS/MTHFR SSC This compound Hcy->SSC Reaction with Sulfite Cystathionine Cystathionine Hcy->Cystathionine CBS Sulfite Sulfite (SO3^2-) Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Sulfite Oxidase (Molybdenum Cofactor Dependent) Sulfite->SSC Cysteine Cysteine Cystathionine->Cysteine Cysteine->Sulfite

Caption: Simplified metabolic context of this compound.

References

Enhancing the recovery of S-sulfohomocysteine during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the recovery of S-sulfohomocysteine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: While specific protocols for this compound are not abundant in the literature, methods for structurally similar sulfur-containing amino acids, such as S-adenosylhomocysteine (SAH) and homocysteine, can be adapted. The most common approaches include:

  • Protein Precipitation (PPT): This is a simple and rapid method widely used for plasma and serum samples. It involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample to denature and precipitate proteins. The supernatant containing the analyte of interest is then collected for analysis.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup compared to PPT. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. The choice of sorbent is critical and depends on the physicochemical properties of this compound.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method can be effective but may be more time-consuming and require larger solvent volumes than PPT or SPE.

Q2: How can I improve the recovery of this compound during extraction?

A2: Optimizing several factors in your extraction protocol can significantly enhance recovery:

  • Choice of Extraction Solvent: For protein precipitation, different solvents and solvent-to-sample ratios should be tested. For example, acetonitrile, methanol, or mixtures thereof are commonly used.

  • pH of the Sample: The charge state of this compound is pH-dependent. Adjusting the pH of the sample and extraction solvents can improve its solubility and interaction with SPE sorbents.

  • SPE Sorbent Selection: If using SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) to find the one that provides the best retention and elution characteristics for this compound.

  • Elution Solvent Optimization: For SPE, the composition and volume of the elution solvent are critical for achieving high recovery. A systematic evaluation of different solvents and solvent mixtures is recommended.

  • Minimizing Non-specific Binding: this compound may adhere to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

Q3: What are the best practices for storing samples to ensure the stability of this compound?

A3: Proper sample storage is crucial to prevent the degradation of this compound.[1][2][3][4][5] General guidelines include:

  • Immediate Processing: Process samples as quickly as possible after collection.

  • Low Temperatures: For short-term storage, keep samples at 4°C. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[4]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation. Aliquot samples into smaller volumes before freezing to avoid this.

  • Use of Preservatives: Depending on the sample matrix and analytical method, the addition of preservatives or antioxidants might be necessary to prevent enzymatic or oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound - Inefficient protein precipitation.- Suboptimal SPE sorbent or elution solvent.- Non-specific binding to labware.- Analyte degradation during extraction.- Test different precipitation solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios.- Screen various SPE cartridges (e.g., C18, ion-exchange) and optimize the elution solvent composition and volume.- Use low-adhesion microcentrifuge tubes and pipette tips.- Keep samples on ice throughout the extraction process.
High Variability in Results - Inconsistent sample handling and extraction procedure.- Matrix effects (ion suppression or enhancement).- Instability of the analyte in processed samples.- Standardize every step of the protocol, including timing and mixing.- Evaluate matrix effects by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample.- Analyze samples immediately after preparation or store them at -80°C.
Poor Peak Shape in LC-MS/MS Analysis - Inappropriate mobile phase composition.- Contamination of the analytical column.- Co-elution with interfering substances.- Optimize the mobile phase pH and organic solvent gradient.- Wash the column with a strong solvent or use a guard column.- Improve sample cleanup by using a more selective extraction method like SPE.
Presence of Interfering Peaks - Incomplete removal of matrix components.- Contamination from solvents or labware.- Employ a more rigorous sample preparation technique (e.g., SPE instead of PPT).- Use high-purity solvents and pre-cleaned labware.

Experimental Protocols

Note: The following protocols are general starting points and should be optimized for your specific application and matrix.

Protocol 1: Protein Precipitation for Plasma/Serum Samples
  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Precipitation: To 100 µL of sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Drying (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis. This step can help concentrate the analyte.

  • Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Tissue Homogenates
  • Tissue Homogenization: Homogenize the tissue sample in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing through methanol followed by equilibration buffer as per the manufacturer's instructions.

  • Sample Loading: Load the tissue supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak wash buffer to remove unretained interfering compounds.

  • Elution: Elute this compound from the cartridge using an appropriate elution solvent (e.g., a buffer with a high salt concentration or an organic solvent mixture).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for Tissue) Sample->Homogenization Tissue Samples Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Plasma/Serum Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction Supernatant1->SPE Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Elution Elution SPE->Elution Supernatant2 Supernatant Centrifugation2->Supernatant2 Drying Drying Down (Nitrogen) Supernatant2->Drying Extract Final Extract Elution->Extract Extract->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: Workflow for this compound extraction from biological samples.

Troubleshooting Logic for Low Analyte Recovery

G Start Low this compound Recovery Check_Extraction Is Extraction Method Optimized? Start->Check_Extraction Check_Stability Is Analyte Stable During Process? Check_Extraction->Check_Stability Yes Optimize_PPT Optimize Protein Precipitation Check_Extraction->Optimize_PPT No Optimize_SPE Optimize Solid-Phase Extraction Check_Extraction->Optimize_SPE No Check_Matrix Are Matrix Effects Significant? Check_Stability->Check_Matrix Yes Improve_Handling Improve Sample Handling (e.g., on ice) Check_Stability->Improve_Handling No Validate_Storage Validate Sample Storage Conditions Check_Stability->Validate_Storage No Modify_Cleanup Modify Sample Cleanup to Reduce Matrix Effects Check_Matrix->Modify_Cleanup Yes Use_IS Use Stable Isotope-Labeled Internal Standard Check_Matrix->Use_IS Yes End Improved Recovery Check_Matrix->End No Optimize_PPT->End Optimize_SPE->End Improve_Handling->End Validate_Storage->End Modify_Cleanup->End Use_IS->End

Caption: Troubleshooting flowchart for low this compound recovery.

References

Protocol for reducing inter-assay variability in S-sulfohomocysteine measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-assay variability when measuring S-sulfohomocysteine.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of inter-assay variability for this compound measurement?

Q2: What is the difference between intra-assay and inter-assay variability?

A2: Intra-assay variability, or within-run precision, refers to the variation observed when the same sample is measured multiple times within the same analytical run.[4][5] It is a measure of the repeatability of the assay. Inter-assay variability, or between-run precision, is the variation observed when the same sample is measured in different analytical runs, often on different days or with different operators or reagent lots.[4][5] It reflects the reproducibility of the assay over time and under different conditions.

Q3: How can I calculate the inter-assay coefficient of variation (%CV)?

A3: To calculate the inter-assay %CV, you first need to determine the mean concentration of a control sample that has been assayed in multiple, independent runs. Then, calculate the standard deviation of these mean values. The inter-assay %CV is calculated using the following formula:

(Standard Deviation of the Control Means / Mean of the Control Means) x 100[1][2]

Q4: What are the best practices for sample collection and storage to ensure this compound stability?

A4: While specific stability data for this compound is limited, general best practices for related thiols like homocysteine in plasma and urine should be followed to minimize variability. It is crucial to standardize blood collection, the separation of plasma from whole blood, and any acid precipitation steps to obtain reproducible results.[6][7] For long-term storage, freezing samples at -80°C is recommended. Studies on other metabolites have shown stability for extended periods at this temperature.[8] Repeated freeze-thaw cycles should be avoided as they can affect metabolite levels.[8] For urine samples, storage at ≤4°C can minimize changes in metabolite levels for shorter periods.[8]

Troubleshooting Guides

This section provides guidance on common issues encountered during the measurement of this compound by LC-MS/MS that can contribute to inter-assay variability.

High Inter-Assay Variability
Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure that the same person or a standardized automated procedure is used for sample preparation across all batches. Use a consistent source and lot of all reagents and solvents.
Variable Instrument Performance Perform daily or batch-to-batch system suitability tests to monitor instrument performance. Check for consistent peak shapes, retention times, and signal intensities of internal standards and quality control samples.
Matrix Effects Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant source of variability.[9] Consider performing a matrix effect study. Strategies to mitigate matrix effects include optimizing sample cleanup, diluting the sample, or using a stable isotope-labeled internal standard.[10][11]
Inconsistent Reagent Quality Use high-purity solvents and reagents. Prepare fresh mobile phases and stock solutions regularly.
Operator Variability Ensure all operators are thoroughly trained on the standard operating procedure (SOP). Standardize techniques for pipetting, mixing, and timing of incubation steps.
Poor Peak Shape or Resolution
Potential Cause Recommended Action
Column Degradation Check the column performance with a standard mixture. If performance has declined, try cleaning the column according to the manufacturer's instructions or replace it.
Inappropriate Mobile Phase Ensure the mobile phase pH and composition are correct and have been prepared accurately. The pH of the mobile phase can significantly impact the separation of thiol compounds.[6][7]
Sample Overload Inject a smaller volume of the sample or dilute the sample prior to injection.
Contamination Contamination in the LC-MS/MS system can lead to poor peak shape. Flush the system with appropriate cleaning solutions.
Low Signal Intensity
Potential Cause Recommended Action
Ion Suppression This is a common matrix effect where co-eluting compounds suppress the ionization of the target analyte.[9] Improve sample cleanup, adjust the chromatography to separate the analyte from interfering compounds, or use a different ionization source if available.
Improper MS/MS Tuning Ensure the mass spectrometer is properly tuned for this compound. Optimize the precursor and product ion selection and collision energy.
Degradation of Analyte Prepare fresh standards and quality control samples. Ensure proper storage of all samples and standards.
Sample Preparation Issues Review the sample preparation protocol for any steps that could lead to loss of the analyte, such as incomplete extraction or degradation during processing.

Experimental Protocols

Adapted Protocol for this compound Measurement in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for S-methyl-l-cysteine and S-methyl-l-cysteine sulfoxide (B87167) and should be fully validated for this compound before use in regulated studies.[12]

1. Sample Preparation

  • To 100 µL of human plasma, add 10 µL of an appropriate stable isotope-labeled internal standard for this compound.

  • Add 20 µL of 50% trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is a common choice for the separation of polar analytes. The specific column dimensions and particle size should be optimized.

  • Mobile Phase: An acidic mobile phase is often used to ensure good retention and peak shape for amino acids. For example, a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).

  • MS System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard. These transitions will need to be determined and optimized.

Data Presentation

Table 1: Example Inter-Assay Precision Data for Three Control Levels
Control LevelRun 1 (ng/mL)Run 2 (ng/mL)Run 3 (ng/mL)Run 4 (ng/mL)Run 5 (ng/mL)Mean (ng/mL)Std Dev%CV
Low QC5.25.54.95.85.15.30.366.8
Mid QC50.152.348.951.549.850.51.32.6
High QC245255238260251249.88.23.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is tca Add Trichloroacetic Acid is->tca vortex1 Vortex tca->vortex1 ice Incubate on Ice vortex1->ice centrifuge Centrifuge ice->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound measurement.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High Inter-Assay Variability Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Assess Instrument Performance start->check_instrument check_matrix Evaluate Matrix Effects start->check_matrix standardize_prep Standardize SOPs and Operator Training check_sample_prep->standardize_prep system_suitability Implement System Suitability Tests check_instrument->system_suitability optimize_cleanup Optimize Sample Cleanup or Use IS check_matrix->optimize_cleanup end Acceptable Inter-Assay Variability standardize_prep->end Variability Reduced system_suitability->end Variability Reduced optimize_cleanup->end Variability Reduced

Caption: Troubleshooting logic for high inter-assay variability.

References

Addressing adduct formation of S-sulfohomocysteine in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of S-sulfohomocysteine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed with this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?

A1: While specific literature on this compound adducts is limited, based on its structure (containing carboxyl, amino, and sulfo groups), the most anticipated adducts in positive ion ESI-MS are protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. The presence of the highly polar sulfo group may also make it susceptible to forming adducts with components of the mobile phase. The relative abundance of these adducts can be influenced by the sample matrix and the cleanliness of the system.[1][2][3]

Q2: My signal for this compound is weak or inconsistent. What are the likely causes?

A2: Poor signal intensity for this compound can stem from several factors:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[4][5] This is a common issue in complex biological samples.

  • Suboptimal Ionization Conditions: The choice of mobile phase additives and pH can significantly impact ionization efficiency.

  • Adduct Formation: If the analyte signal is distributed among several adducts, the intensity of any single adduct will be diminished.[3][6]

  • Sample Degradation: Ensure proper sample handling and storage to prevent degradation of the analyte.

  • Instrument Contamination: Contamination in the LC-MS system can lead to signal suppression.[7]

Q3: How can I minimize sodium and potassium adduct formation for this compound?

A3: To reduce the formation of sodium and potassium adducts, consider the following strategies:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and additives are of high purity to minimize alkali metal contamination.

  • Avoid Glassware: Use polypropylene (B1209903) or other suitable plasticware for sample preparation and storage, as glassware can be a source of sodium and potassium ions.[3]

  • Acidify the Mobile Phase: The addition of a small amount of a volatile acid, such as formic acid, can promote the formation of the protonated molecule [M+H]+ over metal adducts.

  • In-line Desalting: For complex samples, consider using an in-line desalting column or a divert valve to direct the early, salt-containing eluent to waste.

Q4: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

  • Loss of the sulfo group (SO3): This would result in a neutral loss of 80 Da.

  • Decarboxylation: Loss of the carboxyl group as CO2 (44 Da).

  • Cleavage of the C-S bond.

The exact fragmentation pattern and the relative abundance of fragment ions will depend on the collision energy and the instrument used.

Troubleshooting Guides

Problem 1: High Background Noise or Contamination

Symptoms:

  • Elevated baseline in the chromatogram.

  • Presence of numerous non-analyte peaks.

  • Poor signal-to-noise ratio for this compound.

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents or ReagentsUse fresh, high-purity, MS-grade solvents and reagents.
Contaminated LC SystemFlush the LC system with a strong solvent wash. If contamination persists, clean individual components (e.g., injector, tubing).
Carryover from Previous InjectionsImplement a robust needle wash protocol and inject blanks between samples.
Contaminated Sample Vials or CapsUse clean, high-quality vials and caps. Avoid leaching from plastics by using appropriate materials.
Problem 2: Inconsistent Retention Time

Symptoms:

  • The retention time of the this compound peak shifts between injections.

Possible Causes & Solutions:

CauseSolution
Unstable LC Pump PerformancePurge the pumps to remove air bubbles and ensure a stable flow rate.
Column Equilibration IssuesEnsure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Changes in Mobile Phase CompositionPrepare fresh mobile phase and ensure accurate mixing of components.
Column DegradationIf the problem persists, the column may be degrading and require replacement.
Problem 3: Poor Peak Shape

Symptoms:

  • The this compound peak is broad, tailing, or split.

Possible Causes & Solutions:

CauseSolution
Column OverloadingReduce the injection volume or dilute the sample.
Inappropriate Mobile PhaseOptimize the mobile phase pH and organic content.
Column Contamination or VoidFlush the column with a strong solvent. If a void is suspected, the column may need to be replaced.
Secondary Interactions with ColumnConsider a different column chemistry that is less prone to secondary interactions with your analyte.

Experimental Protocols

Protocol: Quantitative Analysis of this compound in a Biological Matrix using LC-MS/MS

This protocol is adapted from methodologies for similar sulfur-containing amino acids and provides a starting point for method development.[8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma), add 20 µL of 50% trichloroacetic acid.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 5 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimize based on analyte retention and separation from matrix components. A starting point could be a linear gradient from 2% to 98% B over 10 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z of [M+H]+ for this compound
Product Ions (Q3) Select 2-3 of the most intense and specific fragment ions.
Collision Energy Optimize for each transition to achieve maximum signal intensity.

Visualizations

Troubleshooting_Workflow start Mass Spec Issue: Adduct Formation of This compound check_adducts Identify Adducts: [M+H]+, [M+Na]+, [M+K]+? start->check_adducts high_metal_adducts High [M+Na]+ or [M+K]+? check_adducts->high_metal_adducts Yes low_signal Overall Low Signal? check_adducts->low_signal No optimize_mobile_phase Optimize Mobile Phase: - Add Formic Acid - Use High-Purity Solvents high_metal_adducts->optimize_mobile_phase Yes change_labware Change Labware: - Use Polypropylene Vials - Avoid Glassware high_metal_adducts->change_labware Also Consider check_sample_prep Review Sample Prep: - Check for Matrix Effects - Optimize Extraction low_signal->check_sample_prep Yes tune_instrument Tune & Calibrate MS: - Optimize Source Parameters - Check for Contamination low_signal->tune_instrument Also Consider optimize_mobile_phase->low_signal change_labware->low_signal

Caption: Troubleshooting workflow for adduct formation.

Experimental_Workflow sample_collection 1. Biological Sample Collection protein_precipitation 2. Protein Precipitation (Trichloroacetic Acid) sample_collection->protein_precipitation add_is 3. Add Internal Standard protein_precipitation->add_is centrifugation 4. Centrifugation add_is->centrifugation supernatant_transfer 5. Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis 6. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing 7. Data Processing & Quantitation lc_ms_analysis->data_processing

Caption: Sample preparation and analysis workflow.

References

Technical Support Center: Optimization of HPLC for S-Sulfohomocysteine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC gradient optimization for the separation of S-sulfohomocysteine from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for separating this compound and its isomers?

A1: Due to the highly polar nature of this compound and its isomers, conventional reversed-phase columns (like C18) may provide insufficient retention. The recommended column choices are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns, with stationary phases like bare silica (B1680970) or with bonded polar functional groups, are excellent for retaining and separating very polar compounds.[1][2]

  • Anion-Exchange Chromatography (IEX) columns: Since this compound contains a sulfo group and a carboxylic acid group, it will be negatively charged at neutral and basic pH values, making it a suitable candidate for anion-exchange chromatography.[3][4]

Q2: What are the typical mobile phases used for the separation of polar, sulfur-containing amino acids?

A2: For HILIC separations, the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. A common starting point is a high concentration of acetonitrile (B52724) with a buffer containing an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to improve peak shape and reproducibility. For anion-exchange chromatography, a buffered mobile phase with a salt gradient (e.g., sodium chloride or sodium phosphate) is used to elute the analytes from the column.

Q3: Why is derivatization sometimes used for the analysis of homocysteine and its derivatives?

A3: Derivatization is often employed to enhance the detection of these compounds, especially when using UV-Vis or fluorescence detectors.[5][6] this compound itself lacks a strong chromophore. Derivatizing agents can introduce a fluorescent or UV-active tag to the molecule, significantly increasing the sensitivity of the analysis. However, derivatization adds an extra step to the sample preparation and can introduce variability if not performed consistently.

Q4: How can I improve the peak shape for my analytes?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. To improve it:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to maintain a consistent ionization state.

  • Optimize Buffer Concentration: An adequate buffer concentration is crucial for maintaining a stable pH and improving peak symmetry.

  • Use High-Purity Solvents: Impurities in the mobile phase can interfere with the separation and cause peak distortion.

  • Consider a Different Column: If peak shape issues persist, the column chemistry may not be optimal for your analytes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Retention of Analytes - Inappropriate column chemistry (e.g., using a C18 column for a very polar analyte).- Mobile phase is too strong (too much aqueous component in HILIC).- Switch to a HILIC or anion-exchange column.- Increase the percentage of organic solvent in your HILIC mobile phase.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions on silica-based columns).- Column overload.- Incompatible sample solvent.- Use a high-purity silica column or an end-capped column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Irreproducible Retention Times - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is fully equilibrated with the initial gradient conditions before each injection (at least 10 column volumes).- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.
Split Peaks - Clogged frit or column contamination.- Sample solvent effect.- Co-elution of isomers.- Reverse flush the column (if the manufacturer allows).- Filter all samples and mobile phases.- Dissolve the sample in a weaker solvent than the mobile phase.- Optimize the gradient to improve the resolution between isomers.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Leaks in the HPLC system.- Use HPLC-grade solvents and fresh mobile phase.- Flush the detector flow cell.- Degas the mobile phase thoroughly.- Check all fittings for leaks.

Experimental Protocols

HILIC Method for this compound Isomer Separation
  • Column: HILIC Column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
10.04060
12.04060
12.11090
15.01090

Quantitative Data Summary

The following table presents a hypothetical example of quantitative data that could be obtained from a method validation experiment for this compound isomers.

ParameterIsomer 1Isomer 2Acceptance Criteria
Retention Time (min) 8.529.15RSD < 1%
Linearity (R²) 0.99950.9992> 0.995
Limit of Detection (LOD) (µg/mL) 0.050.06S/N > 3
Limit of Quantification (LOQ) (µg/mL) 0.150.18S/N > 10
Recovery (%) 98.5101.280-120%
Precision (RSD %) 1.21.5< 2%

Visualizations

Experimental Workflow for HPLC Gradient Optimization

HPLC_Optimization_Workflow cluster_0 Method Development & Optimization start Define Separation Goal: Separate this compound from its isomers col_select Select Column (HILIC or Anion-Exchange) start->col_select mp_select Select Mobile Phase (e.g., A: Buffered Aqueous, B: Organic) col_select->mp_select initial_grad Run Initial Scouting Gradient (e.g., 5-95% B over 15 min) mp_select->initial_grad eval1 Evaluate Initial Results: - Retention - Resolution - Peak Shape initial_grad->eval1 optimize Optimize Gradient Parameters: - Initial/Final %B - Gradient Slope - Isocratic Holds eval1->optimize Partial or No Separation fail Re-evaluate Column/ Mobile Phase Selection eval1->fail No Retention/ Poor Peak Shape fine_tune Fine-Tune Other Parameters: - Flow Rate - Temperature - pH optimize->fine_tune eval2 Evaluate Optimized Method: Meet performance criteria? fine_tune->eval2 eval2->optimize No validate Method Validation: - Linearity - Precision - Accuracy - Robustness eval2->validate Yes final Final Validated Method validate->final fail->col_select

Caption: Workflow for HPLC Gradient Optimization.

References

Selecting the appropriate internal standard for S-sulfohomocysteine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of S-sulfohomocysteine using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantitative analysis of this compound?

A1: The most appropriate internal standard for the quantitative analysis of this compound by LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte itself. A SIL internal standard, such as deuterated (d4 or d8) or carbon-13 (¹³C) labeled this compound, will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, leading to the most accurate and precise quantification.

While commercially available SIL standards for this compound may be limited, custom synthesis is a viable option. Alternatively, researchers have successfully used SIL internal standards of structurally similar compounds, such as [²H₈]homocystine, for the analysis of homocysteine, which can be adapted for this compound analysis with careful validation.[1]

Q2: What are the key considerations when developing an LC-MS/MS method for this compound?

A2: Key considerations for developing a robust LC-MS/MS method include:

  • Chromatography: Reversed-phase chromatography is commonly used for the separation of polar compounds like this compound. A C18 or a polar-embedded column can provide good retention and peak shape. The mobile phase typically consists of an aqueous component with a small amount of organic solvent (e.g., methanol (B129727) or acetonitrile) and an acid modifier (e.g., formic acid) to improve protonation and chromatographic performance.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amino acids. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Sample Preparation: Due to the complexity of biological matrices (e.g., plasma, urine, cell lysates), a sample preparation step is crucial to remove proteins and other interfering substances. This can be achieved through protein precipitation (e.g., with acetonitrile (B52724) or methanol), solid-phase extraction (SPE), or a combination of both.

Q3: How can I find the optimal MRM transitions for this compound and its internal standard?

A3: Optimal MRM transitions are determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard directly into the mass spectrometer.

  • Precursor Ion Selection: In positive ion mode, the precursor ion will typically be the protonated molecule [M+H]⁺.

  • Product Ion Selection: The precursor ion is then fragmented in the collision cell, and the resulting product ions are scanned in the third quadrupole. The most intense and stable product ions are selected for the MRM transitions. It is recommended to select at least two transitions per analyte (one for quantification and one for qualification) to ensure specificity.

While specific MRM transitions for this compound are not widely published, a logical approach based on its structure would be to target the loss of the sulfo group and other characteristic fragments. For a stable isotope-labeled standard, the precursor and product ions will be shifted by the mass of the isotopes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Improper Ionization: this compound may not be ionizing efficiently under the current source conditions.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is appropriate for positive ion formation (acidic conditions are generally preferred).
Incorrect MRM Transitions: The selected precursor or product ions are not optimal or incorrect.- Re-infuse the analyte and internal standard to confirm the correct m/z values and optimize collision energy for fragmentation.
Sample Degradation: this compound may be unstable under the sample storage or preparation conditions.- Process samples on ice and store at -80°C.- Investigate the stability of the analyte in the final sample solvent.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much analyte can lead to peak distortion.- Dilute the sample or reduce the injection volume.
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.- Use a column with end-capping.- Add a small amount of a competing agent to the mobile phase.
Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Optimize the gradient profile for better peak shape.
High Background Noise Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup in the system can increase background noise.- Use high-purity, MS-grade solvents and additives.- Flush the LC system thoroughly.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.- Improve sample preparation to remove more interferences.- Adjust the chromatography to separate the analyte from the interfering compounds.
Inconsistent Retention Times Column Equilibration: Insufficient equilibration time between injections can lead to shifting retention times.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Performance: Fluctuations in pump pressure or flow rate will affect retention times.- Check the pump for leaks and ensure it is delivering a stable flow.
Column Degradation: The stationary phase of the column can degrade over time.- Replace the column with a new one.
Poor Reproducibility Inconsistent Sample Preparation: Variability in the sample preparation steps can lead to inconsistent results.- Use a standardized and validated sample preparation protocol.- Ensure accurate and precise pipetting.
Variable Matrix Effects: Differences in the matrix composition between samples can lead to variable ion suppression or enhancement.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[1]

Experimental Protocols

General Workflow for this compound Analysis

A validated LC-MS/MS method for a structurally similar compound, S-methyl-l-cysteine, provides a strong foundation for developing a method for this compound. The following is a generalized protocol that should be optimized and validated for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for this compound analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma), add 10 µL of the stable isotope-labeled internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

The following are suggested starting parameters that will require optimization:

Parameter Suggested Value
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5% B over 5 minutes, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data (Hypothetical MRM Transitions)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
This compound-d4 (IS)To be determinedTo be determinedTo be determined

Signaling Pathway

Metabolic Context of this compound

This compound is not a central metabolite in major pathways but can be formed from the reaction of sulfite (B76179) with homocysteine. The accumulation of sulfite can occur in certain metabolic disorders, such as sulfite oxidase deficiency. The following diagram illustrates the position of S-sulfocysteine (a close analog) in the context of sulfur amino acid metabolism, which can be extrapolated to this compound.

sulfur_amino_acid_metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Sulfite Sulfite (SO3^2-) Cysteine->Sulfite S_sulfocysteine S-Sulfocysteine Cysteine->S_sulfocysteine Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Sulfite Oxidase Sulfite->S_sulfocysteine + Cysteine

Caption: Simplified pathway of sulfur amino acid metabolism.

References

Validation & Comparative

A Comparative Guide to the Quantification of S-sulfohomocysteine and Related Thiols: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of S-sulfohomocysteine and other sulfur-containing amino acids is critical for understanding their roles in various physiological and pathological processes. While direct, validated high-performance liquid chromatography (HPLC) methods for this compound are not widely published, this guide provides a comparative overview of validated methods for the structurally similar and biologically related compound, homocysteine. This comparison will serve as a valuable resource for researchers looking to develop and validate analytical methods for this compound and other thiols.

We will objectively compare the performance of a representative HPLC-based method with a capillary electrophoresis (CE) method for the quantification of total homocysteine in plasma. This guide includes a summary of their quantitative performance, detailed experimental protocols, and visualizations of the experimental workflow and a relevant biological pathway.

Performance Comparison of Analytical Methods

The choice of analytical method for quantifying thiols like homocysteine, and by extension this compound, depends on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a comparison of typical performance characteristics for HPLC and Capillary Electrophoresis methods.

ParameterHPLC with Fluorescence DetectionCapillary Electrophoresis with Laser-Induced Fluorescence
Linearity (Correlation Coefficient) > 0.999> 0.997
Limit of Detection (LOD) ~10 nmol/L~10 nmol/L
Limit of Quantification (LOQ) ~30 nmol/L~30 nmol/L
Intra-day Precision (%RSD) < 2%< 1%
Inter-day Precision (%RSD) < 3%< 1%
Analysis Time per Sample ~15 - 20 minutes~15 minutes

Experimental Protocols

Detailed methodologies for the representative analytical techniques are provided below. These protocols can be adapted for the analysis of this compound with appropriate optimization of chromatographic/electrophoretic conditions and detector settings.

HPLC Method with Fluorescence Detection for Total Homocysteine

This method involves the reduction of disulfide bonds, protein precipitation, and derivatization to yield a fluorescent product that can be detected by HPLC.

a) Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10% (w/v) solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds.

  • Incubate the mixture at room temperature for 30 minutes.

  • Add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the sample and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

b) Derivatization:

  • To 50 µL of the supernatant, add 100 µL of a borate (B1201080) buffer (pH 9.5).

  • Add 50 µL of a 1 mg/mL solution of 7-fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt (SBD-F) in borate buffer.

  • Incubate the mixture at 60°C for 60 minutes in the dark.

  • Cool the sample to room temperature before injection.

c) HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1 M potassium dihydrogen phosphate (B84403) buffer (pH 2.1) and acetonitrile (B52724) (90:10, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

Capillary Electrophoresis Method with Laser-Induced Fluorescence (LIF) Detection for Total Homocysteine

This method offers high sensitivity and rapid analysis times.

a) Sample Preparation:

  • Sample reduction and protein precipitation are performed as described in the HPLC method (steps 1a 1-4).

b) Derivatization:

c) Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 60 cm total length).

  • Background Electrolyte: 100 mM borate buffer (pH 9.2).

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection for 5 seconds.

  • Detection: Laser-induced fluorescence with an argon ion laser (488 nm excitation) and a 520 nm emission filter.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the analytical process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample reduction Reduction of Disulfides (TCEP) plasma->reduction precipitation Protein Precipitation (TCA) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Addition of Fluorescent Tag (e.g., SBD-F) supernatant->derivatization incubation Incubation derivatization->incubation hplc HPLC Separation incubation->hplc detection Fluorescence Detection hplc->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the HPLC-based quantification of thiols.

signaling_pathway cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_sulfite_oxidation Sulfite Oxidation Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS S_sulfohomocysteine This compound Homocysteine->S_sulfohomocysteine Sulfite Addition Cysteine Cysteine Cystathionine->Cysteine CGL Sulfite Sulfite (SO3^2-) S_sulfohomocysteine->Homocysteine Reduction

Caption: Metabolic pathways involving homocysteine and this compound.

A Comparative Analysis of S-Sulfohomocysteine and S-Sulfocysteine Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of S-sulfohomocysteine and S-sulfocysteine, two sulfur-containing amino acid derivatives. The focus is on their respective levels in biological samples, the analytical methods for their quantification, and their roles in metabolic pathways, particularly in the context of inborn errors of metabolism. While extensive data exists for S-sulfocysteine, this guide also addresses the current knowledge gap regarding endogenous this compound levels.

Introduction

S-sulfocysteine (SSC) and this compound are formed from the reaction of sulfite (B76179) with cystine and homocystine, respectively. Under normal physiological conditions, sulfite is efficiently oxidized to sulfate (B86663) by the mitochondrial enzyme sulfite oxidase.[1][2] However, in certain genetic disorders such as isolated sulfite oxidase deficiency (ISOD) and molybdenum cofactor deficiency (MoCD), impaired sulfite oxidase activity leads to the accumulation of sulfite.[1][2] This excess sulfite then reacts with disulfide amino acids, leading to a significant elevation of S-sulfonated compounds, with S-sulfocysteine being a well-established biomarker for these conditions.[3][4]

While the presence and clinical significance of S-sulfocysteine are well-documented, data on endogenous this compound remains scarce. This guide will present the available quantitative data for S-sulfocysteine and provide a theoretical framework for the formation and potential importance of this compound.

Quantitative Data on S-Sulfocysteine Levels

The following table summarizes the reported levels of S-sulfocysteine in urine and serum from healthy individuals and patients with sulfite oxidase deficiency or molybdenum cofactor deficiency.

Biological MatrixSubject GroupS-Sulfocysteine ConcentrationAnalytical MethodReference
Urine Healthy Pediatric ControlsMedian: 6.20 mmol/mol creatinine (B1669602) (Range: 0.26-18.83)HPLC with OPA derivatization[3]
Healthy Adult ControlsMedian: 6.94 mmol/mol creatinineHPLC with OPA derivatization[3]
Healthy Controls (0-3 years)≤11 mmol/mol creatinineLC-MS/MS[5]
Healthy Controls ( >3 years)≤5 mmol/mol creatinineLC-MS/MS[5]
MoCD/SOD Patients85 - 695 mmol/mol creatinineHPLC with OPA derivatization[3]
ISOD Patient (2 weeks old)1446 µmol/g creatinineTandem Mass Spectrometry[6]
Serum Healthy Adult ControlsMedian: 0.91 µmol/L (Range: 0-5.39)HPLC with OPA derivatization[3]
Healthy Controls0 - 1.4 nmol/mLNot specified[7]
SOD Patients19 µmol/LNot specified[8]

This compound: The Undetected Counterpart

Despite the chemical plausibility of its formation from the reaction of homocysteine and sulfite, there is a notable absence of studies reporting the endogenous levels of this compound in biological fluids. Homocystinuria, a group of genetic disorders characterized by elevated levels of homocysteine, would be a primary condition of interest for investigating the potential accumulation of this compound, especially in cases with concurrent sulfite dysregulation.[9][10][11]

A 2024 study acknowledged that this compound, along with S-sulfocysteine, may inhibit gamma-glutamylcysteine (B196262) synthetase, suggesting its likely presence and biological activity in sulfite oxidase deficiency.[12] However, the study did not provide quantitative data on its endogenous levels. The lack of available data highlights a significant research opportunity to develop analytical methods for this compound and to investigate its potential role as a biomarker in metabolic disorders.

Experimental Protocols

Detailed methodologies for the quantification of S-sulfocysteine are well-established. The following are summaries of commonly used experimental protocols.

Quantification of S-Sulfocysteine by HPLC with Pre-column OPA Derivatization[3]

This method is based on the reaction of primary amines with o-phthaldialdehyde (OPA) in the presence of a thiol to form a fluorescent derivative that can be detected by UV or fluorescence detectors.

  • Sample Preparation (Urine): Urine samples are diluted and directly used for derivatization.

  • Sample Preparation (Serum): Serum proteins are precipitated, and the supernatant is used for derivatization.

  • Derivatization: An automated pre-column derivatization is performed by mixing the sample with OPA reagent.

  • Chromatography: The separation is achieved on a C18 reverse-phase column.

  • Detection: The OPA derivatives are detected by a UV detector at 338 nm.

Quantification of S-Sulfocysteine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[13][14]

LC-MS/MS offers high sensitivity and specificity for the quantification of S-sulfocysteine.

  • Sample Preparation (Urine): Urine samples are diluted with an internal standard solution.[13]

  • Chromatography: Separation is performed on a C18 column.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in the negative-ion selected-reaction monitoring mode.[14] The specific mass transitions for S-sulfocysteine and the internal standard are monitored.

Signaling and Metabolic Pathways

The formation of S-sulfocysteine and the theoretical formation of this compound are intrinsically linked to the metabolism of sulfur-containing amino acids and the detoxification of sulfite.

Established Pathway of S-Sulfocysteine Formation

In conditions of impaired sulfite oxidase activity, the accumulation of sulfite leads to its reaction with cystine, the oxidized dimer of cysteine, to form S-sulfocysteine.[1][15]

S-Sulfocysteine Formation Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Cystine Cystine Cysteine->Cystine Oxidation Sulfite (SO3^2-) Sulfite (SO3^2-) Cysteine->Sulfite (SO3^2-) Catabolism S-Sulfocysteine S-Sulfocysteine Cystine->S-Sulfocysteine Sulfite (SO3^2-)->S-Sulfocysteine Sulfate (SO4^2-) Sulfate (SO4^2-) Sulfite (SO3^2-)->Sulfate (SO4^2-) Sulfite_Oxidase Sulfite Oxidase (Deficient in ISOD/MoCD) Sulfite_Oxidase->Sulfite (SO3^2-)

Caption: Formation of S-Sulfocysteine in Sulfite Oxidase Deficiency.

Theoretical Pathway of this compound Formation

Analogous to S-sulfocysteine formation, it is hypothesized that in the presence of excess sulfite, homocystine (the oxidized dimer of homocysteine) reacts to form this compound.

This compound Formation Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Homocystine Homocystine Homocysteine->Homocystine Oxidation Sulfite (SO3^2-) Sulfite (SO3^2-) Homocysteine->Sulfite (SO3^2-) Metabolic precursor This compound This compound Homocystine->this compound Sulfite (SO3^2-)->this compound Sulfate (SO4^2-) Sulfate (SO4^2-) Sulfite (SO3^2-)->Sulfate (SO4^2-) Sulfite_Oxidase Sulfite Oxidase (Deficient) Sulfite_Oxidase->Sulfite (SO3^2-)

Caption: Theoretical pathway for this compound formation.

Conclusion and Future Directions

The comparative analysis of this compound and S-sulfocysteine is currently limited by the lack of quantitative data for the former. S-sulfocysteine is a well-established and routinely measured biomarker for disorders of sulfite metabolism. Its elevated levels in urine and serum of patients with ISOD and MoCD are diagnostic hallmarks.

The chemical similarity between cysteine and homocysteine strongly suggests that this compound is likely formed in vivo under conditions of sulfite accumulation. The experimental use of this compound in research further supports its biological relevance.

Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the quantification of this compound in biological matrices such as urine, plasma, and cerebrospinal fluid.

  • Investigating the levels of this compound in healthy individuals and in patients with known inborn errors of sulfur amino acid metabolism, including homocystinurias, as well as in patients with ISOD and MoCD.

  • Elucidating the potential pathophysiological roles of this compound, including its potential as a neurotoxin and its impact on other metabolic pathways.

A comprehensive understanding of the interplay between S-sulfocysteine and this compound will provide deeper insights into the pathophysiology of sulfur amino acid metabolism disorders and may lead to the discovery of new diagnostic and prognostic biomarkers.

References

A Comparative Guide to Derivatization Reagents for S-Sulfohomocysteine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of S-sulfohomocysteine, a sulfur-containing amino acid analog, is crucial in various fields of biomedical research. Its structural similarity to other endogenous thiols necessitates a robust analytical method, often involving a derivatization step to enhance detection by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors. This guide provides an objective comparison of four commonly employed derivatization reagents, offering insights into their performance, supported by experimental data drawn from studies on this compound and structurally related aminothiols.

Performance Comparison of Derivatization Reagents

The selection of an appropriate derivatization reagent is contingent upon several factors, including reaction efficiency, stability of the resulting derivative, and the sensitivity of the analytical method. Below is a summary of the performance of four common reagents. It is important to note that while direct comparative data for this compound is limited, the presented data is based on studies of homologous compounds like homocysteine and other S-substituted cysteine derivatives, providing a strong indication of their expected performance.

Derivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Dansyl Chloride Femtomole rangeLow micromolar to nanomolar rangeHigh sensitivity, stable derivatives, reacts with primary and secondary amines.Longer reaction times, potential for multiple derivatives, reagent itself is fluorescent.
o-Phthaldialdehyde (OPA) 50 fmol[1]Low micromolar rangeRapid reaction, highly fluorescent derivatives, automated derivatization is possible.Unstable derivatives, does not react with secondary amines, requires a thiol co-reagent.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Femtomole range[2]Low micromolar to nanomolar rangeHigh sensitivity, stable derivatives, reacts with primary and secondary amines.Reagent hydrolysis can interfere with analysis, requires extraction of excess reagent.
Pyridoxal (B1214274) 5'-phosphate (PLP) -0.25 µM (for Homocysteine)[3][4]Simple and rapid assay.[3][4]Lower sensitivity compared to fluorescent reagents, primarily for UV detection.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections provide generalized experimental protocols for the derivatization of aminothiols, which can be adapted for this compound.

Dansyl Chloride Derivatization

This protocol is a standard procedure for the derivatization of amino acids and other primary and secondary amines.

Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10)

  • Sample containing this compound

  • Quenching solution (e.g., 1% formic acid or methylamine (B109427) solution)

Procedure:

  • To 100 µL of the sample in a reaction vial, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the Dansyl Chloride solution to initiate the derivatization.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.

  • After incubation, stop the reaction by adding 100 µL of the quenching solution.

  • The sample is now ready for HPLC analysis.

o-Phthaldialdehyde (OPA) Derivatization

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Materials:

Procedure:

  • Prepare the OPA working solution by mixing the OPA stock solution with the thiol co-reagent in the borate buffer. This solution should be prepared fresh.

  • In a reaction vial, mix 50 µL of the sample with 50 µL of the OPA working solution.

  • Allow the reaction to proceed at room temperature for a short period (e.g., 1-2 minutes).

  • Immediately inject the mixture into the HPLC system. Due to the instability of the derivatives, automated pre-column derivatization is often preferred.

9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization

FMOC-Cl is a widely used reagent for the pre-column derivatization of amino acids for fluorescence detection.

Materials:

  • FMOC-Cl solution (e.g., 3 mg/mL in acetone or acetonitrile)

  • Borate buffer (e.g., 0.2 M, pH 8.0)

  • Sample containing this compound

  • Pentane (B18724) or hexane (B92381) for extraction

  • Acidic solution (e.g., 0.1 M HCl) to stop the reaction

Procedure:

  • To 100 µL of the sample in a reaction vial, add 100 µL of the borate buffer.

  • Add 200 µL of the FMOC-Cl solution and vortex immediately.

  • Let the reaction proceed at room temperature for a defined time (e.g., 5-10 minutes).

  • Stop the reaction by adding 100 µL of the acidic solution.

  • Extract the excess FMOC-Cl and its hydrolysis product by adding 500 µL of pentane or hexane and vortexing.

  • Discard the organic (upper) layer. The aqueous layer containing the derivatized analyte is ready for HPLC injection.

Pyridoxal 5'-phosphate (PLP) Derivatization

This method is based on the reaction of PLP with aminothiols to form stable thiazolidine (B150603) or tetrahydrothiazine derivatives that can be detected by UV-Vis spectrophotometry.

Materials:

  • PLP solution (e.g., 10 mM in a suitable buffer)

  • Phosphate (B84403) buffer (e.g., 0.2 M, pH 7.8)

  • Sample containing this compound (pre-treated with a reducing agent like TCEP if necessary to ensure the thiol group is free)

Procedure:

  • To 50 µL of the pre-treated sample, add 50 µL of the PLP solution in the phosphate buffer.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • The reaction is typically stable, and the mixture can be directly injected into the HPLC system for analysis.

Visualizing the Workflow and Metabolic Context

To aid in the understanding of the experimental processes and the biochemical relevance of this compound, the following diagrams have been generated.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Reduction (optional) Reduction (optional) Extraction->Reduction (optional) Reaction Reaction Reduction (optional)->Reaction Derivatization Reagent Derivatization Reagent Derivatization Reagent->Reaction Derivatized Sample Derivatized Sample Reaction->Derivatized Sample HPLC Separation HPLC Separation Derivatized Sample->HPLC Separation Detection (Fluorescence/MS) Detection (Fluorescence/MS) HPLC Separation->Detection (Fluorescence/MS) Data Analysis Data Analysis Detection (Fluorescence/MS)->Data Analysis

Caption: General experimental workflow for the derivatization and analysis of this compound.

Homocysteine_Metabolism Methionine Methionine S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) MAT S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Methyltransferases Homocysteine Homocysteine S-Adenosylhomocysteine (SAH)->Homocysteine SAH Hydrolase Homocysteine->Methionine MS, MTHFR This compound This compound Homocysteine->this compound Non-enzymatic/ Oxidative Stress Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CST

Caption: Simplified metabolic pathway of homocysteine and its relation to this compound.

Disclaimer: The quantitative data presented in the comparison table is primarily based on studies of structurally similar compounds to this compound due to a lack of direct comparative studies. Researchers should validate these methods for their specific application and matrix.

References

Investigating S-sulfohomocysteine Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comprehensive overview of the potential cross-reactivity of S-sulfohomocysteine in commonly used immunoassays for homocysteine, offering insights into assay principles, potential interferences, and protocols for validation.

Comparison of Homocysteine Immunoassay Principles and Potential for Cross-Reactivity

Homocysteine immunoassays are valuable tools for clinical and research applications. However, their susceptibility to interference from structurally related molecules is a critical consideration. The following table summarizes the principles of common homocysteine immunoassays and highlights the potential for cross-reactivity.

Immunoassay TypePrinciplePotential for this compound Cross-Reactivity
Enzyme Immunoassay (EIA) / ELISA Typically a competitive assay. Total homocysteine is enzymatically converted to S-adenosyl-L-homocysteine (SAH). The SAH in the sample competes with a labeled SAH for binding to a limited number of anti-SAH antibody sites. The signal is inversely proportional to the amount of homocysteine in the sample.High. If this compound is converted by the assay's enzymes to a molecule that can compete with SAH for antibody binding, it would lead to inaccurate results.
Chemiluminescent Microparticle Immunoassay (CMIA) Similar to ELISA, this method often involves the enzymatic conversion of homocysteine to SAH. The subsequent competitive immunoassay uses acridinium-labeled tracers, and the resulting chemiluminescence is measured.High. The potential for interference is similar to that of ELISA, as it relies on the same initial enzymatic conversion and subsequent competitive binding.
Fluorescence Polarization Immunoassay (FPIA) This technique also relies on the enzymatic conversion of homocysteine to SAH. In the competitive binding step, a fluorescently labeled SAH competes with the sample-derived SAH for anti-SAH antibodies. The degree of fluorescence polarization is inversely related to the homocysteine concentration.High. The susceptibility to cross-reactivity is comparable to other indirect methods, as it depends on the specificity of the enzymatic conversion and the antibody-SAH interaction.

Studies comparing immunoassays with high-performance liquid chromatography (HPLC) have shown that immunoassays can sometimes yield higher homocysteine concentrations, suggesting potential interference from other compounds[1]. While these studies have not specifically identified this compound as the interfering substance, it remains a plausible candidate due to its structural similarity to homocysteine.

Known Cross-Reactivity in a Homocysteine Immunoassay

To illustrate how cross-reactivity data is typically presented, the following table shows known cross-reactants for a commercially available homocysteine ELISA kit. It is important to note that this compound is not included in this list, highlighting the gap in currently available data.

CompoundConcentration TestedCross-Reactivity (%)
Adenosyl-L-methionine (SAM)0.5 mmol/L16.3
Adenosine5.0 mmol/L< 1
Cystathionine0.5 mmol/L< 1
L-Cysteine0.5 mmol/L< 1
Glutathione100 mmol/L< 1
Thiolactone0.5 mmol/L< 1

Data sourced from a representative Homocysteine ELISA kit datasheet.[2]

Experimental Protocol for Assessing this compound Cross-Reactivity

For researchers wishing to investigate the cross-reactivity of this compound in a specific homocysteine immunoassay, the following detailed protocol provides a general framework. This protocol is based on standard methods for determining immunoassay specificity.

Objective: To determine the percentage cross-reactivity of this compound in a competitive immunoassay for homocysteine.

Materials:

  • Homocysteine immunoassay kit (e.g., ELISA, CMIA, or FPIA)

  • This compound (requires synthesis or custom order as it is not readily commercially available)

  • Homocysteine standard (provided in the immunoassay kit)

  • Assay buffer (provided in the immunoassay kit)

  • Microplate reader or appropriate detection instrument

  • Precision pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a series of dilutions of the homocysteine standard in assay buffer to generate a standard curve, following the immunoassay kit's instructions.

    • Prepare a stock solution of this compound in the assay buffer.

    • From the this compound stock solution, prepare a series of dilutions to cover a broad concentration range.

  • Immunoassay Procedure:

    • Perform the homocysteine immunoassay according to the manufacturer's protocol.

    • For the standard curve, add the different concentrations of the homocysteine standard to the appropriate wells.

    • For the cross-reactivity assessment, in separate wells, add the different concentrations of the this compound dilutions.

    • Include a zero-concentration control (blank) containing only the assay buffer.

  • Data Analysis:

    • Measure the signal (e.g., absorbance, chemiluminescence, fluorescence polarization) for all wells.

    • Generate a standard curve by plotting the signal of the homocysteine standards against their known concentrations.

    • Determine the 50% inhibitory concentration (IC50) for both homocysteine and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Homocysteine / IC50 of this compound) x 100

Interpretation of Results:

A high percentage of cross-reactivity indicates that this compound significantly interferes with the immunoassay, leading to potentially inaccurate measurements of homocysteine. A low percentage suggests minimal interference.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the homocysteine metabolic pathway and the experimental workflow for assessing cross-reactivity.

Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases HCY Homocysteine SAH->HCY SAH Hydrolase HCY->Met Methionine Synthase (Vitamin B12, Folate) Cystathionine Cystathionine HCY->Cystathionine Cystathionine β-synthase (Vitamin B6) SSHC This compound HCY->SSHC Potential Oxidative Pathway Cysteine Cysteine Cystathionine->Cysteine Cross_Reactivity_Workflow cluster_prep 1. Preparation cluster_assay 2. Immunoassay cluster_data 3. Data Analysis cluster_calc 4. Calculation Prep_HCY Prepare Homocysteine Standard Dilutions Run_Assay Perform Competitive Immunoassay (e.g., ELISA) Prep_HCY->Run_Assay Prep_SSHC Prepare this compound Test Dilutions Prep_SSHC->Run_Assay Measure Measure Signal (e.g., Absorbance) Run_Assay->Measure Plot_HCY Generate Homocysteine Standard Curve Measure->Plot_HCY Calc_IC50_SSHC Calculate IC50 for this compound Measure->Calc_IC50_SSHC Calc_IC50_HCY Calculate IC50 for Homocysteine Plot_HCY->Calc_IC50_HCY Calc_CR Calculate % Cross-Reactivity Calc_IC50_HCY->Calc_CR Calc_IC50_SSHC->Calc_CR

References

The Gold Standard for S-sulfohomocysteine Measurement: A Comparative Guide to Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of S-sulfohomocysteine, the use of isotope-labeled internal standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of accuracy and reliability. This guide provides an objective comparison of this methodology with alternative analytical techniques, supported by experimental data for related sulfur-containing amino acids, to underscore the importance of choosing the appropriate analytical strategy.

The accurate measurement of this compound, a crucial intermediate in sulfur amino acid metabolism, is paramount for understanding its role in various physiological and pathological processes. While several methods can be employed for its quantification, the use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS has emerged as the gold standard. This approach effectively mitigates the matrix effects and variations in sample preparation and instrument response that can plague other methods, ensuring the highest degree of confidence in the obtained results.

Method Comparison: Performance at a Glance

The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of this compound quantification. Below is a summary of the performance of LC-MS/MS with an isotope-labeled internal standard compared to alternative methods.

MethodPrincipleAccuracyPrecision (%RSD)SensitivityThroughput
LC-MS/MS with Isotope-Labeled Internal Standard Chromatographic separation followed by mass spectrometric detection, using a co-eluting, mass-shifted internal standard to correct for analytical variability.Excellent (typically >95%)Excellent (<5%)Very High (sub-µM to nM)High
HPLC with Fluorescence Detection Chromatographic separation of derivatized amino acids followed by fluorescence detection.GoodGood (typically <10%)High (µM to nM)Medium
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of charged molecules in a capillary.GoodGood (typically <10%)High (µM to nM)High
LC-MS/MS without Internal Standard Chromatographic separation and mass spectrometric detection without an internal standard to correct for variability.Moderate to GoodModerate (>15%)Very High (sub-µM to nM)High

The Unrivaled Accuracy of Isotope-Labeled Internal Standards

The fundamental advantage of using an isotope-labeled internal standard lies in its ability to mimic the analyte of interest throughout the entire analytical process.[1] A stable isotope-labeled version of this compound will have nearly identical chemical and physical properties to the endogenous analyte, ensuring that it experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer, and chromatographic behavior. This co-eluting internal standard provides a constant reference point, allowing for the precise correction of any variations that may occur, thereby leading to highly accurate and reproducible measurements.[1]

In contrast, methods without an internal standard are susceptible to a variety of errors. Matrix effects, where other components in the sample interfere with the ionization of the analyte, can lead to significant inaccuracies. Variations in sample preparation, such as incomplete extraction, can also introduce variability that is not accounted for.

Experimental Protocols: A Closer Look

LC-MS/MS with Isotope-Labeled Internal Standard

This method stands as the benchmark for accurate this compound quantification.

Sample Preparation:

  • To a 100 µL plasma or serum sample, add 10 µL of an isotope-labeled this compound internal standard solution of known concentration.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly employed.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its isotope-labeled internal standard are monitored.

Data Analysis: The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Alternative Method 1: HPLC with Fluorescence Detection

This method requires chemical derivatization to make the non-fluorescent this compound detectable.

Sample Preparation and Derivatization:

  • Reduce disulfide bonds in the sample by adding a reducing agent like dithiothreitol (B142953) (DTT).

  • Precipitate proteins with an acid, such as trichloroacetic acid (TCA).

  • Derivatize the thiol group of this compound with a fluorescent labeling reagent, for example, 4-fluoro-7-sulfobenzofurazan (SBD-F).[2]

  • Inject the derivatized sample into the HPLC system.

HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A buffered mobile phase is used for separation.

  • Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Alternative Method 2: Capillary Electrophoresis (CE)

CE offers high separation efficiency and can be a high-throughput technique.

Sample Preparation:

  • Sample preparation is often simpler than for HPLC, typically involving protein precipitation followed by centrifugation.

CE Analysis:

  • Capillary: A fused-silica capillary is used.

  • Buffer: A background electrolyte buffer is chosen to optimize the separation of sulfur-containing amino acids.

  • Detection: Detection can be performed using UV absorbance or, for higher sensitivity, by coupling the CE system to a mass spectrometer (CE-MS).[3][4]

Visualizing the Workflow and Rationale

To further clarify the methodologies and the rationale behind the use of isotope-labeled internal standards, the following diagrams are provided.

Workflow_LC_MS_IS cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Isotope-Labeled Internal Standard (IS) Sample->Add_IS Known amount of IS Precipitate Protein Precipitation Add_IS->Precipitate Extract Extraction & Evaporation Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC Injection MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Accurate Concentration Curve->Concentration

Caption: Experimental workflow for this compound measurement using LC-MS/MS with an isotope-labeled internal standard.

Accuracy_Comparison cluster_With_IS With Isotope-Labeled Internal Standard cluster_Without_IS Without Internal Standard Variation_IS Analytical Variation (e.g., Matrix Effect) Correction Correction by IS Variation_IS->Correction Result_IS Accurate Result Correction->Result_IS Sample_IS Sample_IS Sample_IS->Variation_IS Variation_NoIS Analytical Variation (e.g., Matrix Effect) Result_NoIS Inaccurate Result Variation_NoIS->Result_NoIS Sample_NoIS Sample_NoIS Sample_NoIS->Variation_NoIS

Caption: Logical diagram illustrating how an isotope-labeled internal standard corrects for analytical variability to ensure accurate results.

Conclusion

For researchers and professionals in drug development who require the highest level of confidence in their quantitative data, the use of isotope-labeled internal standards for the measurement of this compound by LC-MS/MS is the unequivocal method of choice. While alternative methods such as HPLC with fluorescence detection and capillary electrophoresis can provide valuable information, they lack the inherent accuracy and precision afforded by the internal standard approach. By accounting for and correcting analytical variability, the isotope dilution LC-MS/MS method delivers robust and reliable data, which is essential for making critical decisions in research and development.

References

S-Sulfohomocysteine: A Comparative Analysis of Its Concentrations in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – A comprehensive review of available scientific literature reveals significant disparities in the concentrations of S-sulfohomocysteine (SSC) between healthy individuals and those afflicted with certain metabolic and neurodegenerative disorders. This guide provides a detailed comparison of SSC levels, outlines the methodologies for its detection, and illustrates its metabolic context, offering a valuable resource for researchers, scientists, and professionals in drug development.

This compound, a sulfur-containing amino acid, has emerged as a critical biomarker, particularly in the context of Molybdenum cofactor deficiency (MoCD), a rare and devastating genetic disorder. Elevated levels of this metabolite are a primary indicator of MoCD and are implicated in the severe neurological damage characteristic of the disease. Understanding the fluctuations of SSC in various physiological and pathological states is crucial for diagnostic and therapeutic advancements.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in healthy individuals and patients with Molybdenum cofactor deficiency. Data for other cardiovascular and neurodegenerative diseases are not yet well-established in the scientific literature.

ConditionAnalyteMatrixConcentration RangeReference
Healthy Controls (Pediatric) S-Sulfocysteine (SSC)UrineMedian: 6.20 mmol/mol creatinine[1]
Healthy Controls (Adult) S-Sulfocysteine (SSC)UrineMedian: 6.94 mmol/mol creatinine[1]
Molybdenum Cofactor Deficiency (MoCD) S-Sulfocysteine (SSC)Urine85 - 695 mmol/mol creatinine[1]

Experimental Protocols

The quantification of this compound is critical for the diagnosis and monitoring of MoCD. A commonly employed and validated method is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

High-Performance Liquid Chromatography (HPLC) for S-Sulfocysteine Quantification

This method, as described by Veldman et al. (2010), allows for the sensitive and specific measurement of SSC in biological samples.

1. Sample Preparation:

  • Urine: Urine samples are diluted with water and deproteinized by adding a sulfosalicylic acid solution. The mixture is then centrifuged to remove precipitated proteins.

  • Serum: Serum samples are deproteinized using a sulfosalicylic acid solution followed by centrifugation.

2. Derivatization:

  • An automated pre-column derivatization is performed using o-phthaldialdehyde (OPA). OPA reacts with the primary amine group of SSC in the presence of a thiol, creating a fluorescent derivative that can be detected.

3. Chromatographic Separation:

  • The derivatized sample is injected onto a C18 reverse-phase HPLC column.

  • A gradient elution is typically used with a mobile phase consisting of a sodium phosphate (B84403) buffer and an organic modifier (e.g., acetonitrile/methanol). This allows for the separation of the SSC derivative from other amino acids and interfering compounds.

4. Detection:

  • The fluorescent SSC-OPA derivative is detected using a UV detector set at a wavelength of 338 nm.

5. Quantification:

  • The concentration of SSC in the sample is determined by comparing the peak area of the SSC derivative to a standard curve generated from known concentrations of SSC.

Signaling and Metabolic Pathways

This compound is not a product of a primary metabolic pathway but rather forms as a consequence of metabolic dysregulation, particularly the accumulation of sulfite (B76179).

Formation of this compound

In healthy individuals, the enzyme sulfite oxidase, which requires a molybdenum cofactor for its function, detoxifies sulfite by oxidizing it to sulfate. In Molybdenum cofactor deficiency, this enzymatic step is impaired, leading to the accumulation of sulfite. The excess sulfite then reacts non-enzymatically with cystine (the oxidized dimer of cysteine) to form this compound.

cluster_0 Normal Metabolism cluster_1 Molybdenum Cofactor Deficiency Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystine Cystine Cysteine->Cystine Sulfite Sulfite Cysteine->Sulfite Catabolism Sulfite_Oxidase Sulfite Oxidase (Molybdenum Cofactor) Sulfite->Sulfite_Oxidase Sulfate Sulfate Sulfite_Oxidase->Sulfate Oxidation Sulfite_acc Sulfite (Accumulation) SSC This compound (Elevated) Sulfite_acc->SSC Non-enzymatic reaction Cystine_reac Cystine Cystine_reac->SSC Neurotoxicity Neurotoxicity SSC->Neurotoxicity start Biological Sample (Urine or Serum) deproteinization Protein Precipitation (e.g., Sulfosalicylic Acid) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization OPA Derivatization supernatant->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection UV Detection (338 nm) hplc->detection quantification Quantification (Standard Curve) detection->quantification end SSC Concentration quantification->end SSC_elevated Elevated this compound Glutamate_binding_site Binds to Glutamate Site SSC_elevated->Glutamate_binding_site NMDA_receptor NMDA Receptor Receptor_activation Aberrant Receptor Activation NMDA_receptor->Receptor_activation Glutamate_binding_site->NMDA_receptor Calcium_influx Excessive Ca2+ Influx Receptor_activation->Calcium_influx Excitotoxicity Excitotoxicity Calcium_influx->Excitotoxicity Neuronal_damage Neuronal Damage & Death Excitotoxicity->Neuronal_damage

References

Navigating the Sulfur Metabolome: A Comparative Analysis of S-Sulfohomocysteine and Related Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationships within the sulfur metabolome is crucial for advancing diagnostics and therapeutics. This guide provides a comparative analysis of S-sulfohomocysteine and its correlation with other key sulfur-containing metabolites: homocysteine, cysteine, and glutathione (B108866). While direct quantitative correlations for this compound are not extensively documented in current literature, this guide synthesizes available data on the interconnections between these vital compounds, supported by established metabolic pathways and experimental methodologies.

Correlation Analysis of Key Sulfur-Containing Metabolites

The interplay between sulfur-containing amino acids is a dynamic process central to numerous physiological functions, including redox balance, methylation, and detoxification. While direct correlational studies involving this compound are scarce, research has established quantitative relationships between homocysteine, cysteine, and glutathione, particularly in the context of various diseases.

A study on pediatric patients with non-alcoholic fatty liver disease (NAFLD) revealed a significant positive correlation between plasma levels of homocysteine and cysteine (Spearman's r = 0.327, p = 0.008).[1] In the same study, plasma homocysteine levels also correlated positively with cysteinylglycine (B43971) (a breakdown product of glutathione) (Spearman's r = 0.449, p = 0.013).[1] Furthermore, research on individuals with a homozygous VHL mutation (associated with Chuvash polycythemia) demonstrated significant positive correlations between plasma homocysteine and cysteine concentrations.[2] In this specific patient group, glutathione levels were also found to be elevated and correlated positively with cysteinylglycine.[2]

These findings underscore the tight regulatory links within the transsulfuration pathway, where homocysteine is converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.[3][4]

Correlated MetabolitesCorrelation Coefficient (r)Population StudiedReference
Homocysteine and Cysteine0.327 (Spearman's r)Pediatric NAFLD Patients[1]
Homocysteine and CysteinePositive Correlation (unspecified r)VHL598C>T homozygotes[2]
Homocysteine and Cysteinylglycine0.449 (Spearman's r)Pediatric NAFLD Patients[1]
Homocysteine and Cysteinylglycine0.54 (Pearson's R)VHL598C>T homozygotes[2]
Glutathione and Cysteinylglycine0.60 (Pearson's R)VHL598C>T homozygotes[2]

Metabolic Pathways and Interrelationships

The biochemical relationships between this compound, homocysteine, cysteine, and glutathione are rooted in the methionine cycle and the transsulfuration pathway. Understanding these pathways provides a framework for interpreting potential correlations.

Sulfur_Metabolite_Pathways Metabolic Pathways of Sulfur-Containing Amino Acids Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine (B15957) Cystathionine Homocysteine->Cystathionine CBS S_Sulfohomocysteine This compound Homocysteine->S_Sulfohomocysteine Sulfite (B76179) Oxidase (Alternative Pathway) Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS Sulfite Sulfite Cysteine->Sulfite CDO, CSAD Sulfite->S_Sulfohomocysteine Reaction with Homocysteine

Sulfur-containing amino acid metabolic pathways.

Homocysteine sits (B43327) at a critical branch point. It can be remethylated back to methionine or enter the transsulfuration pathway, catalyzed by cystathionine β-synthase (CBS), to form cystathionine.[3] Cystathionine is then converted to cysteine, which serves as a rate-limiting precursor for the synthesis of glutathione.[5] this compound is not a direct intermediate in this primary pathway but can be formed under conditions of high sulfite concentrations, where sulfite reacts with homocysteine. Sulfite itself can be generated from the catabolism of cysteine.

Experimental Protocols

The accurate quantification of this compound and other sulfur-containing metabolites is essential for correlational studies. The most common and robust analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow:

Experimental_Workflow General Workflow for Sulfur Metabolite Analysis Start Biological Sample Collection (Plasma, Urine, Tissue) SamplePrep Sample Preparation: - Addition of Internal Standards - Reduction of Disulfides (e.g., with DTT or TCEP) - Protein Precipitation (e.g., with TCA or Acetonitrile) Start->SamplePrep Derivatization Derivatization (Optional) (e.g., for improved chromatographic separation or ionization) SamplePrep->Derivatization LC_Separation Liquid Chromatography (LC) Separation (Reversed-phase or HILIC) SamplePrep->LC_Separation Direct Injection Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis: - Quantification against Calibration Curve - Statistical Analysis (Correlation) MS_Detection->DataAnalysis End Results DataAnalysis->End

Workflow for sulfur-containing metabolite analysis.

Detailed Methodological Steps:

  • Sample Collection and Storage: Biological samples (e.g., plasma, serum, urine) should be collected using appropriate anticoagulants (for plasma) and immediately processed or stored at -80°C to prevent metabolite degradation.

  • Sample Preparation:

    • Reduction: To measure total homocysteine and cysteine (both free and protein-bound), disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the sample to correct for matrix effects and variations in sample processing.

    • Protein Precipitation: Proteins are removed by adding a precipitating agent such as trichloroacetic acid (TCA), perchloric acid, or acetonitrile, followed by centrifugation.

  • Chromatographic Separation: The supernatant is injected into an LC system. Reversed-phase chromatography is commonly used to separate the metabolites based on their polarity.

  • Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. Detection is typically performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure high selectivity and sensitivity.

  • Quantification and Statistical Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes. Correlation analysis (e.g., Pearson or Spearman correlation) is then performed on the quantitative data to determine the relationships between the metabolites.

Conclusion

While direct quantitative data on the correlation of this compound with homocysteine, cysteine, and glutathione remains an area for further investigation, the established metabolic pathways strongly suggest an intricate relationship. The positive correlations observed between homocysteine and cysteine in various studies provide a foundation for understanding the interconnectedness of the sulfur metabolome. Future metabolomic studies employing sensitive and specific LC-MS/MS methods are needed to fully elucidate the correlational landscape of this compound and its significance in health and disease. This will be instrumental for the development of novel biomarkers and therapeutic strategies targeting sulfur metabolism.

References

A Guide to Inter-laboratory Validation of S-sulfohomocysteine Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably quantify S-sulfohomocysteine across different laboratories is crucial for consistent and comparable results in clinical and preclinical studies. Inter-laboratory validation, or reproducibility, is the process of demonstrating that an analytical method is robust enough to produce similar results when performed by different analysts, in different laboratories, and with different equipment.[1] This guide provides a framework for understanding the key performance characteristics of a validated analytical method for this compound, supported by illustrative data from similar analytes and detailed experimental protocols.

Key Performance Characteristics for Method Validation

The validation of a bioanalytical method should demonstrate its suitability for its intended purpose.[2] This involves assessing several key performance characteristics as outlined by regulatory bodies like the FDA and EMA.[3][4][5][6][7] The most critical parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]

  • Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage of recovery.

  • Precision: The degree of agreement among a series of measurements. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision within the same lab), and reproducibility (inter-laboratory precision).[1]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[8]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Illustrative Performance Data for Amino Acid Analysis

Performance CharacteristicMethod 1 (Homocysteine)Method 2 (Amino Acid Panel)Method 3 (Homocysteine)
Linearity (r²) >0.99>0.9980.9967
Accuracy (% Recovery) 87.7–113.3%[9]87.4–114.3%[9]>85%[10]
Precision (CV%) <14.3%[9]<11.8%[9]<6%[10]
LOD Not ReportedNot Reported3.12 µM[10]
LOQ Not ReportedNot Reported6.25 µM[10]

This table presents a summary of performance data from different studies and is intended for illustrative purposes only.

Experimental Protocols

A detailed experimental protocol is fundamental for ensuring the reproducibility of an analytical method. Below is a representative LC-MS/MS protocol for the analysis of amino acids in a biological matrix, which can be adapted for this compound.

1. Sample Preparation

A critical step in the analysis is the preparation of the sample to remove interfering substances and to concentrate the analyte of interest. A common method involves protein precipitation.[9]

  • To a 100 µL aliquot of plasma, add an internal standard solution.

  • Add 200 µL of a protein precipitating agent (e.g., trifluoroacetic acid or acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of small molecules like this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 or a specialized amino acid column is typically used.[9][11]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[11]

    • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally employed.[9][11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is often used for amino acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Visualizing the Workflow and Validation Parameters

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Experimental Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection SampleStorage Sample Storage SampleCollection->SampleStorage SamplePreparation Sample Preparation SampleStorage->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

A typical bioanalytical workflow.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship between the core validation parameters that establish the reliability of an analytical method.

Validation Parameters cluster_reliability Method Reliability cluster_performance Core Performance Metrics cluster_foundational Foundational Parameters Reliability Overall Method Reliability Accuracy Accuracy Reliability->Accuracy Precision Precision Reliability->Precision Linearity Linearity & Range Accuracy->Linearity Selectivity Selectivity & Specificity Accuracy->Selectivity Sensitivity Sensitivity (LOD/LOQ) Accuracy->Sensitivity Precision->Linearity Precision->Selectivity Precision->Sensitivity

Hierarchy of validation parameters.

References

A Comparative Guide to the Accuracy and Precision of S-sulfohomocysteine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of S-sulfohomocysteine. Due to a lack of established and commercially available assays specifically for this compound, this document details validated methods for structurally related sulfur-containing amino acids, such as homocysteine, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). The protocols and performance data presented herein for these analogous compounds can serve as a strong foundation for the development, validation, and comparison of this compound assays. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or other detection methods.

Data Summary: Performance of Analogous Assays

The following table summarizes the reported accuracy, precision, and other validation parameters for the quantification of homocysteine, SAM, and SAH in biological matrices. These values provide a benchmark for what can be expected when developing and validating an assay for this compound.

ParameterLC-MS/MS for Total HomocysteineHPLC-Fluorescence for SAM and SAHLC-MS/MS for SAM and SAH
Analyte(s) Total HomocysteineS-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH)S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH)
Matrix Human Plasma or SerumHuman BloodHuman Plasma
Linearity (r²) > 0.99> 0.9993> 0.99
Limit of Detection (LOD) 3.12 µMSAM: 9.0 nM, SAH: 4.4 nMNot explicitly stated, but linear down to 12.5 nM
Limit of Quantification (LOQ) 6.25 µMSAM: 9.7 nM, SAH: 5.7 nM12.5 nM
Intra-Assay Precision (%CV) < 6%< 1.5%Not explicitly stated
Inter-Assay Precision (%CV) < 9.6%< 5%Not explicitly stated
Accuracy/Trueness 5.6% deviation from nominalNot explicitly statedNot explicitly stated
Recovery 91.9% - 95.9%Not explicitly statedNot explicitly stated

Experimental Protocols

Below are detailed methodologies for assays of related compounds. These can be adapted for the development of an this compound assay.

Protocol 1: LC-MS/MS for Quantification of Total Homocysteine in Plasma

This protocol is based on the established methods for measuring total homocysteine, which involves a reduction step to convert all forms of homocysteine to its free form.[1][2][3]

1. Sample Preparation:

  • To 50 µL of plasma or serum sample, add 50 µL of an internal standard solution (e.g., d8-homocystine).

  • Add 50 µL of a reducing agent solution (e.g., tris-(2-carboxyethyl) phosphine (B1218219) - TCEP) to the mixture.

  • Vortex for 30 seconds and incubate at room temperature for 5 minutes to reduce all forms of homocysteine.

  • Add 200 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile) and vortex thoroughly.

  • Incubate the samples at 4°C for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Liquid Chromatography:

  • System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of water with formic acid and an organic solvent like methanol or acetonitrile).

  • Flow Rate: 0.55 mL/min.

  • Injection Volume: 5 µL.

  • Run Time: Approximately 1.2 - 2.0 minutes.

3. Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • Transitions: Monitor for the specific precursor-to-product ion transitions for homocysteine and the deuterated internal standard.

Protocol 2: HPLC with Fluorescence Detection for SAM and SAH

This method involves pre-column derivatization to make the analytes fluorescent, allowing for sensitive detection.[4]

1. Sample Preparation and Derivatization:

  • To a plasma sample, add a solution to precipitate proteins (e.g., perchloric acid).

  • Centrifuge to pellet the proteins and collect the supernatant.

  • The supernatant is then subjected to a derivatization reaction to form fluorescent 1,N6-etheno-derivatives. This typically involves incubation with a chloroacetaldehyde (B151913) solution at an acidic pH and elevated temperature.

  • Neutralize the reaction mixture before injection.

2. High-Performance Liquid Chromatography:

  • System: An HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase column suitable for separating the derivatized analytes.

  • Mobile Phase: A gradient elution using a buffer system (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the etheno-derivatives (e.g., Ex: 270 nm, Em: 410 nm).

Visualizations: Workflows and Pathways

Metabolic Context of Homocysteine

The diagram below illustrates the central role of homocysteine in the methionine cycle and the transsulfuration pathway. This compound is a derivative of homocysteine.

Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR (Remethylation) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) SSulfohomocysteine This compound Homocysteine->SSulfohomocysteine Cysteine Cysteine Cystathionine->Cysteine Sulfite Sulfite Accumulation Sulfite->SSulfohomocysteine Sample 1. Biological Sample (e.g., Plasma, Serum) Spike 2. Spike Internal Standard & Add Reducing Agent Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC 6. Liquid Chromatography (Separation) Supernatant->LC MS 7. Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data 8. Data Analysis MS->Data

References

S-Sulfohomocysteine: A Superior Diagnostic Biomarker for Inborn Errors of Sulfur Metabolism Compared to Traditional Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of metabolic disorders is paramount. In the realm of inborn errors of sulfur metabolism, particularly Sulfite (B76179) Oxidase Deficiency (SOD) and Molybdenum Cofactor Deficiency (MoCD), S-sulfohomocysteine has emerged as a highly specific and reliable diagnostic biomarker, outperforming traditional, less specific markers.

This guide provides a comprehensive comparison of this compound with traditional diagnostic markers for SOD and MoCD, supported by experimental data and detailed methodologies.

Introduction to this compound and its Diagnostic Significance

This compound, often referred to as S-sulfocysteine (B167525) (SSC) in scientific literature, is a metabolite that accumulates in individuals with SOD and MoCD.[1][2][3][4] These rare, autosomal recessive genetic disorders disrupt the final step in the degradation pathway of sulfur-containing amino acids, leading to a buildup of toxic sulfite.[1][3][4][5] The enzyme sulfite oxidase, which requires a molybdenum cofactor for its function, is responsible for converting sulfite to sulfate (B86663).[1][5] In its absence or dysfunction, excess sulfite reacts with cystine to form this compound.[1][6] This accumulation is a key indicator of the underlying metabolic defect and is directly linked to the severe neurological damage observed in patients.[1][3][7][8][9]

Comparison with Traditional Diagnostic Markers

Historically, the diagnosis of SOD and MoCD relied on less specific markers, primarily the detection of sulfite in the urine. However, this compound has proven to be a more robust and reliable biomarker.

BiomarkerAdvantagesDisadvantagesDiagnostic Accuracy
This compound (Urine & Plasma) High Specificity and Sensitivity: Directly reflects the underlying metabolic block.[2][6] Stability: More stable in biological samples compared to sulfite.[10] Quantitative Analysis: Allows for monitoring of disease severity and treatment efficacy.[10][11]Requires more sophisticated analytical techniques (HPLC, MS/MS).[2][10][11]Considered the most reliable diagnostic indicator for SOD and MoCD.[2] A positive result is a strong indication for confirmatory testing.[2]
Urinary Sulfite (Dipstick Test) Rapid and Simple: Can be performed quickly as a preliminary screen.Low Specificity: Prone to false positives and negatives.[2] Instability: Sulfite rapidly oxidizes to sulfate at room temperature, leading to inaccurate results if the urine is not fresh.[2]Unreliable for definitive diagnosis due to lack of specificity and stability issues.[2]
Urinary Thiosulfate Elevated in SOD and MoCD.[1][4][12]Less specific than this compound.Used as a supporting biomarker but not as the primary diagnostic marker.
Plasma Total Homocysteine Can be reduced in SOD and MoCD.[1][5]Not a consistent or specific finding.Not a primary diagnostic marker for these specific disorders.
Urinary Uric Acid Reduced in MoCD due to xanthine (B1682287) dehydrogenase deficiency.[5]Not affected in isolated SOD.Helps differentiate between MoCD and isolated SOD but is not a direct marker of the sulfite toxicity pathway.

Experimental Protocols

Accurate measurement of this compound is critical for diagnosis. The following are summaries of established analytical methods.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the sensitive and quantitative analysis of this compound in urine and serum.[10][11][13]

Principle: The method is based on the precolumn derivatization of this compound with o-phthaldialdehyde (OPA), followed by separation on a C18 reverse-phase column and detection using a UV detector.[10][11]

Sample Preparation (Urine):

  • Urine samples are diluted with water.

  • For calibration, this compound standard solutions are added to this compound-free urine.[10]

  • Creatinine levels are determined using the Jaffe method for normalization of urinary excretion.[10]

Derivatization and HPLC Analysis:

  • An automated precolumn derivatization is performed by mixing the sample with OPA reagent.[10][11]

  • The derivatized sample is injected onto a C18 reverse-phase HPLC column.

  • Separation is achieved using a gradient elution.

  • Detection is performed at a UV wavelength of 338 nm.[10]

Tandem Mass Spectrometry (MS/MS) for this compound Analysis

This is a highly sensitive and specific method for the quantification of this compound.[2][14]

Principle: Stable isotope dilution electrospray tandem mass spectrometry is used for the accurate quantification of this compound.[2] A stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3) is added to the sample, and the ratio of the analyte to the internal standard is measured.[14]

Sample Preparation (Urine):

  • An internal standard (S-sulfocysteine-d3) is added to urine samples.[14]

  • Samples are centrifuged to remove particulate matter.[14]

  • The supernatant is transferred to autosampler vials for analysis.[14]

UPLC-MS/MS Analysis:

  • The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[14]

  • Chromatographic separation is performed to resolve this compound from other urine components.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[14]

  • Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both this compound and its internal standard, ensuring high specificity and accurate quantification.

Signaling Pathways and Logical Relationships

The accumulation of this compound is a direct consequence of the metabolic block in SOD and MoCD and is central to the pathophysiology of these diseases.

metabolic_pathway cluster_enzyme Enzyme Activity Met_Cys Methionine / Cysteine Sulfite Sulfite (SO3^2-) Met_Cys->Sulfite Catabolism SSC This compound Sulfite->SSC Reacts with SOX Sulfite Oxidase (MoCo Dependent) Sulfite->SOX Sulfate Sulfate (SO4^2-) Cystine Cystine Cystine->SSC Neurotoxicity Neurotoxicity SSC->Neurotoxicity Leads to SOX->Sulfate Oxidation

Metabolic pathway leading to this compound accumulation.

The diagnostic workflow for SOD and MoCD logically progresses from clinical suspicion to definitive biochemical and genetic testing, with this compound analysis as a cornerstone.

diagnostic_workflow Clinical_Suspicion Clinical Suspicion (e.g., Neonatal Seizures) Urine_Sulfite Urinary Sulfite Test (Dipstick) Clinical_Suspicion->Urine_Sulfite Initial Screening Urine_SSC Quantitative Urine/Plasma This compound (HPLC or MS/MS) Clinical_Suspicion->Urine_SSC Recommended Primary Test Urine_Sulfite->Urine_SSC Confirmation Required Elevated_SSC Elevated this compound Urine_SSC->Elevated_SSC Enzyme_Assay Enzyme Activity Assay (Fibroblasts) Elevated_SSC->Enzyme_Assay Confirmatory Genetic_Testing Molecular Genetic Testing (SUOX, MOCS1, MOCS2, GPHN) Elevated_SSC->Genetic_Testing Confirmatory Diagnosis Definitive Diagnosis (SOD or MoCD) Enzyme_Assay->Diagnosis Genetic_Testing->Diagnosis

Diagnostic workflow for Sulfite Oxidase and Molybdenum Cofactor Deficiencies.

Conclusion

This compound has been unequivocally established as the premier diagnostic biomarker for Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency. Its high specificity and stability offer a significant advantage over traditional markers like urinary sulfite. The adoption of quantitative methods such as HPLC and tandem mass spectrometry for this compound analysis ensures accurate and reliable diagnosis, which is critical for the management of these devastating neurological disorders. For researchers and clinicians in the field of inborn errors of metabolism, prioritizing the analysis of this compound is essential for timely and accurate patient diagnosis and for the development of novel therapeutic interventions.

References

Comparative metabolomics of S-sulfohomocysteine in different biological species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of S-sulfohomocysteine, a sparsely studied metabolite with potential significance in sulfur amino acid metabolism. Due to the limited direct comparative data across different biological species, this document focuses on providing a foundational understanding, proposing putative metabolic pathways, and offering a detailed experimental framework to facilitate future research in this area.

Introduction to this compound

This compound is a structural analog of the well-known amino acid homocysteine. It is characterized by the presence of a sulfonate group (-SO3-) attached to the sulfur atom of homocysteine. While its precise biological roles are not well-elucidated, it has been identified as a potent inhibitor of γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione.[1] This suggests that fluctuations in this compound levels could have significant implications for cellular redox homeostasis. The accumulation of this compound has been noted in certain metabolic disorders, such as sulfite (B76179) oxidase deficiency, pointing towards a connection with sulfite metabolism.[2]

Putative Metabolic Pathways of this compound

The exact enzymatic pathways for the biosynthesis and degradation of this compound are yet to be definitively established. However, based on its structure and its appearance in specific metabolic contexts, a putative pathway can be proposed.

Biosynthesis: It is hypothesized that this compound is formed through the non-enzymatic or enzymatic reaction of homocysteine with sulfite (SO3^2-). Elevated levels of sulfite, as seen in sulfite oxidase deficiency, could drive this reaction.

Degradation: The metabolic fate of this compound is unknown. It may be cleaved to regenerate homocysteine and sulfite, or it could be further metabolized through other pathways.

Below is a diagram illustrating the putative metabolic context of this compound.

S-sulfohomocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation reactions Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation Cystathionine Cystathionine Hcy->Cystathionine SSHC This compound Hcy->SSHC Putative formation Cys Cysteine Cystathionine->Cys Sulfite Sulfite (SO3^2-) Cys->Sulfite Catabolism Sulfite->SSHC Sulfate Sulfate (SO4^2-) Sulfite->Sulfate Sulfite Oxidase SSHC->Hcy Putative degradation Unknown Unknown Metabolites SSHC->Unknown

Putative metabolic pathway of this compound.

Comparative Aspects of Sulfur Amino Acid Metabolism

Direct quantitative data for this compound across different biological kingdoms is currently unavailable. However, by examining the known differences in the core metabolism of sulfur-containing amino acids, we can infer potential variations in how different organisms might handle this compound.

Metabolic ProcessBacteriaArchaeaEukaryotes
Methionine Biosynthesis Capable of de novo synthesis from aspartate.[3]Pathways are diverse and can resemble bacterial or have unique features.Animals are auxotrophs (dietary requirement); plants and fungi can synthesize it.[4][5]
S-Adenosylhomocysteine (SAH) Metabolism Primarily via SAH nucleosidase.[6]Presence of SAH hydrolase in some species.[5]Exclusively via SAH hydrolase.[6]
Cysteine Biosynthesis Primarily from serine and sulfide.[3][4]Pathways can be similar to bacteria or eukaryotes.Animals primarily synthesize it from homocysteine (via transsulfuration); plants from serine and sulfide.[3][4]
Selenocysteine Biosynthesis Present in some species.Present in some species.Present, with a dedicated enzymatic machinery.[7]

These fundamental differences in the upstream pathways of homocysteine synthesis and metabolism suggest that the availability of homocysteine and the overall sulfur metabolic flux could vary significantly across these domains of life, potentially leading to different steady-state levels of this compound.

Proposed Experimental Protocol for Comparative Metabolomics

To address the current knowledge gap, a robust and validated analytical method is essential. The following protocol outlines a proposed workflow for the comparative quantification of this compound in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for similar sulfur-containing metabolites.[3][8][9]

Sample Preparation
  • Extraction:

    • For cell pellets or tissues: Homogenize in 80% methanol (B129727) on ice.

    • For biofluids (e.g., plasma, urine): Precipitate proteins with an equal volume of ice-cold methanol containing an internal standard (e.g., stable isotope-labeled this compound).

  • Centrifugation: Centrifuge the homogenates at 14,000 x g for 10 minutes at 4°C to pellet debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 20% B over 5 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Putative MRM Transitions:

      • Precursor Ion (Q1): [M+H]+ for this compound (exact mass to be determined).

      • Product Ion (Q3): Characteristic fragment ions (e.g., loss of the sulfonate group, loss of the carboxyl group). These transitions would need to be optimized using an authentic chemical standard.

Data Analysis
  • Quantification: Peak areas of the analyte and internal standard are integrated. A calibration curve is generated using a series of known concentrations of the this compound standard.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the concentrations of this compound across different biological samples.

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_lcms LC-MS/MS System Sample Biological Sample (Cells, Tissue, Biofluid) Extraction Metabolite Extraction (Methanol, Internal Standard) Sample->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Chromatography Reversed-Phase Chromatography MS Tandem Mass Spectrometry (MRM) Chromatography->MS Eluent Data Data Processing & Quantification MS->Data Comparison Comparative Analysis Data->Comparison

Proposed workflow for comparative metabolomics of this compound.

Conclusion and Future Directions

This compound remains an understudied metabolite with the potential to play a significant role in sulfur amino acid metabolism and cellular redox control. This guide provides a starting point for researchers by summarizing the current limited knowledge and presenting a clear experimental path forward.

Future research should focus on:

  • Validation of the proposed LC-MS/MS method using a synthesized this compound standard.

  • Quantitative surveys of this compound levels across a wide range of species from all three domains of life.

  • Stable isotope tracing studies to definitively elucidate its biosynthetic and metabolic pathways.

  • Genetic and biochemical studies to identify the enzymes responsible for its formation and degradation.

By systematically addressing these points, the scientific community can begin to unravel the biological significance of this compound and its potential as a biomarker or therapeutic target.

References

Safety Operating Guide

Prudent Disposal of S-Sulfohomocysteine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle S-Sulfohomocysteine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

Given the nature of this compound as a water-soluble, sulfur-containing organic compound, the following step-by-step protocol outlines the recommended disposal procedure:

  • Initial Assessment : Determine the quantity of this compound waste to be disposed of. Small quantities, typically in the milligram to low-gram range, resulting from experimental procedures, are covered by this guidance. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Keep it in a clearly labeled, sealed container.

  • Small Quantity Aqueous Solution Disposal : For very dilute aqueous solutions of this compound, some jurisdictions may permit drain disposal with copious amounts of water. However, it is critical to first consult and strictly adhere to your local wastewater and institutional regulations. Many organic compounds are biodegradable and can be processed by wastewater treatment facilities.[1]

  • Neutralization (if applicable) : If the this compound waste is in a strongly acidic or basic solution, it must be neutralized before any further steps. Adjust the pH to a neutral range (typically 6-8) using an appropriate acid or base. This step is crucial to prevent damage to plumbing and to comply with regulations.

  • Chemical Treatment (for larger or concentrated quantities) : For larger or more concentrated amounts of this compound waste, chemical treatment to degrade the compound may be a viable option. However, this should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential byproducts.

  • Licensed Waste Disposal : The most recommended and safest method for disposing of this compound waste is through a licensed hazardous waste disposal company. Package the waste in a properly labeled, non-reactive container. Ensure the label clearly identifies the contents as "this compound waste" and includes any known hazard information. Your institution's EHS department can provide specific guidance on packaging and labeling requirements and will arrange for pickup by a certified waste handler.

Summary of Disposal-Relevant Information

PropertyValue/InformationSource
Physical State Solid, White Powder (inferred from S-Sulfocysteine)
Solubility Expected to be water-soluble (inferred from S-Sulfocysteine)
Primary Disposal Route Licensed Hazardous Waste Disposal ServiceGeneral Laboratory Guidelines
Alternative for Dilute Aqueous Solutions Drain disposal with copious water (subject to local regulations)[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coatStandard Laboratory Practice

Disposal Decision Workflow

DisposalWorkflow start This compound Waste is_small Small Quantity? start->is_small is_dilute Dilute Aqueous Solution? is_small->is_dilute Yes licensed_disposal Package for Licensed Hazardous Waste Disposal is_small->licensed_disposal No check_regs Check Local Regulations is_dilute->check_regs Yes is_dilute->licensed_disposal No drain_disposal Dispose Down Drain with Copious Water check_regs->drain_disposal Permitted check_regs->licensed_disposal Not Permitted end Disposal Complete drain_disposal->end licensed_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on general chemical safety principles and data for similar compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling and disposing of any chemical waste.

References

Essential Safety and Logistical Information for Handling S-Sulfohomocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of S-Sulfohomocysteine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the known hazards of structurally similar sulfhydryl compounds and homocysteine derivatives is recommended.

Risk Assessment and Hazard Summary

This compound is a thiol-containing amino acid derivative. While specific toxicity data is unavailable, related compounds suggest potential hazards that must be addressed through appropriate engineering controls, personal protective equipment, and handling procedures.

Potential HazardDescriptionRecommended Precautions
Respiratory Irritation As with many fine chemical powders, inhalation may cause respiratory tract irritation.Handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate respiratory protection.
Skin and Eye Irritation Direct contact with the solid or solutions may cause skin and eye irritation.Wear appropriate gloves, a lab coat, and safety glasses or goggles.
Neurotoxicity Homocysteine and its derivatives have been shown to act as NMDA-receptor agonists, suggesting potential for neurotoxic effects at high concentrations.Minimize exposure through engineering controls and PPE.
Unpleasant Odor Thiols are known for their strong, unpleasant odors.[1]Handle exclusively in a chemical fume hood to contain odors.
Oxidation Thiols are susceptible to oxidation, which can alter their chemical properties.[2][3]Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for various tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Laboratory coat.N95 respirator or higher, especially if not handled in a fume hood.
Preparing Solutions Chemical splash goggles.Nitrile gloves.Laboratory coat.Work should be performed in a chemical fume hood.
Running Reactions Chemical splash goggles or a face shield worn over safety glasses.Nitrile gloves. Change gloves immediately if contaminated.Laboratory coat.Work should be performed in a chemical fume hood.
Handling Waste Chemical splash goggles.Nitrile gloves.Laboratory coat.Work should be performed in a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized workflow is critical for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don appropriate PPE b Prepare work area in a chemical fume hood a->b c Gather all necessary equipment and reagents b->c d Carefully weigh the required amount of this compound c->d e Prepare solutions by slowly adding the solid to the solvent d->e f Conduct the experiment within the fume hood e->f g Quench any reactive materials f->g h Segregate and label all waste streams g->h i Decontaminate glassware and work surfaces h->i j Doff PPE and wash hands thoroughly i->j

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Protocol

Disposal Plan for this compound Waste cluster_waste_streams Waste Streams cluster_disposal_actions Disposal Actions solid_waste Solid Waste (Unused reagent, contaminated consumables) collect_solid Collect in a labeled, sealed container for solid chemical waste. solid_waste->collect_solid liquid_waste Liquid Waste (Aqueous and organic solutions) collect_liquid Collect in a labeled, sealed container for liquid chemical waste. Do not mix incompatible wastes. liquid_waste->collect_liquid sharps_waste Sharps Waste (Contaminated needles, etc.) collect_sharps Place in a designated sharps container. sharps_waste->collect_sharps dispose Arrange for pickup by institutional Environmental Health & Safety (EHS). collect_solid->dispose collect_liquid->dispose collect_sharps->dispose

Caption: A logical flow for the proper segregation and disposal of this compound waste.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any other components of the waste stream.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common method for thiols is to rinse with a bleach solution within a fume hood to oxidize the thiol group.[1]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.